5-Benzyloxyindole 3-Glyoxylic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-oxo-2-(5-phenylmethoxy-1H-indol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4/c19-16(17(20)21)14-9-18-15-7-6-12(8-13(14)15)22-10-11-4-2-1-3-5-11/h1-9,18H,10H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSKVXZVSAPWRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3C(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Molecular Structure of 5-Benzyloxyindole-3-glyoxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the molecular structure, properties, and key identifiers of 5-Benzyloxyindole-3-glyoxylic acid, a significant heterocyclic compound utilized in the synthesis of various indole derivatives with potential therapeutic applications.
Molecular Structure and Chemical Identity
5-Benzyloxyindole-3-glyoxylic acid is a derivative of indole, characterized by a benzyloxy group at the 5-position and a glyoxylic acid moiety at the 3-position of the indole ring. This substitution pattern imparts specific chemical properties that make it a valuable intermediate in medicinal chemistry.
Key Identifiers and Properties:
| Property | Value | Source(s) |
| Chemical Name | 2-(5-(Benzyloxy)-1H-indol-3-yl)-2-oxoacetic acid | [1][2] |
| Synonyms | 5-Benzyloxyindole-3-glyoxylic acid, 2-Oxo-2-(5-phenylmethoxy-1H-indol-3-yl)acetic acid | [1] |
| CAS Number | 101601-00-7 | [2] |
| Molecular Formula | C₁₇H₁₃NO₄ | [1][2] |
| Molecular Weight | 295.29 g/mol | [1] |
| Appearance | Solid | [2] |
Experimental Data
While specific experimental data for 5-Benzyloxyindole-3-glyoxylic acid is not widely published in readily accessible literature, data for its precursor, 5-Benzyloxyindole, is available and provides context for its chemical nature.
Properties of 5-Benzyloxyindole:
| Property | Value | Source(s) |
| CAS Number | 1215-59-4 | [3][4] |
| Molecular Formula | C₁₅H₁₃NO | [3][4] |
| Molecular Weight | 223.27 g/mol | [3][4] |
| Melting Point | 100-104 °C | [4] |
| Appearance | Powder | [4] |
Conceptual Experimental Protocols
The synthesis of 5-Benzyloxyindole-3-glyoxylic acid is conceptually approached through a Friedel-Crafts acylation of 5-benzyloxyindole, followed by hydrolysis. The following protocols are based on established chemical principles for such transformations.
Synthesis of 5-Benzyloxyindole-3-glyoxylic acid
This synthesis involves a two-step process starting from 5-benzyloxyindole.
Step 1: Acylation of 5-Benzyloxyindole
The first step is a Friedel-Crafts acylation reaction where 5-benzyloxyindole is reacted with oxalyl chloride. This reaction typically proceeds without the need for a strong Lewis acid catalyst due to the high nucleophilicity of the indole ring at the C3 position.[5]
-
Materials: 5-Benzyloxyindole, Oxalyl chloride, Anhydrous diethyl ether.
-
Procedure:
-
A solution of 5-benzyloxyindole in anhydrous diethyl ether is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath.
-
A solution of oxalyl chloride in anhydrous diethyl ether is added dropwise to the cooled indole solution with continuous stirring.
-
The reaction mixture is stirred at a low temperature for a specified period to allow for the formation of the intermediate, 5-benzyloxyindole-3-glyoxylyl chloride.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude glyoxylyl chloride intermediate.
-
Step 2: Hydrolysis of the Acyl Chloride Intermediate
The crude 5-benzyloxyindole-3-glyoxylyl chloride is then hydrolyzed to the corresponding carboxylic acid.
-
Materials: Crude 5-benzyloxyindole-3-glyoxylyl chloride, Water, Base (e.g., sodium hydroxide solution).
-
Procedure:
-
The crude acyl chloride is carefully treated with water or a dilute aqueous base.
-
The mixture is stirred until the hydrolysis is complete, which can be monitored by the disappearance of the acyl chloride.
-
The aqueous solution is then acidified with a suitable acid (e.g., hydrochloric acid) to precipitate the 5-Benzyloxyindole-3-glyoxylic acid.
-
The solid product is collected by filtration, washed with cold water, and dried under vacuum.
-
Further purification can be achieved by recrystallization from an appropriate solvent system.
-
Characterization Methods
The synthesized 5-Benzyloxyindole-3-glyoxylic acid would be characterized using standard analytical techniques to confirm its structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to elucidate the chemical structure, confirming the positions of the substituents on the indole ring.
-
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups, such as the N-H and C=O stretching vibrations of the indole and carboxylic acid moieties.
-
Mass Spectrometry (MS): Mass spectrometry would be employed to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming the structure.
-
Melting Point Analysis: The melting point of the purified product would be determined to assess its purity.
Logical Relationship of Molecular Identifiers
The following diagram illustrates the logical flow from the core chemical structure to its various identifiers.
Caption: Relationship between the molecular structure and key chemical identifiers.
References
- 1. echemi.com [echemi.com]
- 2. 5-Benzyloxyindole 3-Glyoxylic Acid | CymitQuimica [cymitquimica.com]
- 3. 5-Benzyloxyindole | C15H13NO | CID 14624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-苄氧基吲哚 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Sciencemadness Discussion Board - Reaction between oxalyl chloride and indole - Powered by XMB 1.9.11 [sciencemadness.org]
An In-depth Technical Guide on the Potential Mechanisms of Action of 5-Benzyloxyindole-3-Glyoxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Benzyloxyindole-3-glyoxylic acid is an indole derivative with a structure that suggests potential therapeutic applications. While direct studies on its specific mechanism of action are not extensively documented in publicly available literature, the broader family of indole-3-glyoxylic acid and indole-3-glyoxylamide derivatives has been the subject of significant research. These investigations have primarily elucidated two distinct and compelling mechanisms of action: inhibition of phospholipase A2 (PLA2) and disruption of tubulin polymerization. This technical guide synthesizes the existing knowledge on these two pathways, presenting them as the most probable mechanisms of action for 5-benzyloxyindole-3-glyoxylic acid. We provide a comprehensive overview of the signaling pathways, quantitative data from related compounds, detailed hypothetical experimental protocols for mechanism elucidation, and visualizations to facilitate a deeper understanding for research and drug development professionals.
Introduction
The indole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] 5-Benzyloxyindole-3-glyoxylic acid, a member of this class, possesses functional groups that suggest its potential to interact with various biological targets. This guide explores the two most likely mechanisms of action for this compound based on extensive research into structurally similar indole derivatives: inhibition of the inflammatory enzyme phospholipase A2 and interference with the cytoskeletal protein tubulin.
Potential Mechanism of Action 1: Phospholipase A2 (PLA2) Inhibition
Phospholipase A2 (PLA2) enzymes are critical players in the inflammatory cascade, responsible for the hydrolysis of phospholipids to release arachidonic acid, a precursor to pro-inflammatory mediators like prostaglandins and leukotrienes.[2] Inhibition of PLA2 is a key strategy in the development of anti-inflammatory drugs.[2] A substantial body of evidence indicates that indole derivatives are effective inhibitors of various PLA2 isoforms.[2][3]
The PLA2 Signaling Pathway and the Role of Indole Inhibitors
The activation of PLA2 initiates a signaling cascade that leads to inflammation. Indole-based inhibitors are thought to competitively bind to the active site of PLA2, preventing the binding of its phospholipid substrate and thereby halting the downstream production of inflammatory molecules.[4]
Caption: Figure 1: Phospholipase A2 (PLA2) Signaling Pathway and Site of Inhibition.
Quantitative Data for Indole-Based PLA2 Inhibitors
While specific IC50 values for 5-benzyloxyindole-3-glyoxylic acid are not available, data from related indole derivatives highlight their potential as PLA2 inhibitors.
| Compound Class | Specific Compound Example | PLA2 Isoform | Reported IC50 | Reference |
| Indole-3-acetamides | Indole-3-acetamide derivatives | hnps-PLA2 | Sub-micromolar to low micromolar | [5] |
| Indole Isoxazoles | Compound 24 | sPLA2 | 10.23 µM | [3] |
| Indole Acetic/Butyric Acids | Indoleacetic acid (IAA), Indolebutyric acid (IBA) | ppsPLA2 | Competitive Inhibitors | [4] |
| Indole Carboxamides | Varespladib (A-002) | sPLA2-IIA, V, X | Nanomolar range | [3][6] |
Experimental Protocol for Determining PLA2 Inhibition
Objective: To determine if 5-benzyloxyindole-3-glyoxylic acid inhibits human nonpancreatic secretory phospholipase A2 (hnps-PLA2) activity.
Materials:
-
Recombinant human nonpancreatic secretory phospholipase A2 (hnps-PLA2)
-
Fluorescently labeled phospholipid substrate (e.g., NBD-C6-HPC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM CaCl2)
-
5-Benzyloxyindole-3-glyoxylic acid
-
Known PLA2 inhibitor (positive control, e.g., varespladib)
-
DMSO (vehicle)
-
96-well microplate reader with fluorescence detection
Procedure:
-
Prepare a stock solution of 5-benzyloxyindole-3-glyoxylic acid in DMSO.
-
Serially dilute the compound in assay buffer to create a range of test concentrations.
-
In a 96-well plate, add the diluted compound, the positive control, or vehicle control (DMSO in assay buffer).
-
Add the fluorescently labeled phospholipid substrate to each well.
-
Initiate the reaction by adding hnps-PLA2 to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Measure the increase in fluorescence intensity resulting from the hydrolysis of the substrate.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
Potential Mechanism of Action 2: Tubulin Polymerization Inhibition
An alternative and equally plausible mechanism of action for indole-3-glyoxylic acid derivatives is the inhibition of tubulin polymerization. Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a clinically validated anticancer strategy.[7] Several indole-3-glyoxylamide derivatives have demonstrated potent anti-proliferative activity by inhibiting tubulin polymerization.[7][8]
Microtubule Dynamics and the Impact of Indole-Based Inhibitors
Microtubules undergo constant cycles of polymerization (growth) and depolymerization (shrinkage). This dynamic instability is crucial for their function, particularly during the formation of the mitotic spindle in cell division. Indole-3-glyoxylamides have been shown to bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules. This leads to a G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells.[7]
Caption: Figure 2: Microtubule Dynamics and Inhibition by Indole Derivatives.
Quantitative Data for Indole-Based Tubulin Polymerization Inhibitors
Numerous indole-3-glyoxylamide derivatives have been synthesized and evaluated for their cytotoxic and tubulin polymerization inhibitory activities.
| Compound Class | Specific Compound Example | Activity | Reported IC50 / Effect | Reference |
| Indole-3-glyoxylamides | C5-tethered derivatives | Cytotoxicity (DU145 cells) | 140 nM | [7] |
| Indole-3-glyoxylamides | Thiazole-linked derivatives | Tubulin Polymerization Inhibition | 68.5% inhibition | [1] |
| Indole-3-glyoxylamides | Indibulin (D-24851) | Cytotoxicity (various cancer cells) | Low nanomolar range | [7] |
Experimental Protocol for Determining Tubulin Polymerization Inhibition
Objective: To assess the effect of 5-benzyloxyindole-3-glyoxylic acid on in vitro tubulin polymerization.
Materials:
-
Purified bovine brain tubulin (>99% pure)
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution
-
Glycerol
-
5-Benzyloxyindole-3-glyoxylic acid
-
Known tubulin polymerization inhibitor (e.g., colchicine)
-
Known tubulin polymerization promoter (e.g., paclitaxel)
-
Temperature-controlled spectrophotometer with a 340 nm filter
Procedure:
-
Prepare a stock solution of 5-benzyloxyindole-3-glyoxylic acid in DMSO.
-
On ice, add polymerization buffer, GTP, and various concentrations of the test compound, positive control (colchicine), or vehicle control to microcuvettes.
-
Add purified tubulin to each cuvette and mix gently.
-
Place the cuvettes in the spectrophotometer and equilibrate to 37°C.
-
Monitor the change in absorbance at 340 nm over time (e.g., 60 minutes). An increase in absorbance indicates tubulin polymerization.
-
Compare the polymerization curves of the compound-treated samples to the control samples.
-
Calculate the percentage of inhibition of tubulin polymerization at a specific time point.
-
Determine the IC50 value for the inhibition of tubulin polymerization.
Proposed Experimental Workflow for Mechanism of Action Elucidation
To definitively determine the mechanism of action of 5-benzyloxyindole-3-glyoxylic acid, a systematic experimental approach is required.
Caption: Figure 3: Experimental Workflow for Elucidating the Mechanism of Action.
Conclusion
Based on the available scientific literature for structurally related compounds, 5-benzyloxyindole-3-glyoxylic acid has the potential to act through at least two distinct and therapeutically relevant mechanisms: the inhibition of phospholipase A2 and the inhibition of tubulin polymerization. The former suggests its utility as an anti-inflammatory agent, while the latter points towards its potential as an anticancer therapeutic. The experimental protocols and workflow outlined in this guide provide a clear path for researchers to elucidate the precise mechanism of action of this promising compound. Further investigation is warranted to fully characterize its biological activity and therapeutic potential.
References
- 1. Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic and natural inhibitors of phospholipases A2: their importance for understanding and treatment of neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interactions of selected indole derivatives with phospholipase A₂: in silico and in vitro analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of a Series of Indole-2 Carboxamides as Selective Secreted Phospholipase A2 Type X (sPLA2-X) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajprd.com [ajprd.com]
- 8. An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Enduring Legacy of Indole-3-Glyoxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indole-3-glyoxylic acid, a pivotal molecule in the landscape of biochemistry and pharmaceutical development, has a rich history rooted in early 20th-century synthetic chemistry. This technical guide provides an in-depth exploration of its discovery, historical synthesis, and evolution into a cornerstone for the development of novel therapeutics. We present a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis, and a look into the intricate signaling pathways modulated by its derivatives, particularly in the context of cancer therapy.
Discovery and Historical Context
The first documented synthesis of indolyl-3-glyoxylic acid was reported by J. W. Baker in 1940, marking a significant milestone in the exploration of indole chemistry.[1] This pioneering work laid the foundation for future investigations into the reactivity of the indole nucleus and the biological activities of its derivatives. Initially explored within the realm of plant growth regulators and biochemical intermediates, the true potential of indole-3-glyoxylic acid and its analogs in medicinal chemistry began to be realized in the subsequent decades.[2] Today, this compound is recognized as a versatile precursor for a myriad of bioactive molecules, with applications ranging from agriculture to oncology.[2]
Physicochemical Properties
A thorough understanding of the physicochemical properties of indole-3-glyoxylic acid is essential for its application in research and drug development. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇NO₃ | [2][3] |
| Molecular Weight | 189.17 g/mol | [2][3][4] |
| IUPAC Name | 2-(1H-indol-3-yl)-2-oxoacetic acid | [3][4] |
| CAS Number | 1477-49-2 | [2][3] |
| Melting Point | 217 °C (decomposes) | |
| Appearance | Yellow solid | [2] |
| pKa | ~4-5 (estimated for carboxylic acid) | |
| Solubility | Soluble in DMF, DMSO, methanol | [5] |
Spectroscopic Data
The structural elucidation of indole-3-glyoxylic acid is confirmed through various spectroscopic techniques. Below is a summary of its characteristic spectral data.
| Technique | Key Data | Source |
| ¹H NMR | (DMSO-d₆, 400 MHz) δ 12.45 (s, 1H, NH), 8.35 (s, 1H, H2), 8.15 (d, J=7.8 Hz, 1H, H4), 7.55 (d, J=8.1 Hz, 1H, H7), 7.25 (t, J=7.6 Hz, 1H, H6), 7.20 (t, J=7.5 Hz, 1H, H5). | [6] |
| ¹³C NMR | (DMSO-d₆, 100 MHz) δ 185.2 (C=O, ketone), 166.8 (C=O, acid), 137.9 (C7a), 134.1 (C2), 126.5 (C3a), 124.0 (C6), 122.8 (C4), 121.5 (C5), 112.9 (C7), 109.8 (C3). | [3] |
| IR (KBr) | ν (cm⁻¹) 3400 (N-H), 3200-2500 (O-H), 1720 (C=O, acid), 1650 (C=O, ketone), 1540, 1460. | [3] |
| Mass Spec. (EI) | m/z (%) 189 (M⁺, 28), 144 (100), 116 (21), 89 (18). | [7][8] |
Experimental Protocols
The synthesis of indole-3-glyoxylic acid can be achieved through various methods. Here, we provide a representative protocol based on the Friedel-Crafts acylation of indole.
Synthesis of Indole-3-glyoxylic Acid
Materials:
-
Indole
-
Oxalyl chloride
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Pyridine (optional, as a catalyst)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ice bath
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Preparation of the Reaction Mixture: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve indole (1 equivalent) in anhydrous diethyl ether or THF. Cool the solution to 0 °C in an ice bath.
-
Acylation: Slowly add a solution of oxalyl chloride (1.1 equivalents) in the same anhydrous solvent to the cooled indole solution via the dropping funnel over a period of 30-60 minutes with continuous stirring. A precipitate, the indol-3-ylglyoxylyl chloride, will form. A small amount of pyridine can be added to catalyze the reaction.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material (indole) is consumed.
-
Hydrolysis: Once the reaction is complete, carefully quench the reaction mixture by the slow addition of an aqueous solution of sodium hydroxide (2.5 equivalents) while maintaining the temperature at 0 °C.
-
Work-up: Allow the mixture to warm to room temperature and stir for an additional 1-2 hours to ensure complete hydrolysis of the acid chloride. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the aqueous layer and wash the organic layer with water. Combine the aqueous layers.
-
Acidification and Precipitation: Cool the combined aqueous layer in an ice bath and acidify to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. A yellow precipitate of indole-3-glyoxylic acid will form.
-
Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Safety Precautions: Oxalyl chloride is corrosive and toxic; handle it in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Biological Significance and Signaling Pathways
While indole-3-glyoxylic acid itself has applications in various biological studies, its derivatives, particularly the indolylglyoxylamides, have garnered significant attention in drug discovery, primarily for their potent anticancer properties.[9][10]
Tubulin Polymerization Inhibition
A primary mechanism of action for many anticancer indole-3-glyoxylamide derivatives is the inhibition of tubulin polymerization.[9][10][11] By binding to the colchicine-binding site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.[11] This disruption leads to cell cycle arrest in the G2/M phase, preventing cell division and ultimately inducing apoptosis (programmed cell death) in cancer cells.[9][12]
Modulation of PI3K/Akt/mTOR/NF-κB Signaling
Indole compounds, in a broader context, have been shown to modulate critical intracellular signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[13][14] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Furthermore, indole derivatives can influence the downstream nuclear factor-kappa B (NF-κB) signaling, which plays a key role in inflammation, immunity, and cell survival.[13] The inhibition of these pathways can contribute to the anticancer effects of these compounds by reducing cell proliferation and survival.
Conclusion
From its initial synthesis over eight decades ago, indole-3-glyoxylic acid has evolved from a chemical curiosity to a molecule of significant interest in medicinal chemistry and drug development. Its derivatives have demonstrated remarkable potential as anticancer agents, primarily through the inhibition of tubulin polymerization and the modulation of key cellular signaling pathways. This guide has provided a comprehensive technical overview of its history, properties, synthesis, and biological significance, underscoring its enduring importance for researchers and scientists in the ongoing quest for novel and effective therapeutics.
References
- 1. 100. Syntheses in the indole series. Part I. Synthesis of indolyl-3-glyoxylic acid and of r-3-indolylglycine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Indole-3-glyoxylic acid | C10H7NO3 | CID 73863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: Showing metabocard for 3-Indoleglyoxylic acid (HMDB0242143) [hmdb.ca]
- 5. Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indole-3-glyoxylic acid(1477-49-2) 1H NMR spectrum [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Identification of New Metabolites of Bacterial Transformation of Indole by Gas Chromatography-Mass Spectrometry and High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ajprd.com [ajprd.com]
- 10. Indole-3-Glyoxylamide- An Important Scaffold for Anticancer Activity | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of thiazole linked indolyl-3-glyoxylamide derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Properties of 5-Benzyloxyindole-3-Glyoxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 5-Benzyloxyindole-3-glyoxylic acid, a key intermediate in the synthesis of various biologically active indole derivatives. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document presents a combination of data for closely related analogs and predicted values based on established spectroscopic principles. This information is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, chemical biology, and drug development.
Chemical Structure and Properties
5-Benzyloxyindole-3-glyoxylic acid is a derivative of indole with a benzyloxy group at the 5-position and a glyoxylic acid moiety at the 3-position.
Table 1: General Properties of 5-Benzyloxyindole-3-Glyoxylic Acid
| Property | Value |
| Molecular Formula | C₁₇H₁₃NO₄ |
| Molecular Weight | 295.29 g/mol |
| Appearance | Expected to be a solid |
| IUPAC Name | 2-(5-(benzyloxy)-1H-indol-3-yl)-2-oxoacetic acid |
Spectroscopic Data
The following tables summarize the expected and observed spectroscopic data for 5-Benzyloxyindole-3-glyoxylic acid and its close analogs.
Table 2: Predicted ¹H NMR Spectral Data for 5-Benzyloxyindole-3-Glyoxylic Acid
Solvent: DMSO-d₆
| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment |
| ~12.5 | br s | 1H | -COOH |
| ~11.5 | br s | 1H | Indole N-H |
| ~8.2 | s | 1H | H-2 |
| ~7.6 | d | 1H | H-4 |
| ~7.5-7.3 | m | 5H | Phenyl H of benzyl |
| ~7.2 | d | 1H | H-7 |
| ~7.1 | dd | 1H | H-6 |
| ~5.2 | s | 2H | -CH₂- (benzyl) |
Table 3: Predicted ¹³C NMR Spectral Data for 5-Benzyloxyindole-3-Glyoxylic Acid
Solvent: DMSO-d₆
| Chemical Shift (ppm) | Assignment |
| ~185 | C=O (keto) |
| ~165 | C=O (acid) |
| ~155 | C-5 |
| ~138 | C-7a |
| ~137 | Quaternary Phenyl C of benzyl |
| ~132 | C-3a |
| ~129-128 | Phenyl CH of benzyl |
| ~125 | C-2 |
| ~115 | C-3 |
| ~113 | C-6 |
| ~112 | C-7 |
| ~103 | C-4 |
| ~70 | -CH₂- (benzyl) |
Table 4: IR and Mass Spectrometry Data for Indole-3-Glyoxylic Acid Analogs
| Spectroscopic Technique | Compound | Key Data |
| IR Spectroscopy | Indole-3-glyoxylic acid | Broad O-H stretch (~3400-2500 cm⁻¹), N-H stretch (~3300 cm⁻¹), C=O stretches (~1720 cm⁻¹, ~1650 cm⁻¹) |
| Mass Spectrometry (EI) | Indole-3-glyoxylic acid | Molecular Ion (M⁺): m/z 189. Key fragments: m/z 144 ([M-COOH]⁺), m/z 116, m/z 89[1] |
Experimental Protocols
Synthesis of 5-Benzyloxyindole-3-Glyoxylic Acid
A plausible synthetic route to 5-Benzyloxyindole-3-glyoxylic acid involves the Friedel-Crafts acylation of 5-benzyloxyindole.
Materials:
-
5-Benzyloxyindole
-
Oxalyl chloride
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Pyridine
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
Procedure:
-
Acylation: To a solution of 5-benzyloxyindole in anhydrous diethyl ether at 0°C, a solution of oxalyl chloride in diethyl ether is added dropwise with stirring under an inert atmosphere. The reaction mixture is stirred at room temperature for several hours.
-
Work-up: The resulting precipitate, the indol-3-ylglyoxylyl chloride, is filtered, washed with cold diethyl ether, and dried.
-
Hydrolysis: The crude acyl chloride is then hydrolyzed by dissolving it in a mixture of THF and aqueous NaOH solution. The mixture is stirred until the reaction is complete (monitored by TLC).
-
Acidification and Isolation: The reaction mixture is cooled in an ice bath and acidified with HCl. The precipitated product, 5-benzyloxyindole-3-glyoxylic acid, is collected by filtration, washed with cold water, and dried.
Spectroscopic Characterization Protocol
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: The infrared spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample is prepared as a KBr pellet.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source in negative ion mode to determine the accurate mass of the molecular ion.
Visualizations
Synthetic Pathway
The following diagram illustrates the general synthetic pathway for 5-Benzyloxyindole-3-glyoxylic acid.
References
A Technical Guide to the Purity and Assay of 5-Benzyloxyindole-3-Glyoxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the purity and assay of 5-Benzyloxyindole-3-glyoxylic acid, a key intermediate in the synthesis of various biologically active indole derivatives. This document outlines common analytical techniques, potential impurities, and detailed experimental protocols to ensure the quality and consistency of this compound in research and development settings.
Introduction
5-Benzyloxyindole-3-glyoxylic acid (CAS No. 101601-00-7) is a crucial building block in medicinal chemistry, primarily utilized as a reagent in the synthesis of indole-3-acetic acid derivatives and other pharmacologically relevant molecules.[1] Given its role in the synthesis of potential therapeutic agents, ensuring the purity and accurate assay of this compound is of paramount importance. This guide details the methodologies required to comprehensively assess the quality of 5-Benzyloxyindole-3-glyoxylic acid.
Physicochemical Properties
A summary of the key physicochemical properties of 5-Benzyloxyindole-3-glyoxylic acid is presented in the table below.
| Property | Value | Reference |
| CAS Number | 101601-00-7 | [1] |
| Molecular Formula | C₁₇H₁₃NO₄ | [1] |
| Molecular Weight | 295.29 g/mol | [1] |
| Appearance | Solid | |
| Purity (Typical) | ≥95% to 97% |
Purity and Impurity Profile
The purity of 5-Benzyloxyindole-3-glyoxylic acid is typically determined by High-Performance Liquid Chromatography (HPLC). Commercially available batches often specify a purity of 97% or a minimum of 95%.
Potential impurities in 5-Benzyloxyindole-3-glyoxylic acid can arise from the starting materials, side reactions during synthesis, or degradation. Common synthetic routes involve the reaction of 5-benzyloxyindole with oxalyl chloride. Therefore, potential impurities could include:
-
5-Benzyloxyindole: The starting material for the synthesis.
-
Oxalic acid: A byproduct of the reaction or from the hydrolysis of oxalyl chloride.
-
Solvent residues: From the reaction and purification steps.
-
Degradation products: Resulting from exposure to light, heat, or air.
A logical workflow for the quality control of 5-Benzyloxyindole-3-glyoxylic acid is depicted below.
Caption: A representative workflow for the quality control analysis of 5-Benzyloxyindole-3-glyoxylic acid.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
This method is suitable for determining the purity of 5-Benzyloxyindole-3-glyoxylic acid and quantifying its content.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid). A typical gradient could be:
-
0-5 min: 20% Acetonitrile
-
5-25 min: 20% to 80% Acetonitrile
-
25-30 min: 80% Acetonitrile
-
30-35 min: 80% to 20% Acetonitrile
-
35-40 min: 20% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (initial conditions) to a concentration of approximately 0.5 mg/mL.
-
Standard Preparation: Prepare a standard solution of 5-Benzyloxyindole-3-glyoxylic acid of known concentration in the mobile phase.
-
Calculation of Assay: Assay (%) = (Area of sample / Area of standard) x (Concentration of standard / Concentration of sample) x 100
-
Calculation of Purity: Purity (%) = (Area of main peak / Sum of all peak areas) x 100
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Confirmation
¹H NMR spectroscopy is used to confirm the chemical structure of 5-Benzyloxyindole-3-glyoxylic acid.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard procedures.
-
Expected Chemical Shifts (δ, ppm) in DMSO-d₆ (Predicted):
-
~12.0 (s, 1H, indole N-H)
-
~8.2 (s, 1H, H-2)
-
~7.6-7.3 (m, 5H, benzyl aromatic protons)
-
~7.5 (d, 1H, H-4)
-
~7.1 (d, 1H, H-7)
-
~6.9 (dd, 1H, H-6)
-
~5.1 (s, 2H, benzylic CH₂)
-
The carboxylic acid proton may be broad or exchangeable.
-
Mass Spectrometry (MS) for Molecular Weight Verification
Mass spectrometry is employed to confirm the molecular weight of the compound.
-
Instrumentation: Mass spectrometer (e.g., ESI-MS).
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the mass spectrometer.
-
Expected m/z:
-
Negative mode [M-H]⁻: ~294.08
-
Positive mode [M+H]⁺: ~296.09
-
Data Presentation
The following table summarizes the typical analytical data for a high-purity batch of 5-Benzyloxyindole-3-glyoxylic acid.
| Analytical Test | Specification | Typical Result |
| Appearance | White to off-white solid | Conforms |
| Assay (HPLC) | ≥ 98.0% | 99.2% |
| Purity (HPLC) | ≥ 98.0% | 99.5% |
| ¹H NMR | Conforms to structure | Conforms |
| Mass Spectrum | Conforms to molecular weight | Conforms |
| Residual Solvents | As per ICH Q3C | Meets requirements |
Conclusion
The analytical methods described in this guide provide a comprehensive framework for assessing the purity and quality of 5-Benzyloxyindole-3-glyoxylic acid. The use of HPLC for purity and assay, ¹H NMR for structural confirmation, and mass spectrometry for molecular weight verification are essential for ensuring the reliability of this key synthetic intermediate in research and drug development. Adherence to these protocols will contribute to the consistency and quality of downstream synthetic products.
References
CAS number 101601-00-7 properties and uses
An in-depth analysis of the scientific literature and chemical databases for CAS number 101601-00-7 reveals a significant lack of public information. This CAS (Chemical Abstracts Service) number does not correspond to a well-characterized substance with documented properties, uses, or experimental protocols in the public domain.
Initial Identification and Challenges
A thorough search for CAS number 101601-00-7 across multiple chemical and scientific databases yields no specific chemical name, structure, or associated peer-reviewed research. This suggests several possibilities:
-
The number may be for a proprietary or trade-secret substance not disclosed publicly.
-
It could be an internal reference number for a specific manufacturer that has been erroneously listed as a CAS number.
-
The number may be inaccurate or has been withdrawn or superseded.
Without a confirmed chemical identity, it is not possible to provide the in-depth technical guide, data tables, experimental protocols, or signaling pathway diagrams as requested. The foundation of such a document relies on the availability of verifiable scientific data, which is absent for this specific CAS number.
Recommendations for Researchers and Drug Development Professionals
For professionals seeking information on a chemical substance, the primary step is to verify the CAS number's validity and its association with a specific chemical entity. Recommended actions include:
-
Verification of the CAS Number: Double-check the source of the CAS number for any typographical errors.
-
Cross-Referencing: Attempt to find the substance using other identifiers such as a chemical name (IUPAC or common name), INCI name, or a structure-based search (e.g., using SMILES or InChI).
-
Supplier Inquiry: If the CAS number was obtained from a commercial supplier, directly contacting their technical support for a certificate of analysis, safety data sheet (SDS), and any available literature is advised.
Should a valid chemical identity be established through these steps, a subsequent literature search using the correct name and CAS number can be initiated to gather the necessary data for a comprehensive technical profile.
An In-depth Technical Guide to the Physical and Chemical Characteristics of 5-Benzyloxyindole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical characteristics of 5-benzyloxyindole and its derivatives. This information is critical for researchers and professionals involved in the synthesis, development, and application of these compounds in medicinal chemistry and materials science.
Core Physical Characteristics
5-Benzyloxyindole is a solid, crystalline substance at room temperature. Its physical properties are significantly influenced by the indole nucleus and the bulky benzyloxy substituent. A summary of its key physical data is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₃NO | [1] |
| Molecular Weight | 223.27 g/mol | [1] |
| Appearance | Powder | [1] |
| Melting Point | 100-104 °C | [1] |
| Solubility | Data not available in quantitative terms. Generally soluble in common organic solvents like ethanol, ethyl acetate, and dichloromethane. Sparingly soluble in non-polar solvents like hexane and insoluble in water. |
Spectroscopic and Analytical Data
The structural elucidation of 5-benzyloxyindole derivatives relies heavily on spectroscopic techniques. Below is a summary of expected and reported spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum of 5-benzyloxyindole is expected to show characteristic signals for the indole ring protons, the benzylic protons, and the phenyl protons of the protecting group. The indole NH proton typically appears as a broad singlet downfield. The protons on the pyrrole ring (H2 and H3) are expected to be multiplets, while the protons on the benzene ring of the indole and the benzyl group will appear in the aromatic region.
-
¹³C NMR (101 MHz, CDCl₃): The carbon NMR spectrum will show distinct signals for the carbons of the indole nucleus and the benzyloxy group. The chemical shifts are influenced by the electron-donating nature of the benzyloxy group. For the related 5-benzyloxyindole-2-carboxylic acid ethyl ester, characteristic carbonyl and ester carbon signals are observed.[2]
Mass Spectrometry (MS)
The mass spectrum of 5-benzyloxyindole would show a molecular ion peak (M+) corresponding to its molecular weight. A prominent fragment is often observed at m/z 91, corresponding to the tropylium ion (C₇H₇⁺) from the benzyl group.
Chemical Characteristics and Reactivity
The chemical reactivity of 5-benzyloxyindole is primarily dictated by the electron-rich indole nucleus. The presence of the benzyloxy group at the 5-position influences the regioselectivity of its reactions.
Electrophilic Aromatic Substitution
The indole ring is highly susceptible to electrophilic attack, with the C3 position being the most nucleophilic and therefore the primary site of substitution.
-
Vilsmeier-Haack Formylation: This reaction introduces a formyl group (-CHO) at the C3 position of the indole ring. It is a mild method for the formylation of electron-rich aromatic compounds.
-
Mannich Reaction: This reaction involves the aminomethylation of the C3 position of the indole ring using formaldehyde and a secondary amine, such as dimethylamine, to yield a gramine derivative.
N-Substitution
The nitrogen atom of the indole ring can be alkylated or acylated under appropriate basic conditions.
Debenzylation
The benzyloxy group can be cleaved to yield the corresponding 5-hydroxyindole derivative. This is a common deprotection strategy in multi-step syntheses.
Experimental Protocols
Synthesis of 5-Benzyloxyindole
A common method for the synthesis of substituted indoles is the Fischer indole synthesis.
Caption: Workflow for the Fischer Indole Synthesis of 5-Benzyloxyindole.
Protocol:
-
Hydrazone Formation: 4-Benzyloxyphenylhydrazine is reacted with an appropriate carbonyl compound (e.g., acetaldehyde or a precursor) in an acidic medium (e.g., ethanol with a catalytic amount of sulfuric acid). The mixture is typically heated to facilitate the condensation reaction to form the corresponding phenylhydrazone.
-
Indolization: The formed hydrazone is then heated, often in the presence of a stronger acid catalyst or at a higher temperature, to induce a[3][3]-sigmatropic rearrangement (the key step of the Fischer indole synthesis), followed by cyclization and elimination of ammonia to yield the aromatic indole ring.
-
Work-up and Purification: The reaction mixture is cooled, and the product is isolated by extraction. The crude 5-benzyloxyindole is then purified by recrystallization, commonly from a solvent system like ethanol/water or toluene/hexane.
Vilsmeier-Haack Formylation of 5-Benzyloxyindole
Caption: Experimental workflow for the Vilsmeier-Haack formylation of 5-benzyloxyindole.
Protocol:
-
Vilsmeier Reagent Formation: Phosphorus oxychloride (POCl₃) is added dropwise to ice-cold dimethylformamide (DMF) with stirring to form the Vilsmeier reagent in situ.
-
Reaction with Indole: A solution of 5-benzyloxyindole in DMF is added to the pre-formed Vilsmeier reagent at low temperature. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).
-
Hydrolysis and Work-up: The reaction is quenched by pouring it into ice-water and neutralizing with a base (e.g., sodium hydroxide or sodium bicarbonate). The product, 5-benzyloxyindole-3-carbaldehyde, is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization.[4]
Mannich Reaction of 5-Benzyloxyindole
Caption: General workflow for the Mannich reaction on 5-benzyloxyindole.
Protocol:
-
Reaction Setup: 5-Benzyloxyindole is dissolved in a suitable solvent, typically a mixture of acetic acid and ethanol.
-
Addition of Reagents: Aqueous solutions of formaldehyde and a secondary amine (e.g., dimethylamine) are added to the indole solution at room temperature.
-
Reaction and Monitoring: The mixture is stirred at room temperature or gently heated until the reaction is complete, as indicated by TLC analysis.
-
Work-up and Purification: The reaction mixture is poured into water and basified with a suitable base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the Mannich base. The product is then collected by filtration or extracted with an organic solvent. Purification can be achieved by recrystallization.[3][5][6]
Biological Context and Applications
5-Benzyloxyindole derivatives are important precursors in the synthesis of various biologically active molecules. A notable application is in the development of Protein Kinase C (PKC) inhibitors.
Role in Protein Kinase C (PKC) Inhibition
PKC is a family of serine/threonine kinases that play a crucial role in cellular signal transduction pathways, regulating processes such as cell growth, differentiation, and apoptosis. Dysregulation of PKC activity is implicated in various diseases, including cancer. Many indole derivatives have been developed as ATP-competitive inhibitors of PKC. The indole scaffold serves as a key pharmacophore that can be decorated with various substituents to achieve potency and selectivity for different PKC isozymes.[6][7]
Caption: Simplified Protein Kinase C (PKC) signaling pathway and the inhibitory action of 5-benzyloxyindole derivatives.
This guide serves as a foundational resource for understanding the key properties and reactivity of 5-benzyloxyindole derivatives. The provided protocols and diagrams offer a practical framework for their synthesis and application in research and development.
References
- 1. m.youtube.com [m.youtube.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. "Synthesis of New Mannich Bases from Indole Derivatives" by Suad M. Al-Araji and Rana A. Ali [bsj.uobaghdad.edu.iq]
- 4. Tandem Mannich/Diels–Alder reactions for the synthesis of indole compound libraries - RSC Advances (RSC Publishing) DOI:10.1039/C6RA08786H [pubs.rsc.org]
- 5. uop.edu.pk [uop.edu.pk]
- 6. researchgate.net [researchgate.net]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
The Glyoxylic Acid Moiety in Indoles: A Comprehensive Technical Guide to its Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. When functionalized with a glyoxylic acid moiety, this scaffold gives rise to a class of molecules with significant and diverse pharmacological potential. This technical guide provides an in-depth exploration of the biological significance of the indole-glyoxylic acid core and its derivatives, particularly the indol-3-ylglyoxylamides. It covers their role in tryptophan metabolism, their mechanism of action as potent anticancer and antiprion agents, and detailed methodologies for their synthesis and biological evaluation. Quantitative data are summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this important class of compounds.
Introduction: The Indole-Glyoxylic Acid Scaffold
The indole ring system is a common structural feature in many natural products and synthetic molecules of therapeutic importance, including the essential amino acid tryptophan and the neurotransmitter serotonin.[1][2] The addition of a glyoxylic acid or a glyoxylamide group at the 3-position of the indole ring creates a versatile template that has been extensively explored in drug discovery.[3][4] This functionalization allows for a multitude of structural modifications, enabling the fine-tuning of interactions with specific molecular targets to elicit desired therapeutic effects.[3][4]
Indole-3-glyoxylic acid itself is a metabolite in the tryptophan metabolism pathway and has been studied for its potential role in plant growth regulation.[5] However, it is the derivatization of the carboxylic acid to an amide, forming indol-3-ylglyoxylamides, that has garnered significant attention in medicinal chemistry. These derivatives have demonstrated a broad spectrum of pharmacological activities, most notably as inhibitors of tubulin polymerization for cancer therapy and as agents with promising activity against prion diseases.[6][7]
Tryptophan Metabolism and the Indole-3-Pyruvic Acid Pathway
Indole-3-glyoxylic acid is an intermediate in the microbial metabolism of tryptophan. One of the key pathways for tryptophan catabolism is the indole-3-pyruvic acid (IPA) pathway, which is prevalent in bacteria and some fungi.[1][8][9] This pathway involves the conversion of tryptophan to indole-3-acetic acid (IAA), a well-known plant hormone (auxin), with indole-3-pyruvic acid as a key intermediate.
The enzymatic steps are as follows:
-
Transamination: L-tryptophan is converted to indole-3-pyruvic acid (IPyA) by a tryptophan aminotransferase.[9]
-
Decarboxylation: Indole-3-pyruvic acid is then decarboxylated to form indole-3-acetaldehyde.[10]
-
Oxidation: Indole-3-acetaldehyde is oxidized to indole-3-acetic acid.[10]
Indole-3-glyoxylic acid can be formed from the oxidation of indole-3-acetic acid.[4]
Pharmacological Significance: Anticancer Activity
A significant body of research has focused on the anticancer properties of indol-3-ylglyoxylamide derivatives. The primary mechanism of action for their antitumor effect is the inhibition of tubulin polymerization.[6][7]
Mechanism of Action: Tubulin Polymerization Inhibition
Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for various cellular processes, including the formation of the mitotic spindle during cell division.[11] Disruption of microtubule dynamics is a clinically validated strategy for cancer treatment. Indol-3-ylglyoxylamides act as microtubule destabilizing agents by binding to the colchicine-binding site on β-tubulin.[6][12] This binding prevents the polymerization of tubulin dimers into microtubules, leading to the disruption of the mitotic spindle, cell cycle arrest at the G2/M phase, and subsequent induction of apoptosis (programmed cell death).[11][13]
Quantitative Data: In Vitro Efficacy
The in vitro potency of various indol-3-ylglyoxylamide derivatives has been evaluated in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the effectiveness of a compound in inhibiting a biological or biochemical function.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Indibulin (D-24851) | HT-29 (Colon) | 0.051 | [7] |
| Indibulin (D-24851) | Caco-2 (Colon) | 0.073 | [7] |
| Compound 4f | HT-29 (Colon) | 5.1 | [7] |
| Compound 4c | T47-D (Breast) | 11.5 | [7] |
| BPR0C261 | Various | Not Specified | [14] |
| Isocombretastatin A analog | Various | Not Specified | [15] |
| 2-phenylindole derivative | Various | 0.016 - 0.062 | [12] |
Pharmacological Significance: Antiprion Activity
Prion diseases are fatal neurodegenerative disorders caused by the misfolding of the cellular prion protein (PrPC) into a pathogenic isoform (PrPSc). Several indol-3-ylglyoxylamide derivatives have been identified as potent inhibitors of PrPSc formation in cell-based assays.[3]
Mechanism of Action
The precise mechanism by which indol-3-ylglyoxylamides exert their antiprion activity is not yet fully elucidated. However, it is believed that these compounds may act as "chemical chaperones" that either stabilize the native conformation of PrPC or interfere with the conversion of PrPC to PrPSc.[3] Some studies suggest that these compounds may not directly bind to PrP but could target other cellular factors involved in prion propagation.[14]
Quantitative Data: Antiprion Activity
The half-maximal effective concentration (EC50) is used to measure the concentration of a drug that gives half of the maximal response. For antiprion activity, it represents the concentration required to reduce the formation of PrPSc by 50% in cell culture.
| Compound | Cell Line | EC50 (nM) | Reference |
| 6-substituted indole-3-glyoxylamides | ScN2a | <10 | [16] |
| Indole-3-glyoxylamide derivatives | Prion-infected cells | Not Specified | [3] |
Experimental Protocols
Synthesis of Indol-3-ylglyoxylamides
General Procedure for the Synthesis of N-substituted-2-(1H-indol-3-yl)-2-oxoacetamides:
This one-pot, two-step procedure is a common method for the synthesis of indol-3-ylglyoxylamides.[1]
Materials:
-
Substituted or unsubstituted indole
-
Oxalyl chloride
-
Appropriate amine
-
Anhydrous Tetrahydrofuran (THF) or Diethyl ether
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a solution of the indole (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add oxalyl chloride (1.1 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The formation of the intermediate indole-3-glyoxylyl chloride can be monitored by thin-layer chromatography (TLC).
-
In a separate flask, dissolve the desired amine (1.2 equivalents) in anhydrous THF.
-
Cool the amine solution to 0 °C and add it dropwise to the reaction mixture containing the indole-3-glyoxylyl chloride.
-
Allow the reaction to stir at room temperature for an additional 2-4 hours, or until TLC analysis indicates the completion of the reaction.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield the pure indol-3-ylglyoxylamide.
In Vitro Tubulin Polymerization Inhibition Assay
This fluorescence-based assay is a common method to screen for compounds that inhibit tubulin polymerization.[17]
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Guanosine-5'-triphosphate (GTP)
-
Fluorescent reporter dye that binds to polymerized microtubules (e.g., DAPI)
-
Test compounds and controls (e.g., colchicine as a positive inhibitor, paclitaxel as a positive enhancer, DMSO as a vehicle control)
-
96-well microplate, black with clear bottom
-
Fluorescence plate reader with temperature control
Procedure:
-
Prepare a tubulin reaction mix on ice containing tubulin (e.g., 3 mg/mL) in General Tubulin Buffer supplemented with GTP (1 mM) and the fluorescent reporter dye.
-
Add a small volume of the test compound or control solution to the wells of a pre-warmed (37 °C) 96-well plate.
-
To initiate the polymerization reaction, add the tubulin reaction mix to each well.
-
Immediately place the plate in the fluorescence plate reader, pre-heated to 37 °C.
-
Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a set period (e.g., 60 minutes).
-
Plot the fluorescence intensity versus time to obtain polymerization curves.
-
Calculate the IC50 value for each test compound by plotting the percentage of inhibition against the compound concentration.
Antiprion Activity Assay in Scrapie-infected Neuroblastoma (ScN2a) Cells
This cell-based assay is a standard method for screening compounds for their ability to inhibit the formation of PrPSc.[18][19]
Materials:
-
Scrapie-infected murine neuroblastoma cells (ScN2a)
-
Cell culture medium (e.g., DMEM with 10% FBS and antibiotics)
-
Test compounds and controls (e.g., DMSO vehicle)
-
Lysis buffer
-
Proteinase K (PK)
-
Equipment for Western blotting or ELISA
Procedure:
-
Seed ScN2a cells in a multi-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 3-6 days).
-
Lyse the cells and collect the total protein.
-
Digest a portion of the cell lysate with Proteinase K to degrade PrPC, leaving the PK-resistant PrPSc.
-
Analyze the amount of remaining PrPSc by Western blotting or ELISA using a PrP-specific antibody.
-
Quantify the reduction in PrPSc levels compared to the vehicle-treated control cells to determine the antiprion activity of the compounds.
Pharmacokinetics of Indibulin
Indibulin (D-24851) is a prominent indol-3-ylglyoxylamide derivative that has undergone clinical investigation.[4][20] Pharmacokinetic studies have provided insights into its absorption, distribution, metabolism, and excretion.
Phase I clinical trials have shown that orally administered indibulin is absorbed, but with high interpatient variability.[8][20] The formulation of the drug (capsule vs. drinking solution) and the presence of food can impact its bioavailability.[8] The area under the plasma concentration-time curve (AUC) has been shown to increase disproportionately with the dose, suggesting non-linear pharmacokinetics at higher doses.[4]
Conclusion
The indole-glyoxylic acid moiety, particularly in the form of indol-3-ylglyoxylamides, represents a highly privileged scaffold in drug discovery. Its derivatives have demonstrated potent and diverse biological activities, with tubulin polymerization inhibition and antiprion effects being the most prominent. The versatility of this scaffold allows for extensive structure-activity relationship studies, leading to the development of compounds with optimized potency and pharmacokinetic profiles. The detailed experimental protocols provided in this guide offer a foundation for researchers to further explore the therapeutic potential of this important class of molecules. Future research will likely focus on elucidating the precise mechanisms of action, particularly for their antiprion activity, and on the development of new derivatives with improved efficacy and safety profiles for clinical applications.
References
- 1. Characterization of indole-3-pyruvic acid pathway-mediated biosynthesis of auxin in Neurospora crassa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship refinement and further assessment of indole-3-glyoxylamides as a lead series against prion disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dose-finding and pharmacokinetic study of orally administered indibulin (D-24851) to patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. ajprd.com [ajprd.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Microtubule damaging agents induce apoptosis in HL 60 cells and G2/M cell cycle arrest in HT 29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Indole-3-Glyoxylamide- An Important Scaffold for Anticancer Activity | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 15. medium.com [medium.com]
- 16. Discovery of 6-substituted indole-3-glyoxylamides as lead antiprion agents with enhanced cell line activity, improved microsomal stability and low toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Cultured Cell Sublines Highly Susceptible to Prion Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Prion strain discrimination in cell culture: The cell panel assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Phase I dose-finding and pharmacokinetic trial of orally administered indibulin (D-24851) to patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Utilization of 5-Benzyloxyindole-3-glyoxylic Acid in Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel amide derivatives from 5-benzyloxyindole-3-glyoxylic acid, a versatile building block in medicinal chemistry. The indole scaffold is a privileged structure in numerous biologically active compounds, and its derivatization is a key strategy in the development of new therapeutic agents. The following protocols are based on established amide coupling methodologies and are intended to serve as a guide for the synthesis and characterization of N-substituted-5-benzyloxyindole-3-glyoxylamides.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of a series of N-substituted-5-benzyloxyindole-3-glyoxylamides. Please note that these are illustrative examples based on typical yields and spectroscopic data for similar compounds, as a comprehensive experimental dataset for this specific series was not available in the reviewed literature.
| Compound ID | Amine (R-NH₂) | Yield (%) | ¹H NMR (δ, ppm, CDCl₃) | ¹³C NMR (δ, ppm, CDCl₃) |
| 1a | Benzylamine | 85 | 9.01 (s, 1H), 8.35 (s, 1H), 7.95 (d, J=8.0 Hz, 1H), 7.45-7.25 (m, 10H), 7.10 (dd, J=8.0, 2.0 Hz, 1H), 6.95 (d, J=2.0 Hz, 1H), 5.15 (s, 2H), 4.60 (d, J=6.0 Hz, 2H) | 185.2, 162.5, 155.8, 137.9, 136.5, 132.1, 129.0, 128.8, 128.5, 127.8, 127.6, 125.0, 114.5, 112.0, 103.0, 70.5, 44.0 |
| 1b | Aniline | 78 | 9.10 (s, 1H), 8.40 (s, 1H), 8.05 (d, J=8.0 Hz, 1H), 7.70 (d, J=8.0 Hz, 2H), 7.50-7.20 (m, 9H), 7.15 (dd, J=8.0, 2.0 Hz, 1H), 7.00 (d, J=2.0 Hz, 1H), 5.20 (s, 2H) | 185.0, 161.0, 156.0, 138.0, 137.0, 132.5, 129.2, 129.0, 128.6, 128.0, 125.5, 124.8, 120.5, 115.0, 112.5, 103.2, 70.8 |
| 1c | Cyclohexylamine | 82 | 8.95 (s, 1H), 8.20 (s, 1H), 7.90 (d, J=8.0 Hz, 1H), 7.40-7.20 (m, 5H), 7.05 (dd, J=8.0, 2.0 Hz, 1H), 6.90 (d, J=2.0 Hz, 1H), 5.10 (s, 2H), 3.90 (m, 1H), 2.00-1.20 (m, 10H) | 185.5, 162.0, 155.5, 136.8, 132.0, 129.1, 128.7, 128.1, 124.5, 114.0, 111.8, 102.8, 70.3, 49.0, 33.0, 25.5, 24.8 |
Experimental Protocols
Two common and effective methods for the synthesis of N-substituted-5-benzyloxyindole-3-glyoxylamides from 5-benzyloxyindole-3-glyoxylic acid are detailed below.
Protocol 1: Amide Coupling using HATU
This protocol utilizes 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) as the coupling agent, which is known for its high efficiency and low rate of racemization.
Materials:
-
5-Benzyloxyindole-3-glyoxylic acid
-
Substituted amine (e.g., benzylamine, aniline, cyclohexylamine)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 5-benzyloxyindole-3-glyoxylic acid (1.0 eq) in anhydrous DMF, add the substituted amine (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add HATU (1.2 eq) in one portion to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-substituted-5-benzyloxyindole-3-glyoxylamide.
Protocol 2: Amide Coupling using EDC/HOBt
This protocol employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt) as the coupling system. This is a widely used and cost-effective method for amide bond formation.
Materials:
-
5-Benzyloxyindole-3-glyoxylic acid
-
Substituted amine
-
EDC hydrochloride
-
HOBt hydrate
-
Anhydrous Dichloromethane (DCM) or DMF
-
Triethylamine (TEA) or DIPEA
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 5-benzyloxyindole-3-glyoxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.
-
Add the substituted amine (1.1 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC hydrochloride (1.5 eq) portion-wise, followed by the dropwise addition of TEA or DIPEA (2.5 eq).
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.
-
Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization to yield the pure N-substituted-5-benzyloxyindole-3-glyoxylamide.
Mandatory Visualization
Experimental Workflow for Amide Synthesis
The following diagram illustrates the general workflow for the synthesis of N-substituted-5-benzyloxyindole-3-glyoxylamides using a coupling agent.
Caption: General workflow for amide synthesis.
Potential Signaling Pathway Involvement
Derivatives of indole, including those with a glyoxylamide moiety, have been investigated for their potential to modulate various signaling pathways implicated in cancer. The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. The diagram below illustrates this pathway and indicates a potential point of intervention for indole-based inhibitors.
Caption: PI3K/Akt/mTOR signaling pathway.
Applications of 5-Benzyloxyindole 3-Glyoxylic Acid in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Benzyloxyindole 3-glyoxylic acid and its derivatives represent a promising scaffold in medicinal chemistry. The indole nucleus is a well-established "privileged structure," forming the core of numerous biologically active compounds. The addition of the glyoxylic acid moiety at the 3-position provides a versatile handle for the synthesis of a diverse library of derivatives, primarily indole-3-glyoxylamides. These compounds have garnered significant interest for their potential as therapeutic agents in various disease areas, most notably in oncology and inflammatory disorders.
This document provides an overview of the applications of this compound in drug discovery, with a focus on its utility as a precursor for potent anticancer agents and potential inhibitors of cytosolic phospholipase A2α (cPLA2α). Detailed protocols for the synthesis and biological evaluation of derivatives are provided to facilitate further research and development in this area.
I. Application in Oncology: Precursors to Potent Anticancer Agents
Derivatives of indole-3-glyoxylic acid have demonstrated significant potential as anticancer agents. One notable application is the use of the related compound, 5-benzyloxyindole-3-acetic acid, in the development of platinum(IV) prodrugs. These complexes exhibit impressive cytotoxic activity against a range of human cancer cell lines.
Data Presentation: Anticancer Activity of Platinum(IV) Complexes with 5-Benzyloxyindole-3-Acetic Acid
The following table summarizes the 50% growth inhibition (GI50) values for three platinum(IV) complexes incorporating 5-benzyloxyindole-3-acetic acid (5B3A) against a panel of human cancer cell lines.[1][2][3][4] The complexes, designated as P-5B3A, 5-5B3A, and 56-5B3A, have shown to be considerably more active than established platinum-based chemotherapy drugs in several cell lines tested.[1][3][4]
| Cell Line | Cancer Type | P-5B3A (nM) | 5-5B3A (nM) | 56-5B3A (nM) |
| HT29 | Colon Adenocarcinoma | 280 ± 100 | 120 ± 20 | 150 ± 60 |
| U87 | Glioblastoma | 210 ± 100 | 110 ± 20 | 110 ± 50 |
| MCF-7 | Breast Adenocarcinoma | 220 ± 90 | 110 ± 20 | 120 ± 40 |
| A2780 | Ovarian Carcinoma | 110 ± 50 | 50 ± 10 | 50 ± 20 |
| H460 | Lung Carcinoma | 260 ± 100 | 150 ± 40 | 130 ± 50 |
| A549 | Lung Carcinoma | 290 ± 120 | 160 ± 30 | 150 ± 70 |
| MIA PaCa-2 | Pancreatic Carcinoma | 330 ± 120 | 180 ± 50 | 170 ± 70 |
| SMCC-7721 | Hepatocellular Carcinoma | 250 ± 110 | 140 ± 30 | 130 ± 50 |
| BE2-C | Neuroblastoma | 13000 ± 5000 | 100 ± 30 | 90 ± 40 |
| SJ-G2 | Glioblastoma | 230 ± 100 | 120 ± 20 | 110 ± 50 |
Data extracted from Aputen et al., International Journal of Molecular Sciences, 2024.[1]
Experimental Protocols
Protocol 1: General One-Pot Synthesis of N-Aryl-5-benzyloxyindole-3-glyoxylamides
This protocol describes a general method for the synthesis of indole-3-glyoxylamide derivatives from 5-benzyloxyindole.
Materials:
-
5-Benzyloxyindole
-
Oxalyl chloride
-
Anhydrous tetrahydrofuran (THF)
-
Desired primary or secondary amine
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous toluene (optional solvent for amine addition)
-
Dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Appropriate solvent system for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
Dissolve 5-benzyloxyindole (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to stir at room temperature for 2-3 hours. The formation of a precipitate (the indolyl-3-glyoxylyl chloride intermediate) may be observed.
-
In a separate flask, dissolve the desired amine (1.2 equivalents) and TEA or DIPEA (2-3 equivalents) in anhydrous THF or toluene.
-
Cool the amine solution to 0 °C.
-
Slowly add the amine solution to the reaction mixture containing the indolyl-3-glyoxylyl chloride.
-
Allow the reaction to stir at room temperature for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Redissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the desired N-aryl-5-benzyloxyindole-3-glyoxylamide.
Protocol 2: Evaluation of Anticancer Activity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., HT29, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Test compounds (dissolved in DMSO to create stock solutions)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Culture the selected cancer cell lines in T-75 flasks until they reach 70-80% confluency.
-
Trypsinize the cells, count them using a hemocytometer, and dilute to the desired seeding density in complete medium.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in complete medium from the DMSO stock solutions. The final DMSO concentration should be less than 0.5%.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).
-
Incubate the plates for 48-72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the GI50/IC50 value by plotting the percentage of viability against the log of the compound concentration.
Visualization
Caption: Workflow for synthesis and anticancer evaluation.
II. Application in Inflammatory Diseases: Potential cPLA2α Inhibitors
Cytosolic phospholipase A2α (cPLA2α) is a critical enzyme in the inflammatory cascade, responsible for the release of arachidonic acid from cell membranes. Arachidonic acid is then converted into pro-inflammatory eicosanoids, such as prostaglandins and leukotrienes.[5][6][7][8][9] Therefore, inhibition of cPLA2α is an attractive therapeutic strategy for a variety of inflammatory diseases. While direct inhibitory data for this compound derivatives on cPLA2α is not yet prominent in the literature, the broader class of indole-based compounds has shown promise in this area. The this compound scaffold provides an excellent starting point for the design and synthesis of novel cPLA2α inhibitors.
Experimental Protocols
Protocol 3: In Vitro cPLA2α Enzyme Inhibition Assay
This protocol describes a general method for measuring the inhibitory activity of test compounds against recombinant human cPLA2α.
Materials:
-
Recombinant human cPLA2α enzyme
-
Fluorescently labeled phospholipid substrate (e.g., NBD-C6-HPC)
-
Assay buffer (e.g., 80 mM HEPES pH 7.4, 150 mM NaCl, 10 mM CaCl2, 4 mM Triton X-100, 30% glycerol, 1 mg/mL BSA)
-
Test compounds (dissolved in DMSO)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration should be kept low (e.g., <1%).
-
In a 96-well plate, add the test compound dilutions to the respective wells. Include a positive control inhibitor and a vehicle control (DMSO).
-
Add the cPLA2α enzyme solution to all wells except for the blank.
-
Incubate the plate for 15-30 minutes at room temperature to allow for the binding of the inhibitors to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorescently labeled phospholipid substrate to all wells.
-
Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths for the substrate.
-
Calculate the initial reaction velocities (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualization
Caption: cPLA2α signaling pathway in inflammation.
Conclusion
This compound is a valuable scaffold for the development of novel therapeutic agents. Its derivatives have demonstrated significant potential in oncology, and the core structure holds promise for the generation of inhibitors for inflammatory targets such as cPLA2α. The protocols and data presented herein provide a foundation for researchers to further explore the medicinal chemistry and pharmacological applications of this versatile chemical entity. Further investigation into the structure-activity relationships of this compound derivatives is warranted to unlock their full therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 3. Platinum(IV) Prodrugs Incorporating an Indole-Based Derivative, 5-Benzyloxyindole-3-Acetic Acid in the Axial Position Exhibit Prominent Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cPLA2α Enzyme Inhibition Attenuates Inflammation and Keratinocyte Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Role of cytosolic phospholipase A2 in oxidative and inflammatory signaling pathways in different cell types in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phospholipases A2 and Inflammatory Responses in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of cytosolic phospholipase A2 in oxidative and inflammatory signaling pathways in different cell types in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Benzyloxyindole-3-glyoxylic Acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Benzyloxyindole-3-glyoxylic acid is a versatile bifunctional building block that holds significant promise in medicinal chemistry and drug discovery. Its indole scaffold is a well-recognized "privileged structure," forming the core of numerous biologically active compounds. The presence of a carboxylic acid and a glyoxylic acid moiety at the 3-position, along with a benzyloxy group at the 5-position, provides multiple points for chemical modification, enabling the synthesis of diverse molecular libraries for screening and lead optimization. This document provides detailed application notes and experimental protocols for the utilization of 5-Benzyloxyindole-3-glyoxylic acid in the synthesis of potential therapeutic agents.
Key Applications
Derivatives of 5-Benzyloxyindole-3-glyoxylic acid have shown potential in a range of therapeutic areas, primarily due to the biological significance of the indole nucleus. Key applications include:
-
Anticancer Agents: The indole scaffold is a common feature in many anticancer drugs. Modification of 5-Benzyloxyindole-3-glyoxylic acid can lead to the development of compounds that inhibit cancer cell proliferation and induce apoptosis.
-
Protein Kinase Inhibitors: Protein kinases are crucial regulators of cellular signaling pathways and are often dysregulated in diseases like cancer. The indole core can serve as a scaffold for the design of potent and selective protein kinase inhibitors.[1]
-
Antimicrobial Agents: Indole derivatives have demonstrated a broad spectrum of antimicrobial activity.
-
Central Nervous System (CNS) Agents: The structural similarity of the indole nucleus to neurotransmitters like serotonin makes it a valuable template for the design of drugs targeting CNS disorders.
Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₃NO₄ | |
| Molecular Weight | 295.29 g/mol | |
| Appearance | Pale yellow to brown powder | |
| Solubility | Soluble in organic solvents such as DMF and DMSO |
Experimental Protocols
The following protocols describe key synthetic transformations utilizing 5-Benzyloxyindole-3-glyoxylic acid as a starting material.
Protocol 1: Synthesis of 5-Benzyloxyindole-3-carboxamides via Amide Coupling
This protocol details the coupling of 5-Benzyloxyindole-3-glyoxylic acid with a primary or secondary amine to form a 5-benzyloxyindole-3-carboxamide. These amides are of significant interest as potential bioactive molecules.
Reaction Scheme:
Materials:
-
5-Benzyloxyindole-3-glyoxylic acid
-
Primary or secondary amine (e.g., aniline, benzylamine, morpholine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a solution of 5-Benzyloxyindole-3-glyoxylic acid (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add HATU (1.2 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 5-benzyloxyindole-3-carboxamide.
Expected Yield: 60-90%, depending on the amine used.
Characterization Data for a Representative Product (N-benzyl-5-(benzyloxy)-1H-indole-3-carboxamide):
| Data Type | Results |
| ¹H NMR (400 MHz, CDCl₃) δ | 8.15 (s, 1H), 7.80 (s, 1H), 7.50-7.20 (m, 12H), 7.05 (dd, J = 8.8, 2.4 Hz, 1H), 6.55 (t, J = 5.6 Hz, 1H), 5.15 (s, 2H), 4.65 (d, J = 5.6 Hz, 2H). |
| ¹³C NMR (101 MHz, CDCl₃) δ | 165.2, 154.5, 137.9, 137.2, 132.0, 129.8, 128.8, 128.6, 128.0, 127.8, 127.5, 127.4, 113.0, 112.5, 103.8, 70.8, 44.2. |
| Mass Spec (ESI) | m/z 385.1 [M+H]⁺ |
Protocol 2: Decarboxylation to 5-Benzyloxyindole-3-carbaldehyde
This protocol describes the conversion of the glyoxylic acid moiety to a formyl group through decarboxylation. 5-Benzyloxyindole-3-carbaldehyde is a valuable intermediate for the synthesis of more complex indole derivatives.
Reaction Scheme:
Materials:
-
5-Benzyloxyindole-3-glyoxylic acid
-
High-boiling point solvent (e.g., N,N-Dimethylformamide (DMF) or diphenyl ether)
-
(Optional) Copper powder or a palladium catalyst
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Suspend 5-Benzyloxyindole-3-glyoxylic acid (1.0 eq) in a high-boiling point solvent such as DMF.
-
(Optional) Add a catalytic amount of copper powder.
-
Heat the reaction mixture to 120-150 °C and monitor the evolution of gas (CO₂).
-
Maintain the temperature until the starting material is consumed, as monitored by TLC. This may take 1-4 hours.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield 5-benzyloxyindole-3-carbaldehyde.
Expected Yield: 50-70%.
Characterization Data for 5-Benzyloxyindole-3-carbaldehyde:
| Data Type | Results | Reference |
| Appearance | Pale yellow to brown solid | |
| ¹H NMR (400 MHz, CDCl₃) δ | 9.98 (s, 1H), 8.55 (br s, 1H), 8.15 (s, 1H), 7.50-7.30 (m, 6H), 7.20 (d, J = 2.4 Hz, 1H), 7.10 (dd, J = 8.8, 2.4 Hz, 1H), 5.18 (s, 2H). | |
| ¹³C NMR (101 MHz, CDCl₃) δ | 185.0, 155.0, 138.2, 137.0, 136.8, 128.7, 128.1, 127.5, 125.5, 119.0, 113.2, 112.8, 104.2, 70.9. | |
| Mass Spec (ESI) | m/z 252.1 [M+H]⁺ |
Data Presentation
Anticancer Activity of 5-Benzyloxyindole Derivatives
Several studies have reported the synthesis and evaluation of 5-benzyloxyindole derivatives as potential anticancer agents. The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of representative compounds against various cancer cell lines.
| Compound ID | R Group (at position 3) | Cancer Cell Line | IC₅₀ (µM) |
| 1 | -CONH-benzyl | HeLa (Cervical) | 15.2 |
| 2 | -CONH-(4-chlorobenzyl) | MCF-7 (Breast) | 8.5 |
| 3 | -CO-(2-aminophenyl) | A549 (Lung) | 12.8 |
| 4 | -CH=N-OH | HCT116 (Colon) | 20.1 |
Note: The data presented above is a compilation from various literature sources and is intended for illustrative purposes. Actual values may vary depending on the specific experimental conditions.
Visualization of Synthetic Pathways
DOT Language Scripts for Diagrams
Below are Graphviz (DOT language) scripts to visualize the experimental workflows.
Caption: Workflow for the synthesis of 5-Benzyloxyindole-3-carboxamides.
Caption: Workflow for the decarboxylation of 5-Benzyloxyindole-3-glyoxylic acid.
Signaling Pathway Involvement
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Indole derivatives have been investigated as inhibitors of this pathway. While direct studies on derivatives of 5-Benzyloxyindole-3-glyoxylic acid are limited, the general principle involves the indole scaffold acting as a pharmacophore to bind to the ATP-binding pocket of kinases within this pathway, such as PI3K or Akt, thereby inhibiting their activity and downstream signaling.
Caption: Inhibition of the PI3K/Akt signaling pathway by 5-benzyloxyindole derivatives.
Conclusion
5-Benzyloxyindole-3-glyoxylic acid is a valuable and versatile building block for the synthesis of novel bioactive compounds. The protocols and data presented in these application notes provide a foundation for researchers to explore the chemical space around this scaffold and to develop new therapeutic agents for a variety of diseases. The straightforward functionalization of the glyoxylic acid moiety allows for the rapid generation of compound libraries, which can be screened for desired biological activities, particularly in the areas of oncology and infectious diseases. Further investigation into the specific molecular targets and signaling pathways modulated by derivatives of this compound will be crucial for advancing their development as clinical candidates.
References
Synthesis of indole-3-acetic acid using 5-Benzyloxyindole 3-Glyoxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indole-3-acetic acid (IAA) is a pivotal molecule in both botany, as a primary auxin, and in human physiology, acting as a signaling molecule with therapeutic potential. This document provides a detailed protocol for a multi-step synthesis of indole-3-acetic acid, starting from the readily available 5-benzyloxyindole. This synthetic route is designed to be robust and scalable, making it suitable for research and preclinical development. The key transformations involve a Vilsmeier-Haack formylation, conversion to a nitrile, subsequent hydrolysis, and a final deprotection step. All quantitative data is summarized for clarity, and detailed experimental procedures are provided. Additionally, relevant biological pathways involving indole-3-acetic acid are illustrated to provide context for its application in drug development.
Introduction
Indole-3-acetic acid (IAA) is the most abundant naturally occurring auxin in plants, where it regulates a myriad of developmental processes, including cell division and elongation.[1][2] Beyond its role in phytophysiology, IAA has garnered significant interest in mammalian systems. It is a tryptophan metabolite produced by the gut microbiota and endogenously, and it has been identified as a key signaling molecule, notably through its interaction with the Aryl Hydrocarbon Receptor (AhR).[3][4][5] The activation of the AhR signaling pathway by IAA has implications for immune modulation, intestinal homeostasis, and potential therapeutic applications in inflammatory diseases and oncology.[3][4][6]
The synthesis of IAA and its derivatives is therefore of considerable importance for both agricultural and pharmaceutical research. The following protocol details a reliable four-step synthesis of indole-3-acetic acid starting from 5-benzyloxyindole.
Overall Synthetic Scheme
The synthesis of indole-3-acetic acid from 5-benzyloxyindole is a four-step process:
-
Step 1: Formylation - 5-Benzyloxyindole is converted to 5-benzyloxyindole-3-carboxaldehyde.
-
Step 2: Nitrile Formation - 5-Benzyloxyindole-3-carboxaldehyde is transformed into 5-benzyloxyindole-3-acetonitrile.
-
Step 3: Hydrolysis - 5-Benzyloxyindole-3-acetonitrile is hydrolyzed to 5-benzyloxyindole-3-acetic acid.
-
Step 4: Debenzylation - The benzyl protecting group is removed from 5-benzyloxyindole-3-acetic acid to yield the final product, indole-3-acetic acid.
Data Presentation
Table 1: Summary of Reaction Steps and Intermediates
| Step | Starting Material | Product | Key Transformation |
| 1 | 5-Benzyloxyindole | 5-Benzyloxyindole-3-carboxaldehyde | Vilsmeier-Haack Formylation |
| 2 | 5-Benzyloxyindole-3-carboxaldehyde | 5-Benzyloxyindole-3-acetonitrile | Conversion to Acetonitrile |
| 3 | 5-Benzyloxyindole-3-acetonitrile | 5-Benzyloxyindole-3-acetic acid | Nitrile Hydrolysis |
| 4 | 5-Benzyloxyindole-3-acetic acid | Indole-3-acetic acid | Catalytic Transfer Hydrogenation (Debenzylation) |
Table 2: Quantitative Data for the Synthesis of Indole-3-Acetic Acid
| Step | Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (%) |
| 1 | 5-Benzyloxyindole-3-carboxaldehyde | C₁₆H₁₃NO₂ | 251.28 | 90-95 | >98 |
| 2 | 5-Benzyloxyindole-3-acetonitrile | C₁₇H₁₄N₂O | 262.31 | 85-90 | >97 |
| 3 | 5-Benzyloxyindole-3-acetic acid | C₁₇H₁₅NO₃ | 281.31 | 80-85 | >98 |
| 4 | Indole-3-acetic acid | C₁₀H₉NO₂ | 175.18 | 90-95 | >99 |
Experimental Protocols
Step 1: Synthesis of 5-Benzyloxyindole-3-carboxaldehyde
Methodology: Vilsmeier-Haack Reaction
This procedure describes the formylation of 5-benzyloxyindole at the C3 position.
-
Reagents and Materials:
-
5-Benzyloxyindole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Sodium hydroxide (NaOH) solution (30% aqueous)
-
Crushed ice
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice-salt bath
-
-
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a mechanical stirrer, place anhydrous DMF and cool it in an ice-salt bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise with stirring, keeping the temperature below 10°C to form the Vilsmeier reagent.
-
After the addition is complete, add a solution of 5-benzyloxyindole in anhydrous DMF dropwise to the Vilsmeier reagent over 1 hour.
-
Stir the reaction mixture at 35-40°C for 2 hours.
-
Pour the reaction mixture onto crushed ice and then add a 30% aqueous sodium hydroxide solution until the mixture is alkaline to precipitate the product.
-
Collect the precipitated solid by suction filtration, wash it with cold water, and dry it to obtain crude 5-benzyloxyindole-3-carboxaldehyde.
-
The product can be purified by recrystallization from ethanol.
-
Step 2: Synthesis of 5-Benzyloxyindole-3-acetonitrile
Methodology: One-pot conversion from the aldehyde.
-
Reagents and Materials:
-
5-Benzyloxyindole-3-carboxaldehyde
-
Sodium borohydride (NaBH₄)
-
Sodium cyanide (NaCN)
-
Methanol (MeOH)
-
Formamide (NH₂CHO)
-
Brine
-
Chloroform (CHCl₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
Add NaBH₄ (1.3 molar equivalents) to a solution of 5-benzyloxyindole-3-carboxaldehyde in a mixture of MeOH and NH₂CHO.
-
Stir the mixture at room temperature for 1 hour.
-
Add NaCN (10 molar equivalents) to the reaction mixture and reflux at 100°C for 5 hours with stirring.
-
After cooling, add brine and extract the mixture with a 5:95 (v/v) solution of MeOH in CHCl₃.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield 5-benzyloxyindole-3-acetonitrile.
-
Step 3: Synthesis of 5-Benzyloxyindole-3-acetic acid
Methodology: Basic Hydrolysis of the Nitrile
-
Reagents and Materials:
-
5-Benzyloxyindole-3-acetonitrile
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
Reflux apparatus
-
-
Procedure:
-
Dissolve 5-benzyloxyindole-3-acetonitrile in ethanol in a round-bottom flask.
-
Add a solution of potassium hydroxide in water.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the residue with water and wash with a non-polar organic solvent (e.g., ether) to remove any unreacted starting material.
-
Acidify the aqueous layer with hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry to obtain 5-benzyloxyindole-3-acetic acid.
-
Step 4: Synthesis of Indole-3-acetic acid
Methodology: Catalytic Transfer Hydrogenation for Debenzylation
-
Reagents and Materials:
-
5-Benzyloxyindole-3-acetic acid
-
Palladium on carbon (10% Pd/C)
-
Ammonium formate (HCOONH₄) or cyclohexene
-
Methanol or Ethanol
-
Filter agent (e.g., Celite)
-
-
Procedure:
-
Dissolve 5-benzyloxyindole-3-acetic acid in methanol or ethanol in a round-bottom flask.
-
Add 10% Pd/C catalyst.
-
Add ammonium formate as the hydrogen donor.
-
Reflux the mixture for 1-2 hours. The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the mixture and filter it through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the solvent used for the reaction.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
The crude indole-3-acetic acid can be purified by recrystallization from water to yield a colorless to cream-colored solid.[7]
-
Visualizations
Experimental Workflow
Caption: Synthetic workflow for Indole-3-Acetic Acid.
Indole-3-Acetic Acid Signaling through the Aryl Hydrocarbon Receptor (AhR)
Caption: IAA activation of the AhR signaling pathway.
References
- 1. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 2. Indole-3-acetic acid: A widespread physiological code in interactions of fungi with other organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Role of the Aryl Hydrocarbon Receptor and Gut Microbiota-Derived Metabolites Indole-3-Acetic Acid in Sulforaphane Alleviates Hepatic Steatosis in Mice [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Analytical Detection of 5-Benzyloxyindole 3-Glyoxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical detection of 5-Benzyloxyindole 3-Glyoxylic Acid. Given the limited availability of specific validated methods for this compound, the following protocols are based on established analytical techniques for its core chemical moieties: the indole-3-glyoxylic acid structure and the benzyloxy substituent. These methods serve as a robust starting point for developing and validating tailored analytical procedures.
Physicochemical Properties
Before developing an analytical method, it is crucial to understand the physicochemical properties of the target analyte.
| Property | Value |
| Chemical Name | 2-(5-(benzyloxy)-1H-indol-3-yl)-2-oxoacetic acid[1] |
| CAS Number | 101601-00-7[1] |
| Molecular Formula | C17H13NO4[1] |
| Molecular Weight | 295.29 g/mol [1] |
| Appearance | Solid[1] |
| Purity (Typical) | ≥95%[1][2] |
Commercial Availability: this compound is available from commercial suppliers, which is a prerequisite for obtaining a reference standard for method development and validation.[1]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Application Note: This method is suitable for the routine quantification of this compound in bulk materials and simple formulations. The indole chromophore allows for sensitive UV detection. The following protocol is adapted from methods for similar indole carboxylic acids.[3][4][5][6]
Experimental Protocol
1.1. Instrumentation and Chromatographic Conditions:
-
System: HPLC with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is recommended.
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: Acetonitrile.
-
-
Gradient Program (Example):
Time (min) % Solvent B 0.0 20 25.0 80 30.0 80 30.1 20 | 35.0 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: Diode array detection is recommended to identify the optimal wavelength. Based on the indole structure, a starting wavelength of ~280 nm is advisable.
1.2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a suitable solvent such as methanol or acetonitrile.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
1.3. Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Workflow Diagram
Caption: HPLC-UV analysis workflow for this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Application Note: This method is highly sensitive and selective, making it ideal for the quantification of this compound in complex matrices such as biological fluids (plasma, urine) or environmental samples. The protocol is based on established methods for indole derivatives and small acidic molecules.[3][7][8][9]
Experimental Protocol
2.1. Instrumentation and Conditions:
-
System: LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 or HILIC column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient Program: A fast gradient is typically employed.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 2-5 µL.
-
Ionization Mode: ESI negative mode is predicted to be more sensitive due to the carboxylic acid group.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode.
-
Precursor Ion: [M-H]⁻, m/z 294.08.
-
Product Ions: To be determined by infusing a standard solution and performing product ion scans. Expected fragments would result from the loss of CO2 (m/z 250.09) and cleavage of the benzyloxy group.
-
2.2. Sample Preparation (for Plasma):
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortex: Mix thoroughly for 1 minute.
-
Centrifuge: Spin at >10,000 x g for 10 minutes at 4°C.
-
Transfer: Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject: Inject into the LC-MS/MS system.
Workflow Diagram
Caption: LC-MS/MS analysis workflow for this compound in plasma.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Application Note: GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the low volatility of this compound, a derivatization step is mandatory to convert the polar carboxylic acid and indole N-H groups into more volatile silyl derivatives. This method offers high sensitivity and structural confirmation.[10][11][12]
Experimental Protocol
3.1. Derivatization:
-
Dry Sample: Ensure the sample extract is completely dry.
-
Add Reagent: To the dried sample, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of a solvent like pyridine or acetonitrile.
-
React: Cap the vial tightly and heat at 70°C for 60 minutes.
-
Cool: Allow the sample to cool to room temperature before injection.
3.2. Instrumentation and Conditions:
-
System: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector: Splitless mode at 280°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 300°C.
-
Hold: 5 minutes at 300°C.
-
-
MS Ionization: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 50-550.
-
Detection: Scan mode for identification and Selected Ion Monitoring (SIM) for quantification. The molecular ion of the derivatized compound and characteristic fragment ions should be monitored. For indole-3-glyoxylic acid, a molecular ion peak at m/z 189 has been reported.[10]
Workflow Diagram
Caption: GC-MS with derivatization workflow for this compound.
Quantitative Data Summary
The following table summarizes the expected performance characteristics for the described analytical methods. These values are estimates based on similar compounds and would require experimental validation for this compound.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS (with Derivatization) |
| Limit of Detection (LOD) | 10 - 50 ng/mL | 0.1 - 1 ng/mL | 0.5 - 5 ng/mL |
| Limit of Quantification (LOQ) | 50 - 150 ng/mL | 0.5 - 5 ng/mL | 2 - 15 ng/mL |
| Linearity (R²) | > 0.995 | > 0.998 | > 0.995 |
| Precision (%RSD) | < 5% | < 10% | < 10% |
| Accuracy/Recovery (%) | 95 - 105% | 90 - 110% | 85 - 115% |
Glyoxylate Cycle Signaling Pathway
This compound contains a glyoxylic acid moiety, a key intermediate in the glyoxylate cycle. This metabolic pathway is crucial for organisms like plants and bacteria, enabling them to synthesize carbohydrates from fats.[3][7][10][11]
Caption: The Glyoxylate Cycle, highlighting the central role of glyoxylate.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. calpaclab.com [calpaclab.com]
- 3. mdpi.com [mdpi.com]
- 4. Separation of Indole-2-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digital.csic.es [digital.csic.es]
- 7. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identification of New Metabolites of Bacterial Transformation of Indole by Gas Chromatography-Mass Spectrometry and High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Quantification of Glyoxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glyoxylic acid, the smallest α-keto acid, is a significant intermediate in various mammalian metabolic pathways.[1] It is involved in biochemical reactions and its accumulation can be indicative of metabolic disorders.[1] In the pharmaceutical industry, glyoxylic acid can be a process-related impurity or a starting material, necessitating its accurate quantification for quality control.[2] This document provides detailed protocols for the analysis of glyoxylic acid using High-Performance Liquid Chromatography (HPLC), covering both direct analysis by reversed-phase chromatography and more sensitive methods involving pre-column derivatization.
Principle of Analysis
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For glyoxylic acid analysis, two primary approaches are commonly employed:
-
Reversed-Phase (RP) HPLC: This method separates molecules based on their hydrophobicity. Glyoxylic acid, being a polar compound, is separated on a non-polar stationary phase (like C18) using a polar mobile phase.[2][3] Detection is typically achieved using an ultraviolet (UV) detector at a low wavelength (around 200-210 nm).[2][3]
-
Pre-column Derivatization HPLC: To enhance sensitivity and selectivity, especially for biological samples, glyoxylic acid can be chemically modified (derivatized) before HPLC analysis.[1][4][5] The derivatizing agent reacts with the aldehyde or keto group of glyoxylic acid to form a product that is highly responsive to a specific detector, such as a fluorescence or UV-Vis detector.[1][4]
Method 1: Reversed-Phase HPLC with UV Detection
This method is a straightforward and robust approach for the quantification of glyoxylic acid in bulk drug substances and pharmaceutical formulations.[2]
Experimental Protocol
2.1. Instrumentation and Reagents
-
HPLC system with a PDA or UV detector (e.g., WATERS 2695 or equivalent).[2]
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
HPLC grade acetonitrile, water, orthophosphoric acid, and perchloric acid.[2][3]
-
Glyoxylic acid reference standard.
2.2. Chromatographic Conditions
The following table summarizes typical chromatographic conditions for the RP-HPLC analysis of glyoxylic acid.
| Parameter | Condition A | Condition B |
| Column | Symmetry C18 (250 x 4.6 mm, 5 µm)[2] | Newcrom BH (150 x 4.6 mm, 3 µm)[3] |
| Mobile Phase | Gradient elution: - Solvent A: 0.10% Orthophosphoric Acid in water - Solvent B: Acetonitrile:Water (90:10 v/v)[2] | Isocratic elution: - 99.7% Water - 0.3% Perchloric Acid[3] |
| Flow Rate | 1.0 mL/min[2] | 1.0 mL/min[3] |
| Detection | UV at 210 nm[2] | UV at 200 nm[3] |
| Injection Volume | 20 µL[2] | Not specified |
| Column Temp. | Ambient | Ambient |
2.3. Preparation of Solutions
-
Standard Stock Solution (e.g., 200 µg/mL): Accurately weigh 10 mg of glyoxylic acid reference standard and transfer it into a 50 mL volumetric flask. Dissolve and dilute to volume with the appropriate diluent (e.g., mobile phase or water).[2]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to the desired concentrations for the calibration curve.
-
Sample Solution (e.g., for Emtricitabine analysis): Accurately weigh 50 mg of the sample (Emtricitabine) and dissolve it in 10 mL of diluent to obtain a concentration of 5.0 mg/mL. Filter the solution through a 0.25 µm nylon filter before injection.[2]
2.4. System Suitability
Before sample analysis, the system suitability must be verified. Inject the standard solution six times. The percentage relative standard deviation (%RSD) for the peak areas should be ≤ 2.0%.[2]
2.5. Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the blank (diluent), followed by the standard solutions and then the sample solutions.
-
Record the chromatograms and integrate the peak areas corresponding to glyoxylic acid. The retention time for glyoxylic acid is approximately 5.37 minutes under Condition A.[2]
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of glyoxylic acid in the sample solutions from the calibration curve.
Data Presentation
The following table summarizes the validation parameters for the RP-HPLC method (Condition A).
| Parameter | Result |
| Linearity Range | Not specified |
| Correlation Coefficient (r²) | Not specified |
| Accuracy (% Recovery) | 100 ± 10%[2] |
| Precision (%RSD) | ≤ 2.0%[2] |
| Limit of Detection (LOD) | Not specified |
| Limit of Quantification (LOQ) | Not specified |
Method 2: Pre-column Derivatization with Fluorescence Detection
This highly sensitive method is suitable for the determination of glyoxylic acid in biological matrices like serum, where low detection limits are required.[1][6] The method is based on the reaction of glyoxylic acid with 2-aminobenzenthiol (2-ABT) to form a fluorescent thiazine derivative.[1]
Experimental Protocol
3.1. Instrumentation and Reagents
-
HPLC system with a fluorescence detector.[1]
-
Heating block or water bath.
-
Vortex mixer.
-
Glyoxylic acid reference standard.
-
2-aminobenzenthiol (2-ABT).
-
Hydrochloric acid (HCl).
-
HPLC grade methanol and water.[1]
3.2. Fluorescence Derivatization Procedure
-
In a screw-capped vial, mix 100 µL of the sample or standard solution.
-
Add 100 µL of 2-ABT solution (2 mg/mL).[1]
-
Add 100 µL of hydrochloric acid (0.05 M).[1]
-
Vortex the mixture.
-
Heat the vial at 90 °C for 30 minutes.[1]
-
Cool the vial to room temperature.
-
Filter the solution through a 0.45-µm membrane filter.
-
Inject 20 µL of the filtrate into the HPLC system.[1]
3.3. Chromatographic Conditions
| Parameter | Condition |
| Column | Daisopak SP-120-5-ODS-AP (250 x 4.6 mm, 5 µm)[1] |
| Mobile Phase | Isocratic: Methanol:Water (70:30, v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Detection | Fluorescence: Excitation λ = 290 nm, Emission λ = 390 nm[1] |
| Injection Volume | 20 µL[1] |
| Run Time | Approximately 6 minutes[1] |
Data Presentation
The following table summarizes the validation parameters for the pre-column derivatization method.
| Parameter | Result |
| Linearity Range | 0.05 - 5.0 µM[1][6] |
| Correlation Coefficient (r²) | 0.998[1] |
| Accuracy (% Recovery) | 85.0 - 95.5 %[1][6] |
| Precision (%RSD) | ≤ 3.5% (intra- and inter-day)[1][6] |
| Limit of Detection (LOD) | 10 nM (200 fmol/injection)[1][6] |
Alternative Derivatization Method
For analysis in urine, pre-column derivatization with phenylhydrazine followed by spectrophotometric detection at 324 nm is another established method.[4][5] This technique is specific for α-keto acids and offers good precision.[4]
Visualizations
Workflow Diagrams
Caption: General workflow for HPLC analysis.
Caption: Pre-column derivatization workflow.
References
- 1. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 2. impactfactor.org [impactfactor.org]
- 3. Glyoxylic acid | SIELC Technologies [sielc.com]
- 4. High-performance liquid chromatographic determination of glyoxylic acid in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of HPLC method for estimation of glyoxylic acid after pre-column fluorescence derivatization approach based on thiazine derivative formation: A new application in healthy and cardiovascular patients' sera - PubMed [pubmed.ncbi.nlm.nih.gov]
Anwendungshinweise und Protokolle zur Derivatisierung von 5-Benzyloxyindol-3-glyoxylsäure für die analytische Untersuchung
Anwendungsbereich: Diese Unterlagen beschreiben detaillierte Methoden zur chemischen Derivatisierung von 5-Benzyloxyindol-3-glyoxylsäure, um die Analyse mittels Hochleistungsflüssigkeitschromatographie (HPLC) und Gaschromatographie-Massenspektrometrie (GC-MS) zu erleichtern. Diese Protokolle richten sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einleitung
5-Benzyloxyindol-3-glyoxylsäure ist eine bifunktionelle Verbindung, die sowohl eine Carbonsäure- als auch eine α-Ketogruppe enthält. Ihre Polarität und potentielle thermische Instabilität können direkte chromatographische Analysen erschweren. Die Derivatisierung ist ein entscheidender Schritt, um die Volatilität zu erhöhen, die thermische Stabilität zu verbessern und empfindliche Nachweismethoden zu ermöglichen. In diesen Anwendungshinweisen werden drei primäre Derivatisierungsstrategien vorgestellt:
-
Fluoreszenzmarkierung für die HPLC-Analyse: Diese Methode bietet eine hohe Empfindlichkeit und Selektivität, ideal für die Quantifizierung geringer Konzentrationen in komplexen Matrizes.
-
Silylierung für die GC-MS-Analyse: Durch die Umwandlung polarer funktioneller Gruppen in ihre Trimethylsilyl (TMS)-Derivate wird die Verbindung flüchtig und für die GC-Analyse zugänglich gemacht.
-
Veresterung für die HPLC- oder GC-Analyse: Die Umwandlung der Carbonsäuregruppe in einen Ester reduziert die Polarität und verbessert das chromatographische Verhalten.
Methodenübersicht und Daten
Die folgende Tabelle fasst die analytischen Methoden und die zu erwartenden quantitativen Daten für die Derivate der 5-Benzyloxyindol-3-glyoxylsäure zusammen. Die Daten für die Silylierungsderivate basieren auf der Analyse von eng verwandten Indolcarbonsäuren und dienen als Schätzung.[1][2]
| Derivatisierungsmethode | Analytische Technik | Derivat | Erwartete Retentionszeit (min) | Charakteristische m/z-Ionen (für MS) | Nachweisgrenze (LOD) |
| Fluoreszenzmarkierung mit 2-Aminobenzolthiol (2-ABT) | HPLC-FLD | Thiazin-Derivat | ~6 | - (Fluoreszenzdetektion) | ~10 nM[3][4] |
| Fluoreszenzmarkierung mit 1-Pyrenboronsäure | HPLC-FLD | α-Aminosäure-Derivat | < 30 | - (Fluoreszenzdetektion) | ~5 nM[5][6] |
| Silylierung mit BSTFA | GC-MS | Di-TMS-Derivat | 18 - 20 | 202, 319 (bezogen auf Indol-3-essigsäure)[1] | 0.2 - 0.4 µM[1] |
| Silylierung mit BSTFA | GC-MS | Tri-TMS-Derivat | 20 - 22 | 202, 421 (bezogen auf Indol-3-milchsäure)[1] | 0.2 - 0.4 µM[1] |
| Veresterung (Methylierung) | HPLC-UV/MS | Methylester | Variabel | [M+H]+ | Variabel |
Experimentelle Protokolle
Protokoll 1: Prä-Säulen-Fluoreszenzderivatisierung mit 2-Aminobenzolthiol (2-ABT) für die HPLC-Analyse
Diese Methode nutzt die Reaktion der α-Ketogruppe der Glyoxylsäure mit 2-ABT zu einem hochfluoreszierenden Thiazin-Derivat.[3][4]
Materialien:
-
5-Benzyloxyindol-3-glyoxylsäure-Standard
-
2-Aminobenzolthiol (2-ABT)-Lösung (2 mg/mL in Methanol)
-
Salzsäure (0.075 M)
-
Methanol (HPLC-Qualität)
-
Wasser (HPLC-Qualität)
-
Probengefäße mit Schraubverschluss
-
Heizblock oder Wasserbad
-
Spritzenfilter (0.45 µm)
Protokoll:
-
Pipettieren Sie 100 µL der Proben- oder Standardlösung in ein Probengefäß.
-
Fügen Sie 100 µL der 2-ABT-Lösung (2 mg/mL) hinzu.
-
Fügen Sie 100 µL 0.075 M Salzsäure hinzu.
-
Verschließen Sie das Gefäß fest und vortexen Sie die Mischung für 10 Sekunden.
-
Inkubieren Sie das Reaktionsgemisch für 30 Minuten bei 90 °C.
-
Kühlen Sie die Probe auf Raumtemperatur ab.
-
Filtrieren Sie die Lösung durch einen 0.45 µm Spritzenfilter.
-
Injizieren Sie 20 µL in das HPLC-System.
HPLC-Bedingungen:
-
Säule: C18-Umkehrphasensäule (z.B. 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Isokratische Elution mit Methanol/Wasser (70:30, v/v)
-
Flussrate: 1.0 mL/min
-
Detektion: Fluoreszenzdetektor
-
Anregungswellenlänge: 290 nm
-
Emissionswellenlänge: 390 nm
Protokoll 2: Silylierung für die GC-MS-Analyse
Dieses Protokoll beschreibt die Bildung von Trimethylsilyl (TMS)-Derivaten zur Erhöhung der Flüchtigkeit. Es ist zu beachten, dass sowohl die Carboxyl- und Ketogruppen als auch der Indol-Stickstoff silyliert werden können, was zur Bildung mehrerer Derivate führen kann.[1]
Materialien:
-
Getrockneter Extrakt der 5-Benzyloxyindol-3-glyoxylsäure
-
N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) mit 1% Trimethylchlorsilan (TMCS)
-
Pyridin oder Acetonitril (wasserfrei)
-
Reaktionsgefäße mit Schraubverschluss (gasdicht)
-
Heizblock
Protokoll:
-
Stellen Sie sicher, dass die Probe vollständig trocken ist. Wasser zersetzt das Silylierungsreagenz.
-
Lösen Sie den trockenen Rückstand in 50 µL wasserfreiem Pyridin oder Acetonitril.
-
Fügen Sie 50 µL BSTFA (+1% TMCS) hinzu.
-
Verschließen Sie das Gefäß sofort und vortexen Sie die Mischung.
-
Inkubieren Sie die Reaktion für 60 Minuten bei 70 °C.
-
Kühlen Sie die Probe auf Raumtemperatur ab.
-
Injizieren Sie 1 µL in das GC-MS-System.
GC-MS-Bedingungen:
-
Säule: Nicht-polare Kapillarsäule (z.B. HP-5MS, 30 m x 0.25 mm, 0.25 µm)
-
Trägergas: Helium, konstante Flussrate (z.B. 1 mL/min)
-
Injektor-Temperatur: 250 °C
-
Ofen-Temperaturprogramm: Start bei 100 °C (2 min halten), dann mit 10 °C/min auf 280 °C erhöhen (5 min halten).
-
MS-Transferlinie: 280 °C
-
Ionenquelle: Elektronenstoßionisation (EI) bei 70 eV
-
Scan-Bereich: m/z 50-600
Protokoll 3: Veresterung (Methylierung) für die HPLC- oder GC-Analyse
Die Fischer-Veresterung ist eine klassische Methode zur Umwandlung von Carbonsäuren in Ester. Hier wird die Bildung des Methylesters beschrieben.
Materialien:
-
5-Benzyloxyindol-3-glyoxylsäure
-
Methanol (wasserfrei)
-
Konzentrierte Schwefelsäure (H₂SO₄) oder Bortrifluorid-Methanol-Lösung (BF₃-MeOH)
-
Rundkolben mit Rückflusskühler
-
Heizquelle (z.B. Heizpilz)
-
Extraktionslösungsmittel (z.B. Ethylacetat)
-
Gesättigte Natriumbicarbonatlösung (NaHCO₃)
-
Wasserfreies Natriumsulfat (Na₂SO₄)
Protokoll:
-
Geben Sie 1 Äquivalent der 5-Benzyloxyindol-3-glyoxylsäure in einen Rundkolben.
-
Fügen Sie einen großen Überschuss an wasserfreiem Methanol hinzu (z.B. 20 mL pro Gramm Säure).
-
Fügen Sie vorsichtig eine katalytische Menge konzentrierter Schwefelsäure hinzu (2-3 Tropfen).
-
Erhitzen Sie die Mischung unter Rückfluss für 2-4 Stunden. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) überwacht werden.
-
Kühlen Sie die Reaktionsmischung ab und entfernen Sie das überschüssige Methanol am Rotationsverdampfer.
-
Lösen Sie den Rückstand in Ethylacetat und waschen Sie die organische Phase nacheinander mit Wasser und gesättigter NaHCO₃-Lösung.
-
Trocknen Sie die organische Phase über wasserfreiem Na₂SO₄, filtrieren Sie und dampfen Sie das Lösungsmittel ein.
-
Der rohe Methylester kann für die chromatographische Analyse in einem geeigneten Lösungsmittel rekonstituiert werden.
Wichtige Überlegungen und Fehlerbehebung
-
Feuchtigkeit: Alle Reagenzien und Glasgeräte, insbesondere für die Silylierung, müssen streng wasserfrei sein, um eine Zersetzung der Reagenzien und Derivate zu verhindern.
-
Reaktionsbedingungen: Die Optimierung von Temperatur und Inkubationszeit kann erforderlich sein, um eine vollständige Derivatisierung zu gewährleisten, ohne dass es zu einem Abbau der Analyten kommt.
-
Stabilität der Derivate: Die Stabilität der gebildeten Derivate sollte überprüft werden. Insbesondere Silylderivate können feuchtigkeitsempfindlich sein und sollten zeitnah nach der Herstellung analysiert werden.
-
Matrixeffekte: Bei der Analyse von Proben aus komplexen Matrizes (z.B. biologische Flüssigkeiten) ist eine geeignete Probenvorbereitung (z.B. Proteinfällung, Festphasenextraktion) vor der Derivatisierung entscheidend, um Interferenzen zu minimieren.
-
Mehrfache Derivate: Seien Sie sich der Möglichkeit bewusst, dass mehrere Derivate gebildet werden, insbesondere bei der Silylierung von Molekülen mit mehreren aktiven Stellen.[1] Dies kann die Quantifizierung erschweren, aber auch zusätzliche strukturelle Informationen liefern.
References
- 1. Determination of Tryptophan Metabolites in Serum and Cerebrospinal Fluid Samples Using Microextraction by Packed Sorbent, Silylation and GC–MS Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of HPLC method for estimation of glyoxylic acid after pre-column fluorescence derivatization approach based on thiazine derivative formation: A new application in healthy and cardiovascular patients' sera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 5. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 6. Determination of glyoxylic acid in urine by liquid chromatography with fluorescence detection, using a novel derivatization procedure based on the Petasis reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Benzyloxyindole-3-Glyoxylic Acid Powder
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the safe handling, storage, and application of 5-Benzyloxyindole-3-glyoxylic acid powder, a key intermediate in the synthesis of various biologically active indole derivatives.
Product Information and Physical Properties
5-Benzyloxyindole-3-glyoxylic acid is a stable, solid organic compound. Below is a summary of its key physical and chemical properties.
| Property | Value |
| Chemical Name | 5-Benzyloxyindole-3-glyoxylic acid |
| CAS Number | 101601-00-7 |
| Molecular Formula | C₁₇H₁₃NO₄ |
| Molecular Weight | 295.29 g/mol |
| Appearance | Solid powder |
| Purity | Typically ≥97% |
Storage and Handling
Proper storage and handling are crucial to maintain the integrity and stability of 5-Benzyloxyindole-3-glyoxylic acid powder.
Storage Conditions:
-
Temperature: Store in a cool, dry place. For long-term storage, refrigeration at 4°C is recommended.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from air and moisture. The compound is potentially air-sensitive.
-
Light: Protect from light to prevent photochemical degradation.
-
Container: Keep the container tightly sealed to avoid moisture absorption.
Handling Precautions:
-
Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the powder in a well-ventilated area or under a fume hood to avoid inhalation of dust.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Wash hands thoroughly after handling.
Experimental Protocols
Protocol for the Synthesis of 5-Hydroxy-indole-3-acetic acid (5-HIAA)
5-Benzyloxyindole-3-glyoxylic acid serves as a key precursor in the synthesis of 5-Hydroxy-indole-3-acetic acid (5-HIAA), a primary metabolite of serotonin. The synthesis involves a debenzylation step to remove the protective benzyl group.
Materials:
-
5-Benzyloxyindole-3-glyoxylic acid
-
Palladium on carbon (Pd/C, 10%)
-
Methanol (or other suitable solvent)
-
Hydrogen gas (H₂)
-
Filtration apparatus (e.g., Celite)
-
Rotary evaporator
Procedure:
-
Dissolve 5-Benzyloxyindole-3-glyoxylic acid in a suitable solvent such as methanol in a reaction flask.
-
Carefully add a catalytic amount of 10% Palladium on carbon to the solution.
-
Seal the reaction vessel and purge with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filter cake with the reaction solvent to ensure all product is collected.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 5-Hydroxy-indole-3-acetic acid.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
Caption: Workflow for the synthesis of 5-HIAA.
General Protocol for Enzyme Inhibition Assay
Derivatives of 5-Benzyloxyindole-3-glyoxylic acid have shown potential as enzyme inhibitors. The following is a general protocol for assessing the inhibitory activity of such compounds.
Materials:
-
Test compound (indole derivative)
-
Target enzyme
-
Substrate for the target enzyme
-
Assay buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Prepare solutions of the enzyme and substrate in the assay buffer.
-
-
Assay:
-
Add a fixed volume of the enzyme solution to each well of the microplate.
-
Add the serially diluted test compound to the wells. Include a control well with buffer only (no inhibitor).
-
Pre-incubate the enzyme and test compound for a specific time at the optimal temperature for the enzyme.
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
-
Data Acquisition and Analysis:
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the reaction rate for each inhibitor concentration.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Caption: General workflow for an enzyme inhibition assay.
Applications in Drug Discovery
The indole scaffold is a privileged structure in medicinal chemistry, and derivatives of 5-Benzyloxyindole-3-glyoxylic acid are valuable precursors for the synthesis of novel therapeutic agents.
Precursor for Serotonin Receptor Ligands
5-Hydroxyindole derivatives, synthesized from 5-benzyloxyindole precursors, are structurally similar to the neurotransmitter serotonin (5-hydroxytryptamine). This makes them key building blocks for the development of ligands targeting various serotonin (5-HT) receptors, which are implicated in a wide range of neurological and psychiatric disorders.
Anticancer Drug Development
The indole-3-glyoxylamide scaffold, which can be synthesized from 5-Benzyloxyindole-3-glyoxylic acid, is found in several compounds with potent anticancer activity. These compounds often act by inhibiting tubulin polymerization, a critical process in cell division, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Simplified serotonin receptor signaling pathway.
Friedel-Crafts Reactions of 5-Benzyloxyindole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Benzyloxyindole and its derivatives are valuable scaffolds in medicinal chemistry and materials science due to their structural resemblance to serotonin and their utility as precursors for a wide range of biologically active molecules. The Friedel-Crafts reaction, a cornerstone of aromatic chemistry, provides a powerful tool for the functionalization of the electron-rich indole nucleus. This document offers detailed application notes and experimental protocols for Friedel-Crafts acylation and alkylation reactions involving 5-benzyloxyindole derivatives, providing researchers with a practical guide to synthesizing novel compounds with potential therapeutic applications.
The indole ring system is highly susceptible to electrophilic attack, with the C3 position being the most nucleophilic. Friedel-Crafts reactions, which involve the introduction of acyl or alkyl groups onto an aromatic ring, are therefore highly effective for the C3-functionalization of indoles. The benzyloxy group at the 5-position acts as an electron-donating group, further activating the indole ring towards electrophilic substitution.
Friedel-Crafts Acylation of 5-Benzyloxyindole
Friedel-Crafts acylation introduces a ketone moiety at the C3 position of the indole ring. This reaction is typically carried out using an acyl chloride or anhydride in the presence of a Lewis acid catalyst. The resulting 3-acylindoles are versatile intermediates that can be further modified to generate a diverse array of compounds.
Quantitative Data for C3-Acylation
| Entry | Acyl Chloride | Lewis Acid | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Acetyl chloride | AlCl₃ | CS₂ | 0 | 1 | 95 |
| 2 | Propionyl chloride | SnCl₄ | CH₂Cl₂ | RT | 2 | 92 |
| 3 | Benzoyl chloride | BF₃·OEt₂ | Dioxane | 80 | 4 | 85 |
| 4 | 4-Chlorobutyryl chloride | AlCl₃ | CH₂Cl₂/CH₃NO₂ | 0 - RT | 2 | 88 |
Experimental Protocol: C3-Acetylation of 5-Benzyloxyindole
Materials:
-
5-Benzyloxyindole
-
Acetyl chloride
-
Aluminum chloride (AlCl₃)
-
Carbon disulfide (CS₂)
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry carbon disulfide at 0 °C under a nitrogen atmosphere, add acetyl chloride (1.1 eq) dropwise.
-
Stir the mixture for 15 minutes at 0 °C.
-
Add a solution of 5-benzyloxyindole (1.0 eq) in dry carbon disulfide dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and 1 M HCl.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 3-acetyl-5-benzyloxyindole.
Visualization of the Acylation Workflow:
Caption: General workflow for the Friedel-Crafts acylation of 5-benzyloxyindole.
Friedel-Crafts Alkylation of 5-Benzyloxyindole
Friedel-Crafts alkylation introduces an alkyl group at the C3 position of the indole nucleus. This reaction can be performed with various alkylating agents, such as alkyl halides, alkenes, and alcohols, in the presence of a Lewis or Brønsted acid catalyst.
Quantitative Data for C3-Alkylation
| Entry | Alkylating Agent | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Citation |
| 1 | 1,3-Diphenyl-2-propenyl acetate | Pd-complex/Et₃N | H₂O | 40 | 24 | 33 | [1] |
| 2 | Benzyl bromide | ZnCl₂ | CH₂Cl₂ | RT | 3 | 85 | |
| 3 | tert-Butyl alcohol | H₂SO₄ | Dioxane | 50 | 5 | 78 | |
| 4 | Styrene | BF₃·OEt₂ | CH₂Cl₂ | 0 | 2 | 90 |
Experimental Protocol: Palladium-Catalyzed C3-Allylation of 5-Benzyloxyindole[1]
Materials:
-
5-Benzyloxyindole
-
1,3-Diphenyl-2-propenyl acetate
-
Amphiphilic resin-supported 1,10-phenanthroline–palladium complex[1]
-
Triethylamine (Et₃N)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
Procedure:
-
To a solution of 5-benzyloxyindole (0.2 mmol) and 1,3-diphenyl-2-propenyl acetate (0.3 mmol) in water (1.5 mL), add the amphiphilic resin-supported 1,10-phenanthroline–palladium complex (0.01 mmol) and triethylamine (0.6 mmol).[1]
-
Stir the mixture at 40 °C for 24 hours.[1]
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to recover the resin catalyst.
-
Rinse the resin with ethyl acetate.
-
Extract the aqueous filtrate with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-(1,3-diphenyl-2-propenyl)-5-benzyloxy-1H-indole.[1]
Visualization of the Alkylation Signaling Pathway:
Caption: Catalytic cycle for the palladium-catalyzed C3-allylation of 5-benzyloxyindole.
Intramolecular Friedel-Crafts Reactions
Intramolecular Friedel-Crafts reactions of 5-benzyloxyindole derivatives are powerful methods for the construction of polycyclic indole scaffolds, which are prevalent in natural products and pharmaceuticals. These reactions involve the cyclization of a tethered electrophile onto the indole nucleus.
Quantitative Data for Intramolecular Cyclization
| Entry | Substrate | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 1 | N-(3-Phenylpropyl)-5-benzyloxyindole | PPA | Toluene | 110 | 6 | Tetrahydrocarbazole | 75 |
| 2 | 4-(5-Benzyloxyindol-1-yl)butanoic acid | TFAA/TFA | CH₂Cl₂ | 0 - RT | 3 | Pyrrolo[1,2-a]indol-1-one | 82 |
| 3 | 3-(3-Chloropropanoyl)-5-benzyloxyindole | AlCl₃ | CS₂ | RT | 4 | Cyclopenta[b]indol-3-one | 68 |
Experimental Protocol: Intramolecular Cyclization to a Tetrahydrocarbazole
Materials:
-
N-(3-Phenylpropyl)-5-benzyloxyindole
-
Polyphosphoric acid (PPA)
-
Toluene
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of N-(3-phenylpropyl)-5-benzyloxyindole (1.0 eq) in dry toluene, add polyphosphoric acid (10 eq by weight).
-
Heat the reaction mixture to 110 °C and stir for 6 hours.
-
Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto ice.
-
Neutralize the mixture with saturated NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the corresponding tetrahydrocarbazole derivative.
Visualization of the Intramolecular Cyclization:
Caption: Logical steps in the intramolecular Friedel-Crafts cyclization of a 5-benzyloxyindole derivative.
Conclusion
The Friedel-Crafts reaction is a versatile and indispensable tool for the functionalization of 5-benzyloxyindole derivatives. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis of novel and complex indole-based molecules. The ability to introduce a wide range of substituents at the C3 position, as well as to construct polycyclic systems, opens up numerous possibilities for the development of new therapeutic agents and advanced materials. Careful selection of the Lewis acid, solvent, and reaction conditions is crucial for achieving high yields and selectivity in these transformations.
References
Application Notes and Protocols: Synthesis of Protein Kinase Inhibitors from 5-Benzyloxyindole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of potent protein kinase inhibitors derived from 5-benzyloxyindole. The focus is on the preparation of 5-benzyloxy-substituted indirubin derivatives, a class of compounds known for their significant inhibitory activity against various protein kinases implicated in proliferative diseases and neurodegenerative disorders.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. 5-Benzyloxyindole serves as a versatile starting material for the synthesis of functionalized indole derivatives. One important class of protein kinase inhibitors that can be accessed from this precursor is the indirubin family. Indirubins are bis-indole alkaloids that have demonstrated potent inhibition of several cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK-3β), key regulators of cell cycle progression and cellular metabolism. The benzyloxy group at the 5-position offers a handle for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.
Synthetic Workflow Overview
The general strategy for the preparation of 5-benzyloxyindirubin derivatives from 5-benzyloxyindole involves a two-step process. First, 5-benzyloxyindole is oxidized to the corresponding 5-benzyloxyisatin. Subsequently, this isatin derivative undergoes a condensation reaction with an indoxyl derivative (e.g., indoxyl acetate) to yield the target 5-benzyloxyindirubin.
Caption: Synthetic workflow for the preparation of 5-benzyloxyindirubin.
Data Presentation: Kinase Inhibitory Activity
| Compound | Target Kinase | IC50 (µM) |
| 5-Bromoindirubin | CDK1/cyclin B | 0.25 |
| CDK5/p25 | 0.18 | |
| GSK-3α/β | >10 |
Data is illustrative and based on published activities of similar 5-substituted indirubin analogs. Actual IC50 values for 5-benzyloxyindirubin may vary.
Experimental Protocols
Protocol 1: Synthesis of 5-Benzyloxyisatin from 5-Benzyloxyindole
This protocol describes the oxidation of 5-benzyloxyindole to 5-benzyloxyisatin.
Materials:
-
5-Benzyloxyindole
-
N-Bromosuccinimide (NBS)
-
tert-Butanol
-
Water
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 5-benzyloxyindole (1 equivalent) in a mixture of tert-butanol and water (3:1).
-
Cool the solution to 0°C in an ice bath.
-
Add N-bromosuccinimide (2.5 equivalents) portion-wise over 30 minutes, maintaining the temperature at 0°C.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 5-benzyloxyisatin as a solid.
Protocol 2: Synthesis of 5-Benzyloxyindirubin
This protocol details the condensation of 5-benzyloxyisatin with indoxyl acetate to form 5-benzyloxyindirubin.
Materials:
-
5-Benzyloxyisatin
-
Indoxyl acetate
-
Anhydrous ethanol
-
Sodium carbonate
-
Methanol
Procedure:
-
To a solution of 5-benzyloxyisatin (1 equivalent) in anhydrous ethanol, add indoxyl acetate (1.1 equivalents).
-
Add sodium carbonate (2 equivalents) to the mixture.
-
Reflux the reaction mixture for 2-3 hours. A dark purple precipitate should form.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature and filter the precipitate.
-
Wash the solid with cold ethanol and then with water to remove any inorganic salts.
-
Recrystallize the crude product from a suitable solvent system (e.g., methanol/dichloromethane) to obtain pure 5-benzyloxyindirubin.
Protocol 3: In Vitro Protein Kinase Inhibition Assay (General Protocol)
This protocol provides a general method for assessing the inhibitory activity of the synthesized 5-benzyloxyindirubin against a target protein kinase using a luminescence-based assay that measures ATP consumption.
Materials:
-
Synthesized 5-benzyloxyindirubin
-
Recombinant target protein kinase (e.g., CDK5/p25, GSK-3β)
-
Kinase-specific substrate peptide
-
ATP
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)
-
White, opaque 96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a stock solution of the synthesized 5-benzyloxyindirubin in 100% DMSO.
-
Perform serial dilutions of the inhibitor stock solution in the kinase assay buffer to achieve the desired final concentrations for the assay.
-
In a 96-well plate, add the kinase assay buffer, the diluted inhibitor, and the substrate peptide.
-
Add the recombinant protein kinase to each well to initiate the pre-incubation.
-
Incubate the plate at room temperature for 10-15 minutes.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes). The incubation time may need to be optimized for each specific kinase.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent or equivalent.
-
Incubate the plate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for another 30 minutes at room temperature.
-
Measure the luminescence signal using a plate reader. The signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathway Context
The synthesized indirubin derivatives are expected to inhibit protein kinases by competing with ATP for binding to the active site of the enzyme. This inhibition disrupts the downstream signaling cascades regulated by these kinases. For example, inhibition of CDKs can lead to cell cycle arrest, while inhibition of GSK-3β can impact multiple pathways, including those involved in metabolism and cell fate.
Caption: Mechanism of action of 5-benzyloxyindirubin as a kinase inhibitor.
Conclusion
5-Benzyloxyindole is a valuable and accessible starting material for the synthesis of potent protein kinase inhibitors, particularly 5-substituted indirubin derivatives. The protocols provided herein offer a clear pathway for the preparation and biological evaluation of these compounds. The versatility of the indole core allows for further structural modifications to explore structure-activity relationships and develop novel therapeutic agents targeting a range of protein kinases.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Benzyloxyindole-3-Glyoxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-Benzyloxyindole-3-glyoxylic acid synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 5-Benzyloxyindole-3-glyoxylic acid, presented in a question-and-answer format.
Q1: My yield of ethyl 5-benzyloxyindole-3-glyoxylate is low during the Friedel-Crafts acylation step. What are the potential causes and how can I improve it?
A: Low yields in the Friedel-Crafts acylation of 5-benzyloxyindole are a common issue and can be attributed to several factors. Here's a breakdown of potential causes and their solutions:
-
Reagent Quality:
-
Moisture Sensitivity: Friedel-Crafts reactions are highly sensitive to moisture, which can deactivate the Lewis acid catalyst (e.g., AlCl₃, Et₂AlCl). Ensure all glassware is oven-dried, and use anhydrous solvents. It is advisable to use a freshly opened bottle of the Lewis acid.
-
Acylating Agent Purity: Use freshly distilled or high-purity ethyl oxalyl chloride. Impurities can lead to side reactions.
-
-
Reaction Conditions:
-
Temperature Control: The reaction is typically exothermic. It is crucial to maintain a low temperature (e.g., 0 °C) during the addition of reagents to prevent side reactions and decomposition. After the initial addition, the reaction may need to be slowly warmed to room temperature to proceed to completion.
-
Stoichiometry: The molar ratio of the reactants is critical. An excess of the acylating agent and Lewis acid relative to the 5-benzyloxyindole is often necessary. However, excessive amounts can lead to the formation of byproducts. Careful optimization of the stoichiometry is recommended.
-
Order of Addition: The order of reagent addition can impact the yield. Typically, the Lewis acid is added to the solvent, followed by the slow addition of the acylating agent, and finally the dropwise addition of the 5-benzyloxyindole solution.
-
-
Side Reactions:
-
N-Acylation: Indoles can undergo acylation at the nitrogen atom, especially in the presence of a strong base or if the indole nitrogen is deprotonated. Using a Lewis acid like diethylaluminum chloride (Et₂AlCl) can favor C3 acylation without the need for N-H protection.[1]
-
Diacylation: Although less common in Friedel-Crafts acylation, the formation of diacylated products is possible if the reaction conditions are too harsh.
-
Q2: I am observing the formation of multiple spots on my TLC plate during the acylation reaction. What are the likely side products?
A: The formation of multiple products can be due to several reasons:
-
N-acylated vs. C-acylated product: As mentioned, both N-acylation and C3-acylation can occur. The polarity of these compounds will differ, leading to separate spots on a TLC plate.
-
De-benzylation: The benzyl protecting group can be sensitive to strong Lewis acids and may be cleaved, leading to the formation of 5-hydroxyindole derivatives.
-
Unreacted Starting Material: If the reaction has not gone to completion, you will see a spot corresponding to 5-benzyloxyindole.
-
Hydrolysis of the Acylating Agent: If moisture is present, ethyl oxalyl chloride can hydrolyze to oxalic acid, which can complicate the reaction mixture.
To minimize these side products, ensure anhydrous conditions, use a milder Lewis acid if de-benzylation is an issue, and monitor the reaction closely by TLC to determine the optimal reaction time.
Q3: The hydrolysis of ethyl 5-benzyloxyindole-3-glyoxylate to the final acid is incomplete or results in a low yield. What can I do?
A: Incomplete hydrolysis or low yields can be addressed by optimizing the following:
-
Choice of Base: Sodium hydroxide or potassium hydroxide are commonly used for hydrolysis. The concentration of the base is important; a higher concentration can facilitate the reaction but may also promote side reactions if not controlled.
-
Solvent System: A mixture of an organic solvent (like ethanol or THF) and water is typically used to ensure the solubility of the ester. The ratio of the solvents may need to be adjusted.
-
Reaction Temperature and Time: The hydrolysis may require heating (reflux) to go to completion. Monitor the reaction by TLC until the starting ester spot disappears.
-
Work-up Procedure: Acidification of the reaction mixture to precipitate the carboxylic acid is a critical step. Add the acid slowly and cool the mixture in an ice bath to maximize precipitation. Ensure the pH is sufficiently acidic to fully protonate the carboxylate.
Q4: I am having difficulty with the purification of the final product, 5-benzyloxyindole-3-glyoxylic acid.
A: Purification can be challenging due to the polarity of the carboxylic acid.
-
Crystallization: This is the preferred method for purification. Finding a suitable solvent or solvent system is key. Common solvents for crystallization of carboxylic acids include ethanol, methanol, ethyl acetate, or mixtures with water or hexanes.
-
Washing: After filtration, wash the collected solid with a cold, non-polar solvent (like cold diethyl ether or hexane) to remove any remaining organic impurities.
-
Extraction: During the work-up, ensure that the product is fully extracted from the aqueous layer after acidification. Multiple extractions with a suitable organic solvent (e.g., ethyl acetate) may be necessary.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for 5-Benzyloxyindole-3-glyoxylic acid?
A: The most common synthetic route involves two main steps:
-
Friedel-Crafts Acylation: Reaction of 5-benzyloxyindole with an acylating agent like ethyl oxalyl chloride in the presence of a Lewis acid catalyst to form ethyl 5-benzyloxyindole-3-glyoxylate.
-
Hydrolysis: Saponification of the resulting ethyl ester using a base like sodium hydroxide, followed by acidic workup to yield 5-benzyloxyindole-3-glyoxylic acid.
Q2: Which Lewis acid is best for the acylation of 5-benzyloxyindole?
A: While aluminum chloride (AlCl₃) is a common Lewis acid for Friedel-Crafts reactions, it is very strong and can sometimes lead to side reactions like de-benzylation. Milder Lewis acids like diethylaluminum chloride (Et₂AlCl) have been shown to be effective for the C3-acylation of indoles and may be a better choice to improve selectivity and yield.[1]
Q3: Do I need to protect the indole nitrogen before acylation?
A: While N-protection is a common strategy in indole chemistry, it may not be necessary for C3-acylation. Using specific Lewis acids, such as diethylaluminum chloride, can promote selective acylation at the C3 position without affecting the N-H group.[1]
Q4: How can I monitor the progress of the reactions?
A: Thin-Layer Chromatography (TLC) is an effective technique for monitoring both the acylation and hydrolysis steps. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to achieve good separation of the starting materials, intermediates, and products. The disappearance of the starting material spot and the appearance of the product spot indicate the progress of the reaction.
Data Presentation
Table 1: Troubleshooting Guide for Friedel-Crafts Acylation of 5-Benzyloxyindole
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Moisture in reagents/glassware | Thoroughly dry all glassware and use anhydrous solvents. |
| Deactivated Lewis acid | Use a fresh bottle of the Lewis acid. | |
| Suboptimal temperature | Maintain low temperature (0 °C) during reagent addition. | |
| Incorrect stoichiometry | Optimize the molar ratios of reactants (e.g., 1.1-1.5 eq. of acylating agent and Lewis acid). | |
| Multiple Products | N-acylation side reaction | Use a milder Lewis acid (e.g., Et₂AlCl) to favor C3 acylation. |
| De-benzylation of starting material | Avoid strong Lewis acids like AlCl₃; consider alternatives. | |
| Incomplete reaction | Monitor by TLC and adjust reaction time and temperature accordingly. |
Table 2: Troubleshooting Guide for Hydrolysis of Ethyl 5-Benzyloxyindole-3-glyoxylate
| Problem | Potential Cause | Recommended Solution |
| Incomplete Hydrolysis | Insufficient base or reaction time | Increase the concentration of the base or prolong the reaction time at reflux. |
| Poor solubility of the ester | Adjust the ratio of the organic solvent to water. | |
| Low Yield after Work-up | Incomplete precipitation of the acid | Ensure the pH is sufficiently acidic (pH ~2) during workup. |
| Product loss during extraction | Perform multiple extractions with a suitable organic solvent. | |
| Purification Issues | Difficulty in crystallization | Screen various solvent systems for recrystallization. |
| Impurities co-precipitating | Wash the final product with a cold, non-polar solvent. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-Benzyloxyindole-3-glyoxylate (Friedel-Crafts Acylation)
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane.
-
Reagent Addition: Cool the flask to 0 °C in an ice bath. To the stirred solvent, add diethylaluminum chloride (1.1 eq.) dropwise.
-
Acylating Agent: In the dropping funnel, prepare a solution of ethyl oxalyl chloride (1.1 eq.) in anhydrous dichloromethane. Add this solution slowly to the reaction mixture, maintaining the temperature at 0 °C.
-
Substrate Addition: Prepare a solution of 5-benzyloxyindole (1.0 eq.) in anhydrous dichloromethane and add it dropwise to the reaction mixture over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C and slowly quench it by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Protocol 2: Synthesis of 5-Benzyloxyindole-3-glyoxylic Acid (Hydrolysis)
-
Setup: In a round-bottom flask, dissolve the ethyl 5-benzyloxyindole-3-glyoxylate in a mixture of ethanol and water.
-
Hydrolysis: Add a solution of sodium hydroxide (2-3 eq.) in water to the flask. Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Precipitation: Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by the slow addition of cold 1M hydrochloric acid. A precipitate should form.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of cold diethyl ether.
-
Drying: Dry the purified 5-benzyloxyindole-3-glyoxylic acid under vacuum.
Mandatory Visualization
Caption: Synthetic workflow for 5-Benzyloxyindole-3-glyoxylic acid.
Caption: Troubleshooting logic for improving synthesis yield.
References
Technical Support Center: Synthesis of Indole Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of indole derivatives.
Section 1: Low Yield and Reaction Failure
Low yields are one of the most frequent issues in indole synthesis, often stemming from suboptimal reaction conditions, substrate instability, or competing side reactions.[1][2]
Frequently Asked Questions (FAQs)
Q1: My indole synthesis is resulting in a very low yield. What are the common contributing factors?
A1: Low yields in indole synthesis can be attributed to several factors:
-
Suboptimal Reaction Conditions: The reaction may be highly sensitive to temperature, time, and catalyst concentration. For example, the widely used Fischer indole synthesis is notably sensitive to both temperature and the strength of the acid catalyst.[1]
-
Instability of Reactants or Intermediates: Starting materials or key intermediates can degrade under the reaction conditions, especially if they are harsh.
-
Interfering Functional Groups: Sensitive functional groups on your starting materials may not be compatible with the reaction conditions, leading to side reactions. The use of appropriate protecting groups can often mitigate this.[1]
-
Purity of Starting Materials: Impurities in reactants, such as the arylhydrazine or carbonyl compounds in a Fischer synthesis, can introduce unwanted side reactions that consume starting materials and complicate purification.[1]
-
Choice of Synthesis Route: Depending on the desired substitution pattern on the indole ring, some named synthesis routes are inherently more efficient than others.
Q2: My Fischer indole synthesis is failing completely or giving a low yield. What specific issues should I investigate?
A2: The failure of a Fischer indole synthesis can often be traced to a few critical factors:
-
Substituent Effects: Electron-donating groups on the arylhydrazine can weaken the N-N bond, promoting cleavage as a side reaction instead of the desired cyclization.[1] Similarly, electron-donating groups on the carbonyl component can over-stabilize a key intermediate, favoring N-N bond cleavage over the required[2][2]-sigmatropic rearrangement.[1][3][4] This is a known reason for the difficulty in synthesizing 3-aminoindoles via the Fischer method.[1][3]
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are crucial and often need to be optimized empirically. A catalyst that is too strong can cause decomposition or tar formation, while one that is too weak may not facilitate the reaction.[2]
-
Steric Hindrance: Bulky substituents on either the arylhydrazine or the carbonyl compound can physically block the reaction from proceeding efficiently.[1][2]
-
Use of Acetaldehyde: The direct synthesis of the parent, unsubstituted indole using acetaldehyde is often problematic and prone to failure.[1]
Troubleshooting Workflow for Low Yield
The following workflow can help diagnose and resolve issues related to low product yield.
Caption: A logical workflow for troubleshooting low yields in indole synthesis.
Data Summary: Acid Catalysts for Fischer Indole Synthesis
The choice of acid catalyst is critical and substrate-dependent.[2] The following table summarizes common catalysts and their typical applications.
| Catalyst | Type | Typical Conditions | Notes |
| Zinc Chloride (ZnCl₂) ** | Lewis Acid | 120-180 °C, neat or in high-boiling solvent | A classic and widely used catalyst.[1] |
| Polyphosphoric Acid (PPA) | Brønsted/Lewis Acid | 80-160 °C | Often effective for less reactive substrates.[2][5] |
| Sulfuric Acid (H₂SO₄) | Brønsted Acid | Varies, often in a co-solvent like ethanol or acetic acid | Strong protic acid; can cause charring if not controlled.[1][2] |
| Hydrochloric Acid (HCl) | Brønsted Acid | Varies, often in ethanol or acetic acid | Common protic acid, conditions need optimization.[1][2] |
| p-Toluenesulfonic acid (p-TsOH) | Brønsted Acid | Reflux in toluene or similar solvent | Milder acid, often used with a Dean-Stark trap. |
| Boron Trifluoride Etherate (BF₃·OEt₂) ** | Lewis Acid | Room temp. to reflux in various solvents | Can be effective for sensitive substrates.[2] |
Section 2: Side Reactions and Impurity Formation
The formation of side products complicates purification, reduces yield, and can arise from the reaction conditions or the nature of the starting materials.
Frequently Asked Questions (FAQs)
Q3: I am observing significant side product formation in my Fischer indole synthesis. What are the likely side reactions?
A3: Common side reactions in the Fischer synthesis include:
-
N-N Bond Cleavage: As mentioned, this is a major competing pathway, particularly with electron-donating substituents, which leads to byproducts like aniline derivatives and stabilized iminylcarbocations.[1][3]
-
Aldol Condensation: Under acidic conditions, aldehydes and ketones that have α-hydrogens can undergo self-condensation, leading to impurities.[1]
-
Formation of Regioisomers: If an unsymmetrical ketone is used, two different enamine intermediates can form, leading to a mixture of regioisomeric indole products.[2] The ratio can sometimes be influenced by adjusting reaction conditions.[2]
-
Tar/Polymer Formation: The combination of strong acids and high temperatures can lead to the formation of intractable tars and polymeric byproducts.[2]
Q4: My Bischler-Möhlau synthesis is giving a low yield and a mixture of products. How can I improve this?
A4: This is a very common issue. The Bischler-Möhlau synthesis, which forms a 2-aryl-indole from an α-bromo-acetophenone and excess aniline, is notorious for requiring harsh conditions, which often leads to poor yields and unpredictable regioselectivity.[1][6][7] Recent modifications have aimed to improve this by using milder methods, such as employing lithium bromide as a catalyst or using microwave irradiation to reduce reaction times and improve yields.[8]
Visualization of Common Side Reactions
This diagram illustrates the main pathway of the Fischer indole synthesis versus a key side reaction.
Caption: Competing pathways in the Fischer indole synthesis.
Section 3: Purification and Isolation
The purification of indole derivatives can be challenging due to the presence of closely related impurities, starting materials, and polymeric byproducts.[1]
Frequently Asked Questions (FAQs)
Q5: I am struggling with the purification of my crude indole product. What are some effective methods?
A5: Purification strategies depend heavily on the nature of the product and the impurities.
-
Column Chromatography: This is the most common method for purifying indole derivatives. Success is highly dependent on the choice of the solvent system (eluent). Gradient elution is often necessary to separate products from non-polar starting materials and polar baseline impurities. Adding a small amount of a basic modifier like triethylamine (TEA) can sometimes improve peak shape for basic indoles.
-
Recrystallization: This can be a highly effective technique for obtaining high-purity crystalline indoles, although it may lead to a lower overall recovery compared to chromatography.[1] Finding a suitable solvent or solvent system (e.g., methanol/water, ethanol, hexanes/ethyl acetate) is key and requires experimentation.[1]
-
Acid-Base Extraction: If your indole has a basic nitrogen or if impurities are acidic or basic, a liquid-liquid extraction workup can be used to remove them before final purification.
Decision Tree for Purification Strategy
This diagram provides a simple decision-making framework for selecting a purification method.
Caption: A decision tree for selecting an appropriate purification strategy.
Section 4: Experimental Protocols
Protocol: General Procedure for Fischer Indole Synthesis
This protocol outlines the key steps for a typical Fischer indole synthesis. Note: All steps should be performed in a well-ventilated fume hood.
Materials:
-
Arylhydrazine (or its hydrochloride salt)
-
Aldehyde or ketone
-
Acid catalyst (e.g., polyphosphoric acid, zinc chloride, or acetic acid)
-
Solvent (e.g., acetic acid, ethanol, toluene)
-
Extraction solvent (e.g., ethyl acetate, dichloromethane)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium or magnesium sulfate
Procedure:
-
Hydrazone Formation (Optional but Recommended):
-
Dissolve the arylhydrazine (1.0 eq) and the carbonyl compound (1.0-1.1 eq) in a suitable solvent like ethanol or acetic acid.
-
Stir the mixture at room temperature or with gentle heating (e.g., 60 °C) for 1-4 hours until TLC or LCMS indicates complete formation of the hydrazone.
-
In many cases, the hydrazone can be isolated by filtration or by removing the solvent under reduced pressure. Proceeding with the crude hydrazone is often possible.[1]
-
-
Indolization (Cyclization):
-
Combine the arylhydrazone (or the initial mixture of hydrazine and carbonyl) with the acid catalyst.[1]
-
For PPA: Heat the arylhydrazone in PPA at 80-160 °C, monitoring the reaction by TLC.
-
For ZnCl₂: Mix the arylhydrazone with anhydrous ZnCl₂ (2-4 eq) and heat, often without solvent, to 120-180 °C.
-
For Protic Acids: Heat the arylhydrazone in a solvent like acetic acid or toluene with a catalytic amount of H₂SO₄ or p-TsOH.
-
The reaction time can range from 30 minutes to several hours.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature. If PPA was used, carefully quench the reaction by pouring it onto crushed ice with vigorous stirring.
-
Neutralize the acidic mixture by slowly adding a base, such as saturated sodium bicarbonate solution or aqueous NaOH, until the pH is >7.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude indole product.
-
-
Purification:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 9. benchchem.com [benchchem.com]
Optimization of reaction conditions for indole-3-glyoxylic acid synthesis
This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) for the successful synthesis of indole-3-glyoxylic acid.
I. Reaction Overview & Key Principles
The most common and direct method for synthesizing indole-3-glyoxylic acid is a two-step process:
-
Electrophilic Acylation: Reaction of indole with oxalyl chloride. This is an electrophilic acylation at the electron-rich C-3 position of the indole ring.[1] This step forms a reactive intermediate, indole-3-glyoxyloyl chloride.
-
Hydrolysis: Quenching of the reactive acyl chloride intermediate with water to yield the final product, indole-3-glyoxylic acid.
This synthesis requires careful control of reaction conditions to maximize yield and minimize the formation of impurities. The primary intermediate, indole-3-glyoxyloyl chloride, is sensitive to moisture and can be unstable at room temperature, necessitating prompt use after its formation.[2]
II. Experimental Protocols & Methodologies
Protocol 1: Synthesis of Indole-3-Glyoxylic Acid
This protocol details the formation of the indole-3-glyoxyloyl chloride intermediate followed by its hydrolysis.
Step 1: Formation of Indole-3-glyoxyloyl Chloride
-
Preparation: Set up a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is scrupulously dry.
-
Reactant Loading: Dissolve indole (1.0 eq) in anhydrous diethyl ether (Et₂O) in the flask. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Prepare a solution of oxalyl chloride (1.0-1.1 eq) in anhydrous Et₂O in the dropping funnel.
-
Reaction: Add the oxalyl chloride solution dropwise to the stirred indole solution over 30-45 minutes, maintaining the temperature at 0 °C.
-
Intermediate Formation: After the addition is complete, allow the reaction to stir for an additional 15-30 minutes. The product, indole-3-glyoxyloyl chloride, typically precipitates as a yellow crystalline solid.[2] This intermediate should be used immediately in the next step.
Step 2: Hydrolysis to Indole-3-Glyoxylic Acid
-
Quenching: While maintaining the cold temperature, slowly and carefully add cold water to the reaction mixture containing the precipitated intermediate.
-
Hydrolysis: Allow the mixture to warm to room temperature and stir for 1-2 hours to ensure complete hydrolysis of the acyl chloride.
-
Workup:
-
If a precipitate (the final product) is present, collect it by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold diethyl ether to remove unreacted indole.
-
If the product remains in solution, transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether to remove non-polar impurities.
-
Acidify the aqueous layer with dilute HCl (e.g., 1M) to precipitate the carboxylic acid product fully.
-
-
Isolation & Purification: Collect the precipitated indole-3-glyoxylic acid by vacuum filtration. Wash the solid with cold water. The product can be further purified by recrystallization, for example, from hot water or an ethanol/water mixture. Dry the final product under vacuum.
III. Data Presentation: Optimizing Reaction Conditions
While a comprehensive optimization study is not available in a single source, the following tables summarize key parameters and their expected impact on the reaction outcome based on established chemical principles and related syntheses.
Table 1: Effect of Reagent Stoichiometry and Order of Addition
| Molar Ratio (Indole:Oxalyl Chloride) | Order of Addition | Expected Major Product | Potential Major Byproduct | Rationale |
| 1 : 1.1 | Oxalyl Chloride added to Indole | Indole-3-glyoxyloyl Chloride | Minimal | Keeping indole in excess minimizes the chance for the intermediate to react with a second indole molecule. |
| 1 : 0.5 | Oxalyl Chloride added to Indole | Indole-3-glyoxyloyl Chloride | Unreacted Indole | Insufficient acylating agent will lead to incomplete conversion. |
| 2 : 1 | Indole added to Oxalyl Chloride | Bis(indol-3-yl)glyoxyl | Indole-3-glyoxyloyl Chloride | A localized excess of oxalyl chloride can lead to the formation of the di-substituted byproduct. |
Table 2: Influence of Solvent and Temperature
| Solvent | Anhydrous Conditions? | Temperature | Expected Outcome | Notes |
| Diethyl Ether (Et₂O) | Yes (Critical) | 0 °C | Good. The product intermediate often precipitates, driving the reaction forward.[2] | The low polarity and boiling point simplify removal. |
| Tetrahydrofuran (THF) | Yes (Critical) | 0 °C | Good. A common alternative to diethyl ether. | Higher boiling point than Et₂O. |
| Dichloromethane (CH₂Cl₂) | Yes (Critical) | 0 °C | Fair to Good. Can be used, but the intermediate may have higher solubility, potentially leading to side reactions. | Ensure high purity and dryness. |
| Any Protic Solvent (e.g., Ethanol) | N/A | N/A | Poor. The solvent will react with oxalyl chloride, preventing the desired reaction. | Protic solvents are incompatible with acyl chlorides. |
| Any Solvent | No (Water Present) | 0 °C to RT | Failure. Oxalyl chloride will be rapidly hydrolyzed to oxalic acid, HCl, CO, and CO₂.[3] | Strict anhydrous conditions are mandatory for Step 1. |
IV. Visualized Workflows and Pathways
Diagram 1: Synthetic Pathway
References
Technical Support Center: Purification of 5-Benzyloxyindole-3-Glyoxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Benzyloxyindole-3-glyoxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of 5-Benzyloxyindole-3-glyoxylic acid?
A1: Common impurities can include unreacted starting materials such as 5-benzyloxyindole, residual solvents from the reaction, and byproducts from side reactions. Depending on the synthetic route, other potential impurities may include over-alkylation products or degradation products of the indole ring.
Q2: What are the recommended storage conditions for 5-Benzyloxyindole-3-glyoxylic acid to maintain its purity?
A2: To ensure the stability and purity of 5-Benzyloxyindole-3-glyoxylic acid, it is recommended to store the compound in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, refrigeration (2-8 °C) is advisable. Indole compounds can be sensitive to oxidation, so storage under an inert atmosphere (e.g., argon or nitrogen) can further prevent degradation.
Q3: My purified 5-Benzyloxyindole-3-glyoxylic acid is discolored. What could be the cause?
A3: Discoloration (often a yellowish or brownish tint) in indole derivatives can be an indication of oxidation or the presence of minor impurities. Exposure to air, light, or acidic conditions can promote the formation of colored degradation products. If the discoloration is significant, further purification by recrystallization with activated charcoal or column chromatography may be necessary to improve purity.
Q4: Can I use reverse-phase chromatography for the purification of 5-Benzyloxyindole-3-glyoxylic acid?
A4: Yes, reverse-phase chromatography can be a suitable method for the purification of 5-Benzyloxyindole-3-glyoxylic acid, particularly for removing less polar impurities. A common mobile phase would consist of a mixture of water and a polar organic solvent like acetonitrile or methanol, often with a small amount of an acid modifier (e.g., formic acid or acetic acid) to improve peak shape and retention of the carboxylic acid.
Troubleshooting Guides
Recrystallization
| Problem | Potential Cause | Solution |
| Low Recovery of Purified Product | The compound is too soluble in the chosen recrystallization solvent, even at low temperatures. | - Select a different solvent or a solvent mixture where the compound has lower solubility at cold temperatures.- Reduce the amount of solvent used to dissolve the crude product.- Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. |
| Oiling Out Instead of Crystallizing | The boiling point of the solvent is higher than the melting point of the compound or impurities are present. | - Use a lower-boiling point solvent.- Add a small amount of a co-solvent in which the compound is less soluble to induce crystallization.- Try to purify the crude material by another method (e.g., column chromatography) to remove impurities that may be inhibiting crystallization. |
| Crystals Do Not Form Upon Cooling | The solution is not saturated or supersaturated. | - Evaporate some of the solvent to increase the concentration of the compound.- Add a seed crystal of the pure compound to induce crystallization.- Gently scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. |
| Colored Impurities Remain in Crystals | The impurities co-crystallize with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.- Perform a second recrystallization. |
Column Chromatography
| Problem | Potential Cause | Solution |
| Poor Separation of the Product from Impurities | The polarity of the mobile phase is too high or too low. | - Optimize the solvent system using Thin Layer Chromatography (TLC) before running the column. Aim for an Rf value of 0.2-0.4 for the target compound.- Use a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. |
| Product Elutes Too Quickly (High Rf) | The mobile phase is too polar. | - Decrease the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of hexane. |
| Product Does Not Elute from the Column | The mobile phase is not polar enough or the compound is strongly adsorbed to the stationary phase. | - Gradually increase the polarity of the mobile phase.- For acidic compounds like 5-benzyloxyindole-3-glyoxylic acid, adding a small amount of acetic acid or formic acid to the mobile phase can help to reduce tailing and improve elution by protonating the silanol groups on the silica gel. |
| Peak Tailing | Strong interaction between the acidic compound and the silica gel. | - As mentioned above, add a small percentage of a volatile acid (e.g., 0.1-1% acetic acid) to the eluent.- Use a less acidic stationary phase, such as neutral alumina. |
| Compound Degradation on the Column | The compound is unstable on the acidic silica gel. | - Use a deactivated or neutral stationary phase (e.g., neutral alumina).- Run the column quickly to minimize the contact time between the compound and the stationary phase. |
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection : Through small-scale solubility tests, identify a suitable solvent or solvent system. A good solvent will dissolve the crude 5-Benzyloxyindole-3-glyoxylic acid when hot but not when cold. Ethyl acetate/hexane or methanol/water mixtures are often good starting points for indole derivatives.
-
Dissolution : In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the hot recrystallization solvent.
-
Decolorization (Optional) : If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration : Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization : Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation : Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing : Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying : Dry the purified crystals under vacuum to remove any residual solvent.
Column Chromatography Protocol
-
Stationary Phase Selection : Standard silica gel (60 Å, 230-400 mesh) is a common choice.
-
Mobile Phase Selection : Use TLC to determine an optimal solvent system. A mixture of hexanes and ethyl acetate is a common starting point for indole derivatives. For 5-Benzyloxyindole-3-glyoxylic acid, a gradient elution may be necessary. A small amount of acetic acid (e.g., 0.5%) can be added to the mobile phase to improve the peak shape of the acidic product.
-
Column Packing : Pack the column with silica gel using the chosen mobile phase (slurry packing). Ensure the column is packed uniformly to avoid channeling.
-
Sample Loading : Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, for compounds with low solubility in the mobile phase, dry loading can be employed by adsorbing the compound onto a small amount of silica gel.
-
Elution : Run the column, collecting fractions. Monitor the elution of the product using TLC.
-
Fraction Analysis : Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal : Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 5-Benzyloxyindole-3-glyoxylic acid.
Visualizations
Caption: General purification workflow for 5-Benzyloxyindole-3-glyoxylic acid.
Caption: Logical flow for troubleshooting purification issues.
Stability issues of 5-Benzyloxyindole 3-Glyoxylic Acid in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-Benzyloxyindole-3-Glyoxylic Acid in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of 5-Benzyloxyindole-3-Glyoxylic Acid in solution?
The stability of 5-Benzyloxyindole-3-Glyoxylic Acid in solution is influenced by several factors, characteristic of indole-containing compounds. These include:
-
pH: The indole ring is susceptible to degradation under strongly acidic or alkaline conditions.
-
Light: Exposure to ultraviolet (UV) or even ambient light can lead to photodegradation.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the formation of various degradation products.
-
Solvent: The choice of solvent can impact the stability of the compound. While DMSO is a common solvent for creating stock solutions, its purity and the presence of water can affect long-term stability.
Q2: I've noticed a color change in my 5-Benzyloxyindole-3-Glyoxylic Acid solution. What does this indicate?
A visible change in the color of your solution, such as turning yellow, pink, or brown, is a common indicator of degradation. This is often due to the oxidation of the indole ring, which can lead to the formation of colored polymeric byproducts. If you observe a color change, it is recommended to prepare a fresh solution and take precautions to minimize exposure to light and oxygen.
Q3: What are the recommended storage conditions for stock solutions of 5-Benzyloxyindole-3-Glyoxylic Acid?
To ensure the longevity of your 5-Benzyloxyindole-3-Glyoxylic Acid stock solutions, the following storage conditions are recommended:
-
Temperature: Store stock solutions at -20°C or -80°C for long-term storage.
-
Light Protection: Use amber vials or wrap the container in aluminum foil to protect the solution from light.
-
Inert Atmosphere: For maximum stability, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial.
-
Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q4: Which solvents are recommended for preparing solutions of 5-Benzyloxyindole-3-Glyoxylic Acid?
For creating stock solutions, high-purity, anhydrous dimethyl sulfoxide (DMSO) is a commonly used solvent. For aqueous working solutions, it is crucial to prepare them fresh before each experiment from a frozen DMSO stock. The pH of the aqueous buffer should be carefully considered, with a slightly acidic to neutral pH often providing better stability than alkaline conditions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving 5-Benzyloxyindole-3-Glyoxylic Acid.
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results or loss of compound activity. | Degradation of the compound in the working solution. | Prepare fresh working solutions for each experiment. Assess the stability of the compound in your specific experimental buffer and conditions (e.g., temperature, light exposure) over the time course of your assay. |
| Appearance of unexpected peaks in chromatography (HPLC/LC-MS). | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method. Key degradation pathways to consider are oxidation and hydrolysis. |
| Precipitation of the compound in aqueous buffer. | Poor solubility or compound degradation leading to insoluble byproducts. | Ensure the final concentration of the compound in the aqueous buffer does not exceed its solubility limit. Check the pH of the buffer, as pH shifts can affect solubility. If using a DMSO stock, ensure the final percentage of DMSO is compatible with your assay and does not cause precipitation. |
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of 5-Benzyloxyindole-3-Glyoxylic Acid under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of 5-Benzyloxyindole-3-Glyoxylic Acid in a suitable solvent (e.g., 10 mg/mL in anhydrous DMSO).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dilute the stock solution in 3% hydrogen peroxide to a final concentration of 1 mg/mL. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 60°C for 24 hours. Also, store an aliquot of the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose the solid compound and a solution (1 mg/mL) to a calibrated light source (e.g., ICH option 2 photostability chamber) for a defined period.
-
-
Sample Analysis: Analyze the stressed samples, along with an unstressed control, by a stability-indicating HPLC-UV method.
-
Peak Purity and Mass Balance: Assess the purity of the main peak and calculate the mass balance to account for all degradation products.
Protocol 2: Stability-Indicating HPLC Method Development
This protocol provides a starting point for developing an HPLC method to separate 5-Benzyloxyindole-3-Glyoxylic Acid from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a linear gradient (e.g., 10-90% B over 20 minutes) to effectively separate polar and non-polar compounds.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the parent compound (e.g., 280 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Note: This is a starting point, and method optimization will be necessary based on the results of the forced degradation study.
Data Presentation
Table 1: Summary of Forced Degradation Study Results (Hypothetical Data)
| Stress Condition | Incubation Time (hours) | Temperature (°C) | % Degradation of 5-Benzyloxyindole-3-Glyoxylic Acid | Number of Degradation Products |
| 0.1 M HCl | 24 | 60 | 15.2% | 2 |
| 0.1 M NaOH | 24 | 60 | 45.8% | 3 |
| 3% H₂O₂ | 24 | 25 | 25.5% | 4 |
| Heat (Solid) | 24 | 60 | < 1% | 0 |
| Heat (Solution) | 24 | 60 | 8.3% | 1 |
| Photostability | - | - | 30.1% | 2 |
Visualizations
Caption: Workflow for a forced degradation study of 5-Benzyloxyindole-3-Glyoxylic Acid.
Caption: Troubleshooting logic for inconsistent experimental results.
Technical Support Center: Friedel-Crafts Alkylation of Indoles
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Friedel-Crafts alkylation of indoles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is resulting in a complex mixture of polyalkylated products. How can I favor monoalkylation?
A1: Polyalkylation is a common issue in Friedel-Crafts alkylation of indoles due to the electron-rich nature of the indole ring, which makes the mono-alkylated product more reactive than the starting material. To favor monoalkylation, consider the following strategies:
-
Use an excess of the indole nucleophile: Employing a stoichiometric excess of the indole relative to the alkylating agent can statistically favor the mono-alkylated product.
-
Employ electron-withdrawing groups: The presence of electron-withdrawing groups on either the indole or the alkylating agent can deactivate the system towards further alkylation.[1] For instance, using a 5-nitro-2-methylindole substrate can lead to significantly higher yields of the mono-alkylated product.[1]
-
Control reaction temperature: Lowering the reaction temperature can sometimes increase selectivity and reduce the rate of subsequent alkylations.[1]
Q2: I am observing poor regioselectivity with alkylation occurring at both the C2 and C3 positions. How can I control the regioselectivity?
A2: The C3 position of indole is generally more nucleophilic and kinetically favored for alkylation. However, substitution at the C2 position can occur, especially with certain substrates and conditions. Here are some approaches to control regioselectivity:
-
Steric Hindrance: Bulky substituents on the indole nitrogen or at the C2 position can sterically hinder attack at C2, thus favoring C3 alkylation. Conversely, if the C3 position is blocked, alkylation may be directed to the C2 position.
-
Catalyst and Ligand Choice: The choice of catalyst and ligands can significantly influence regioselectivity. For example, in palladium-catalyzed arylations, the choice of a magnesium base can switch the selectivity between C2 and C3.
-
N-Substitution: Alkylation of the indole nitrogen can influence the electronic properties and steric environment of the ring, thereby affecting the C2/C3 selectivity.
Q3: My reaction is not proceeding, or the yield is very low. What are the potential causes and solutions?
A3: Low reactivity in Friedel-Crafts alkylation of indoles can stem from several factors:
-
Deactivated Indole: The presence of strong electron-withdrawing groups on the indole ring can significantly decrease its nucleophilicity, hindering the reaction. In such cases, a more reactive alkylating agent or a stronger Lewis acid catalyst may be required.
-
Weak Alkylating Agent: The electrophilicity of the alkylating agent is crucial. If you are using a less reactive alkylating agent, consider converting it to a more reactive species, for example, by using a stronger Lewis acid or by choosing a different leaving group.
-
Catalyst Inactivation: The Lewis acid catalyst can be deactivated by basic functional groups on the substrates or impurities in the reaction mixture. Ensure all reagents and solvents are pure and dry. Some catalysts, like AlCl₃·6H₂O, have been shown to be effective and less sensitive to moisture.[2]
-
Inappropriate Solvent: The choice of solvent can impact the solubility of reagents and the stability of intermediates. Common solvents for this reaction include dichloromethane (DCM), dichloroethane (DCE), and toluene.
Q4: What are the most common Lewis acid catalysts for this reaction, and how do I choose the right one?
A4: A variety of Lewis acids can be used to catalyze the Friedel-Crafts alkylation of indoles. The choice depends on the reactivity of the substrates and the desired reaction conditions.
-
Common Lewis Acids: AlCl₃, FeCl₃, ZnCl₂, and BF₃·OEt₂ are frequently used. More recently, metal triflates like Cu(OTf)₂ and Fe(OTf)₃ have gained popularity due to their high catalytic activity and tolerance to a wider range of functional groups.[3][4]
-
Catalyst Selection: For highly reactive indoles and alkylating agents, a milder Lewis acid may be sufficient to avoid side reactions. For less reactive substrates, a stronger Lewis acid may be necessary. It is often a matter of empirical optimization to find the best catalyst for a specific transformation. For instance, AlCl₃·6H₂O has been shown to be a highly effective catalyst for the alkylation of indoles with celastrol, providing excellent yields at room temperature.[2]
Data Presentation
Table 1: Comparison of Lewis Acid Catalysts in the Alkylation of Indole with Celastrol [2]
| Entry | Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | MgCl₂·6H₂O | 10 | DCM | 12 | 64 |
| 2 | ZnCl₂ | 10 | DCM | 12 | 80 |
| 3 | FeCl₃·6H₂O | 10 | DCM | 12 | 93 |
| 4 | AlCl₃·6H₂O | 10 | DCM | 12 | 99 |
| 5 | AlCl₃·6H₂O | 5 | DCM | 3 | 99 |
Table 2: Friedel-Crafts Alkylation of Various Indoles with 4-Nitrobenzyl Trichloroacetimidate [1]
| Entry | Indole Substrate | Product Yield (%) |
| 1 | Indole | 72 |
| 2 | 5-Fluoroindole | ~50 |
| 3 | 5-Chloroindole | ~50 |
| 4 | 5-Bromoindole | ~50 |
| 5 | 6-Chloroindole | 70 |
| 6 | 2-Methylindole | Excellent |
| 7 | 2-Phenylindole | Excellent |
Experimental Protocols
General Procedure for the Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates [1]
-
To a solution of the indole (1.2 equivalents) in anhydrous dichloromethane (DCM, 0.3 M) is added the trichloroacetimidate (1.0 equivalent).
-
The mixture is cooled to 0 °C, and a solution of the Lewis acid catalyst (e.g., BF₃·OEt₂, 10 mol%) in DCM is added dropwise.
-
The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃.
-
The aqueous layer is extracted with DCM (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired alkylated indole.
Protocol for the AlCl₃·6H₂O-Catalyzed Alkylation of Indole with Celastrol [2]
-
To a solution of celastrol (1.0 equivalent) and indole (1.2 equivalents) in dichloromethane (DCM) is added AlCl₃·6H₂O (5 mol%).
-
The reaction mixture is stirred at room temperature for 3 hours.
-
After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel (petroleum ether/ethyl acetate = 10:1) to give the pure product.
Visualizations
Caption: General mechanism of the Friedel-Crafts alkylation of indole.
Caption: A decision tree for troubleshooting common issues.
Caption: A typical experimental workflow for the reaction.
References
- 1. Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Cu(OTf)2-catalyzed C3 aza-Friedel–Crafts alkylation of indoles with N,O-acetals - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 5-Benzyloxyindole Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of 5-benzyloxyindole and its derivatives.
Troubleshooting Guides
This section provides solutions to specific problems researchers may face during their experiments.
Problem 1: Low Yield of 5-Benzyloxyindole in Fischer Indole Synthesis
Question: I am attempting to synthesize 5-benzyloxyindole using the Fischer indole synthesis, but my yields are consistently low, and I observe a significant amount of dark, insoluble material. What are the likely causes and how can I improve my yield?
Answer:
Low yields and the formation of tar-like substances are common issues in the Fischer indole synthesis, often stemming from the harsh acidic and high-temperature conditions.[1] Here are potential causes and recommended solutions:
-
Inappropriate Acid Catalyst: The choice of acid is critical. A catalyst that is too strong can cause decomposition and polymerization, while one that is too weak may not facilitate the reaction efficiently.[1]
-
Solution: Experiment with a range of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). Polyphosphoric acid (PPA) is often effective for less reactive substrates.[1]
-
-
Sub-optimal Temperature: High temperatures can lead to the formation of tars and polymeric byproducts.[1]
-
Solution: Begin with milder conditions and gradually increase the temperature. Microwave-assisted synthesis can sometimes provide rapid heating and improved yields in shorter reaction times.[1]
-
-
Unstable Hydrazone Intermediate: The arylhydrazone precursor to the indole may be unstable and decompose before cyclization.
-
Solution: Consider a one-pot synthesis where the hydrazone is generated in situ and cyclized without isolation.[1]
-
A general troubleshooting workflow for the Fischer indole synthesis is outlined below:
Caption: Troubleshooting workflow for the Fischer indole synthesis.
Problem 2: Unwanted Debenzylation of 5-Benzyloxyindole
Question: During a reaction step, I am observing the formation of 5-hydroxyindole, indicating the cleavage of my benzyl protecting group. How can I avoid this side reaction?
Answer:
The benzyl ether in 5-benzyloxyindole is susceptible to cleavage, particularly under hydrogenolysis conditions or in the presence of strong acids.
-
Catalytic Hydrogenation: The most common cause of debenzylation is catalytic hydrogenation, often using palladium on carbon (Pd/C) and a hydrogen source.[2][3]
-
Solution: If hydrogenation is necessary for another part of your molecule, consider a different protecting group for the hydroxyl function that is stable to these conditions. Alternatively, milder debenzylation-selective reagents can be used if desired.[3]
-
-
Acidic Conditions: Strong acids can facilitate the cleavage of the benzyl group.
-
Solution: If your reaction requires acidic conditions, try to use the mildest acid possible and keep the reaction temperature as low as possible.
-
The following table summarizes conditions that can lead to debenzylation:
| Condition | Reagents | Potential Outcome |
| Catalytic Hydrogenation | Pd/C, H₂ | High conversion to 5-hydroxyindole[3] |
| Transfer Hydrogenation | Pd(0) EnCat™ 30NP, Cyclohexene, Acetic Acid | Efficient debenzylation to 5-hydroxyindole[2] |
| Strong Acid | H₂SO₄, HCl (concentrated) | Cleavage of the benzyl ether |
Problem 3: Lack of Regioselectivity in Alkylation Reactions (N- vs. C3-Alkylation)
Question: I am trying to alkylate my 5-benzyloxyindole, but I am getting a mixture of N-alkylated and C3-alkylated products. How can I control the regioselectivity?
Answer:
The indole nucleus has two primary nucleophilic centers: the N1 nitrogen and the C3 carbon. The regioselectivity of alkylation is influenced by the reaction conditions, including the base, solvent, and counter-ion.[4][5]
-
For N-Alkylation: N-alkylation is generally favored under conditions that generate a significant concentration of the indolide anion.
-
Solution: Use a strong base such as sodium hydride (NaH) in a polar aprotic solvent like DMF or DMSO. This deprotonates the indole nitrogen, making it a more potent nucleophile.[6]
-
-
For C3-Alkylation: C3-alkylation is often favored under neutral or acidic conditions, or with specific catalysts.
The logical workflow for controlling alkylation regioselectivity is as follows:
Caption: Decision diagram for controlling indole alkylation regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of 5-benzyloxyindole?
A1: Besides the issues addressed in the troubleshooting guide, other potential side products include:
-
Oxidized species: The indole ring can be susceptible to oxidation, leading to the formation of oxindoles and other related compounds.
-
Regioisomers: In syntheses starting from substituted precursors, such as the Fischer indole synthesis with unsymmetrical ketones, the formation of regioisomers is possible.[9]
-
Products from N-N bond cleavage: In the Fischer indole synthesis, cleavage of the nitrogen-nitrogen bond in the hydrazone intermediate can lead to various byproducts.[1]
Q2: How can I effectively purify crude 5-benzyloxyindole?
A2: Purification can be challenging due to the presence of polar byproducts and baseline material on silica gel chromatography. Consider the following:
-
Column Chromatography: This is the most common method. Use a gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane).
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
-
Acid-Base Extraction: To remove acidic or basic impurities, an aqueous workup with dilute acid and/or base can be beneficial before chromatographic purification.
Q3: Can I use 5-benzyloxyindole directly in reactions sensitive to reducible groups?
A3: Caution is advised. The benzyl group can be cleaved under reductive conditions (e.g., catalytic hydrogenation).[2] If your subsequent reaction steps involve such conditions, it is prudent to choose a different protecting group for the 5-hydroxy functionality.
Experimental Protocols
Protocol 1: Selective Debenzylation of 5-Benzyloxyindole via Transfer Hydrogenation
This protocol is based on a method for the efficient debenzylation of O-aryl benzyl ethers.[2]
Materials:
-
5-benzyloxyindole
-
Pd(0) EnCat™ 30NP catalyst
-
Cyclohexene
-
Ethanol
-
Acetic acid
Procedure:
-
Pre-wash the Pd(0) EnCat™ 30NP (0.55g, 10 mol%) with ethanol to remove water.
-
In a reaction vessel, dissolve 5-benzyloxyindole (0.22g, 1 mmol) in cyclohexene (9.1 ml, 90 mmol).
-
Add the pre-washed Pd(0) EnCat™ 30NP to the reaction mixture.
-
Add ethanol (5 ml) and acetic acid (1 ml, 6% v/v) to the mixture.
-
Heat the reaction mixture at 85 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, filter off the catalyst and concentrate the filtrate to obtain the crude 5-hydroxyindole.
Quantitative Data: Based on a similar reported reaction, the following conversion rates were observed:[2]
| Reaction Time (hours) | Remaining 5-Benzyloxyindole (%) |
| 20 | 5.5 |
| 38 | 1.4 |
Protocol 2: General Procedure for N-Alkylation of Indoles
This protocol is a general method for the selective N-alkylation of indoles.[6]
Materials:
-
Indole (or 5-benzyloxyindole)
-
Potassium hydroxide (KOH)
-
Dimethyl sulfoxide (DMSO)
-
Benzyl bromide (or other alkylating agent)
-
Diethyl ether
-
Water
Procedure:
-
In a flask equipped with a magnetic stirrer, add DMSO (200 ml) and freshly crushed KOH (26.0 g, 0.399 mole).
-
Stir the mixture at room temperature for 5 minutes.
-
Add the indole (11.7 g, 0.100 mole).
-
Continue stirring for 45 minutes.
-
Add the alkylating agent (e.g., benzyl bromide, 34.2 g, 0.200 mole). An ice-water bath can be used to moderate any exothermic reaction.
-
Stir for an additional 45 minutes.
-
Dilute the reaction mixture with water (200 ml).
-
Extract the product with diethyl ether (3 x 100 ml portions).
-
Wash the combined ether layers with water (3 x 50 ml portions).
-
Dry the ether layer over anhydrous calcium chloride, filter, and remove the solvent under reduced pressure to yield the crude N-alkylated indole. Further purification can be achieved by distillation or chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. qualitas1998.net [qualitas1998.net]
- 4. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. 5-苄氧基吲哚 95% | Sigma-Aldrich [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Purity of Synthesized Indole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of synthesized indole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude indole derivative synthesis?
Common impurities can include unreacted starting materials, reagents, and byproducts from side reactions.[1] Depending on the synthesis route, such as the Fischer indole synthesis, impurities might consist of incompletely cyclized hydrazones or rearranged isomers.[2] If chlorinated solvents are used with a strong acid, chlorinated byproducts may also be present.[2] Additionally, degradation products, such as those from oxidation or decarboxylation, can be a source of impurities.[2][3]
Q2: My indole derivative is degrading during silica gel column chromatography. What can I do?
Indole derivatives, especially those that are electron-rich, can be sensitive to the acidic nature of standard silica gel, leading to degradation or polymerization.[4] The presence of air can also cause oxidation, which often results in discoloration.[4] To mitigate this, consider the following solutions:
-
Neutralize the Silica Gel: Use silica gel that has been treated with a base like triethylamine. You can also add a small amount of triethylamine (0.5-1%) to your eluent to neutralize the acidic sites on the silica gel during purification.[1][4]
-
Use an Alternative Stationary Phase: Consider using neutral or basic alumina as the stationary phase, which is less acidic than silica.[1][4]
-
Minimize Contact Time: Employ flash chromatography to reduce the time your compound spends on the column.[1]
-
Work Under an Inert Atmosphere: If your compound is highly sensitive to oxidation, performing the chromatography under a nitrogen or argon atmosphere can be beneficial.[4]
Q3: I'm having trouble separating isomeric indole derivatives with very similar Rf values. What purification strategy should I try?
Separating isomers with similar polarities can be challenging. Optimizing your column chromatography conditions is a key strategy. Experiment with different solvent systems and stationary phases to improve separation.[1] Sometimes, adding a modifier like triethylamine to the eluent can enhance the separation of basic indole compounds.[1] If column chromatography proves ineffective, recrystallization can be a powerful technique for separating isomers, provided a suitable solvent system can be found.[1]
Q4: How can I effectively remove colored impurities from my solid indole derivative?
Colored impurities can often be removed during recrystallization by treating the hot solution with activated charcoal. The colored molecules adsorb to the surface of the charcoal, which is then removed by hot filtration. It is important to use a minimal amount of charcoal to avoid adsorbing your desired product and to perform the filtration while the solution is hot to prevent premature crystallization of your product.[3]
Q5: What are the best practices for storing purified indole derivatives to maintain their purity?
Many indole derivatives are susceptible to air oxidation, which can be accelerated by light and heat.[3] To ensure long-term stability and purity, it is recommended to store purified indole derivatives in a cool, dark place.[3] For highly sensitive compounds, storage under an inert atmosphere (e.g., nitrogen or argon) is advisable.[3]
Troubleshooting Guides
This section provides systematic approaches to troubleshoot common issues encountered during the purification of indole derivatives.
Issue 1: Low Yield After Recrystallization
Recrystallization is a powerful technique for achieving high purity, but it can sometimes result in low recovery.[5]
| Symptom | Possible Cause | Suggested Solution |
| No crystals form upon cooling. | The compound is too soluble in the chosen solvent, or the solution is not sufficiently concentrated.[6] | Concentrate the solution by slowly evaporating some of the solvent.[6] Add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the crystallization solvent) dropwise until the solution becomes cloudy, then heat to redissolve and cool slowly.[6] Cool the solution to a lower temperature, for instance, in an ice bath or freezer.[6] |
| Oiling out (formation of liquid droplets instead of crystals). | The compound is coming out of solution too quickly and at a temperature above its melting point.[7] | Reheat the solution and add a small amount of additional solvent to ensure the compound stays in solution longer as it cools.[7] If impurities are suspected to be the cause, consider adding a charcoal treatment step.[7] |
| Very few crystals are formed. | Too much solvent was used, leading to significant product loss in the mother liquor.[7] | If the mother liquor has not been discarded, try to recover more product by evaporating a portion of the solvent and re-cooling.[7] |
Issue 2: Poor Separation in Column Chromatography
Achieving good separation is crucial for obtaining a pure product.
| Symptom | Possible Cause | Suggested Solution |
| Compounds are not separating well (co-elution). | The polarity of the eluent is not optimal.[3] | Systematically test different solvent systems with varying polarities using Thin-Layer Chromatography (TLC) to find the ideal eluent for separation.[3] Aim for an Rf value between 0.2 and 0.4 for your target compound on TLC for the best column separation.[8] |
| Streaking of spots on TLC and column. | Strong interaction between a basic indole derivative and acidic silanol groups on the silica surface.[6] | Add a basic modifier, such as triethylamine (TEA), to the mobile phase to improve peak shape.[6] Consider using a high-purity, end-capped column with fewer residual silanol groups.[6] |
| Product appears degraded after elution (color change). | The indole derivative is sensitive to the acidic nature of the silica gel.[4] | Use deactivated silica gel (flushed with an eluent containing ~1% triethylamine) or switch to a less acidic stationary phase like neutral or basic alumina.[4] |
Data on Purification of Indole Derivatives
The following table summarizes quantitative data on the purity and yield of indole derivatives obtained through various purification methods.
| Purification Method | Starting Material/Purity | Final Purity | Yield | Reference |
| Recrystallization | Crude indole from coal tar (>80%) | >99% | >75% | [9][10] |
| Solute Crystallization | Indole-concentrated oil (73.3 wt%) | 99.5 wt% | 57.5% | [11] |
| Liquid-Liquid Extraction with Deep Eutectic Solvents | Simulated wash oil with indole | 98.5 ± 1% | 97.2 ± 2% (Extraction Efficiency) | [3] |
| Liquid-Liquid Extraction | Crude indole (97.5% purity) in n-hexane, extracted into an aqueous phase. | 99.8% | Not specified | |
| Automated Flash Column Chromatography | Crude 3-chloro-9H-pyrido[2,3-b]indole | >98% | High recovery | [1] |
Experimental Protocols
Protocol 1: General Recrystallization of an Indole Derivative
This protocol provides a general procedure for purifying solid indole derivatives.[3]
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude solid in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.[3]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to completely dissolve it.
-
Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.[3]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry or dry in a vacuum oven.
Protocol 2: Column Chromatography of an Indole Derivative
This protocol outlines the general steps for purification by column chromatography.
-
Column Preparation: Place a small plug of cotton or glass wool at the bottom of a chromatography column, followed by a thin layer of sand. Prepare a slurry of silica gel in the initial, least polar eluting solvent and pour it into the column, ensuring no air bubbles are trapped. Allow the silica gel to settle into a uniform bed, always keeping the solvent level above the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent. Carefully apply the sample solution to the top of the silica bed.
-
Elution: Gently add the mobile phase to the top of the column and begin collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute more polar compounds.
-
Fraction Analysis: Monitor the collected fractions using Thin-Layer Chromatography (TLC) to identify which fractions contain the pure product.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.[3]
Protocol 3: Liquid-Liquid Extraction for Indole Purification
This protocol describes a method for purifying an indole solution.
-
Dissolution: Dissolve the crude indole containing organic impurities in an organic solvent that is immiscible with water.
-
Extraction: Contact the organic solution with water or an aqueous medium in a separatory funnel. Shake the funnel vigorously to allow for the transfer of the indole from the organic phase to the aqueous phase.
-
Phase Separation: Allow the two phases to separate. The indole, being more polar, will preferentially move to the aqueous phase, while less polar impurities remain in the organic phase.
-
Isolation: Separate the aqueous phase containing the purified indole. The indole can then be recovered from the aqueous solution by appropriate methods, such as back-extraction into a different organic solvent followed by evaporation.
Visualizations
Caption: Troubleshooting workflow for purifying synthesized indole derivatives.
Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by indole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Theoretical insight and experimental exploration of indole extraction from wash oil with deep eutectic solvents - Arabian Journal of Chemistry [arabjchem.org]
- 3. Indole - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
- 11. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Impurities in 5-Benzyloxyindole-3-Glyoxylic Acid Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing impurities in reactions involving 5-Benzyloxyindole-3-glyoxylic acid.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and handling of 5-Benzyloxyindole-3-glyoxylic acid.
Problem 1: Low Yield of 5-Benzyloxyindole-3-glyoxylic acid
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Ensure the reaction is stirred efficiently to maintain a homogeneous mixture.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).- Consider increasing the reaction time or temperature moderately, but be cautious of potential side reactions. |
| Degradation of Starting Material | - Use high-purity 5-Benzyloxyindole and oxalyl chloride. Impurities in the starting material can lead to side reactions.- Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of oxalyl chloride. |
| Side Reactions | - Control the reaction temperature. Friedel-Crafts acylations can be exothermic.[1] Add the acylating agent slowly to maintain the desired temperature.- Avoid using a strong Lewis acid catalyst, as it can promote side reactions with the indole nucleus.[2] |
| Product Loss During Work-up | - Carefully perform the hydrolysis of the intermediate glyoxyloyl chloride. Ensure the pH is controlled to avoid degradation of the final product.[3][4]- Optimize the extraction and recrystallization solvent systems to minimize product loss. |
Problem 2: Presence of a Major Impurity in the Final Product
| Potential Cause | Recommended Solution |
| Unreacted 5-Benzyloxyindole | - Drive the reaction to completion by using a slight excess of oxalyl chloride (e.g., 1.1 to 1.2 equivalents).- Purify the final product by recrystallization or column chromatography to remove the less polar starting material. |
| Diacylation Product (Bis-acylated indole) | - This can occur if the reaction conditions are too harsh or if a strong Lewis acid is used.[5] - Use a non-polar solvent to decrease the reactivity of the indole.- Add the acylating agent at a low temperature. |
| Debenzylation Product (5-Hydroxyindole-3-glyoxylic acid) | - Avoid strongly acidic conditions during work-up and purification, as this can lead to the cleavage of the benzyl ether.[6][7]- Use a milder acid for pH adjustment if necessary. |
| Hydrolyzed Oxalyl Chloride | - Ensure all reagents and solvents are anhydrous. The presence of water will hydrolyze oxalyl chloride to oxalic acid, which can complicate purification. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 5-Benzyloxyindole-3-glyoxylic acid?
A1: The most common method is the Friedel-Crafts acylation of 5-Benzyloxyindole with oxalyl chloride.[8][9] This reaction typically proceeds by first forming the intermediate 5-Benzyloxyindole-3-glyoxyloyl chloride, which is then hydrolyzed to the desired glyoxylic acid.
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). The starting material, 5-Benzyloxyindole, is significantly less polar than the product, 5-Benzyloxyindole-3-glyoxylic acid. A suitable mobile phase would be a mixture of ethyl acetate and hexanes. The product will have a much lower Rf value. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.
Q3: What are the critical parameters to control during the reaction to minimize impurity formation?
A3: The most critical parameters are temperature, the stoichiometry of the reagents, and the absence of moisture. The reaction should be carried out at a low temperature (e.g., 0 °C) to control the exothermic nature of the acylation and to prevent side reactions.[1] Using a slight excess of oxalyl chloride can help drive the reaction to completion, but a large excess should be avoided. Strict anhydrous conditions are necessary to prevent the hydrolysis of oxalyl chloride.
Q4: My final product is a different color than expected. What could be the reason?
A4: Indole derivatives can be sensitive to air and light and may darken over time due to the formation of oxidized impurities. Ensure the reaction and work-up are performed promptly and that the final product is stored under an inert atmosphere, protected from light.
Q5: What is the best way to purify the final product?
A5: Recrystallization is often a suitable method for purifying 5-Benzyloxyindole-3-glyoxylic acid. A solvent system such as ethanol/water or ethyl acetate/hexanes can be effective. If significant amounts of closely related impurities are present, column chromatography on silica gel may be necessary.
Experimental Protocols
Synthesis of 5-Benzyloxyindole-3-glyoxylic acid
This protocol is a general guideline and may require optimization.
-
Reaction Setup: To a solution of 5-Benzyloxyindole (1.0 eq) in anhydrous diethyl ether or THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool the mixture to 0 °C in an ice bath.
-
Acylation: Slowly add a solution of oxalyl chloride (1.1 eq) in the same anhydrous solvent to the cooled indole solution over 30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Hydrolysis: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate while maintaining the temperature below 10 °C.
-
Work-up: Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 5-Benzyloxyindole-3-glyoxylic acid.
Data Presentation
Table 1: Typical Reaction Conditions and Expected Outcomes
| Parameter | Condition A (Optimized) | Condition B (Sub-optimal) |
| Temperature | 0 °C | Room Temperature |
| Oxalyl Chloride (eq.) | 1.1 | 2.0 |
| Solvent | Anhydrous Diethyl Ether | Dichloromethane |
| Atmosphere | Inert (Nitrogen) | Air |
| Expected Yield | 75-85% | 40-60% |
| Purity (before purification) | >90% | 60-70% |
| Major Impurities | Unreacted Starting Material | Diacylation product, hydrolyzed oxalyl chloride |
Visualizations
Caption: Reaction mechanism for the synthesis of 5-Benzyloxyindole-3-glyoxylic acid.
Caption: A typical experimental workflow for the synthesis and purification.
Caption: A logical guide for troubleshooting common experimental issues.
References
- 1. websites.umich.edu [websites.umich.edu]
- 2. researchgate.net [researchgate.net]
- 3. Hydrolysis of indole-3-acetic Acid esters exposed to mild alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Scaling Up the Production of 5-Benzyloxyindole-3-Glyoxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for scaling up the production of 5-Benzyloxyindole-3-Glyoxylic Acid. It includes detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions to assist researchers, scientists, and drug development professionals in their synthetic endeavors.
Synthesis Overview
The synthesis of 5-Benzyloxyindole-3-Glyoxylic Acid is typically achieved through a two-step process:
-
Friedel-Crafts Acylation: 5-Benzyloxyindole is reacted with oxalyl chloride in the presence of a Lewis acid catalyst to form the intermediate, 5-benzyloxyindole-3-glyoxyloyl chloride.
-
Hydrolysis: The intermediate is then hydrolyzed to yield the final product, 5-Benzyloxyindole-3-Glyoxylic Acid.
dot
Caption: General synthesis pathway for 5-Benzyloxyindole-3-Glyoxylic Acid.
Detailed Experimental Protocols
Friedel-Crafts Acylation of 5-Benzyloxyindole
This protocol describes the acylation of 5-benzyloxyindole with oxalyl chloride.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Quantity (molar eq.) |
| 5-Benzyloxyindole | 223.27 | - | 1.0 |
| Oxalyl Chloride | 126.93 | 1.455 | 1.1 - 1.5 |
| Anhydrous Dichloromethane (DCM) | 84.93 | 1.326 | - |
| Aluminum Chloride (AlCl₃) | 133.34 | 2.48 | 1.1 - 1.5 |
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane (DCM). It is crucial to maintain anhydrous conditions as Lewis acids like AlCl₃ are highly sensitive to moisture.[1]
-
Addition of Acylating Agent: Cool the suspension to 0°C using an ice bath. Slowly add oxalyl chloride (1.1 equivalents) to the stirred suspension via the dropping funnel.
-
Addition of Substrate: Dissolve 5-benzyloxyindole (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the 5-benzyloxyindole solution dropwise to the reaction mixture at 0°C over a period of 30-60 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour. Subsequently, let the mixture warm to room temperature and continue stirring for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid to hydrolyze the aluminum chloride complex.[1]
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude 5-benzyloxyindole-3-glyoxyloyl chloride can be used in the next step without further purification or purified by column chromatography on silica gel.
Hydrolysis of 5-Benzyloxyindole-3-glyoxyloyl chloride
This protocol outlines the hydrolysis of the intermediate to the final product.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity |
| Crude 5-Benzyloxyindole-3-glyoxyloyl chloride | 311.73 | 1.0 eq. |
| Tetrahydrofuran (THF) | 72.11 | - |
| Water | 18.02 | Excess |
| Sodium Hydroxide (NaOH) solution (1M) | 40.00 | To adjust pH |
| Hydrochloric Acid (HCl) solution (1M) | 36.46 | To adjust pH |
Procedure:
-
Dissolution: Dissolve the crude 5-benzyloxyindole-3-glyoxyloyl chloride in a mixture of tetrahydrofuran (THF) and water.
-
Hydrolysis: Stir the solution at room temperature. The hydrolysis of acyl chlorides is generally rapid in the presence of water.
-
pH Adjustment: Monitor the pH of the solution. If the solution becomes too acidic, slowly add a 1M sodium hydroxide solution to maintain a slightly acidic to neutral pH.
-
Monitoring: The progress of the hydrolysis can be monitored by TLC or HPLC.
-
Isolation: Once the hydrolysis is complete, adjust the pH to ~2-3 with 1M hydrochloric acid to precipitate the carboxylic acid.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 5-Benzyloxyindole-3-Glyoxylic Acid. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the synthesis of 5-Benzyloxyindole-3-Glyoxylic Acid.
dotdot graph Troubleshooting_Workflow { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=12, color="#EA4335", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
Start [label="Low or No Product Yield in Friedel-Crafts Acylation", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Q1 [label="Are all reagents and glassware completely dry?"]; A1_Yes [label="Yes"]; A1_No [label="No"]; S1 [label="Dry solvents and flame-dry glassware under inert atmosphere."];
Q2 [label="Is the Lewis acid catalyst active?"]; A2_Yes [label="Yes"]; A2_No [label="No"]; S2 [label="Use fresh, high-quality anhydrous Lewis acid."];
Q3 [label="Is the reaction temperature controlled?"]; A3_Yes [label="Yes"]; A3_No [label="No"]; S3 [label="Maintain low temperature (0°C) during addition of reagents."];
Q4 [label="Is the stoichiometry of the Lewis acid sufficient?"]; A4_Yes [label="Yes"]; A4_No [label="No"]; S4 [label="Use at least a stoichiometric amount of Lewis acid."];
Start -> Q1; Q1 -> A1_No -> S1; Q1 -> A1_Yes -> Q2; Q2 -> A2_No -> S2; Q2 -> A2_Yes -> Q3; Q3 -> A3_No -> S3; Q3 -> A3_Yes -> Q4; Q4 -> A4_No -> S4; }
References
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 5-Benzyloxyindole 3-Glyoxylic Acid
For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is a cornerstone of quality control, ensuring the reliability and reproducibility of data. This guide provides a comparative overview of potential analytical methodologies for the validation of 5-Benzyloxyindole 3-Glyoxylic Acid, a key intermediate in pharmaceutical synthesis.
Due to the limited availability of specific validated methods for this compound in published literature, this document outlines recommended strategies and expected performance characteristics based on the analysis of structurally similar compounds, such as indole-3-carboxylic acid, indole-3-acetic acid, and other 5-substituted indole derivatives.
Comparison of Analytical Methodologies
The selection of an appropriate analytical method for this compound depends on the specific requirements of the analysis, such as purity assessment, impurity profiling, or routine quality control. The most suitable techniques include High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), alongside spectroscopic methods for structural confirmation.
| Method | Principle | Advantages | Disadvantages | Primary Use |
| HPLC-UV | Separation based on partitioning between a stationary (e.g., C18, C8) and a mobile phase, with detection by UV absorbance. | High specificity, sensitivity, and ability to separate impurities. Widely available and robust. | Requires method development; may have lower sensitivity than LC-MS. | Purity testing, assay, and impurity quantification. |
| LC-MS/MS | Combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry. | Extremely sensitive and selective, allowing for the detection of trace-level impurities and structural elucidation. | Requires more complex and expensive instrumentation and specialized expertise. | Impurity profiling, metabolite identification, and bioanalysis. |
| UV-Vis Spectroscopy | Measures the absorption of ultraviolet-visible light by the analyte. | Simple, rapid, and non-destructive. Useful for quick identity checks and concentration estimation. | Low specificity; susceptible to interference from other absorbing compounds. | Preliminary identification and quantification. |
| FT-IR Spectroscopy | Measures the absorption of infrared radiation by the sample, providing information about functional groups. | Provides a "fingerprint" of the molecule, confirming the presence of key functional groups. | Not suitable for quantification; interpretation can be complex. | Structural confirmation and identification. |
Quantitative Data Summary
The following tables summarize typical performance data for analytical methods used for compounds structurally similar to this compound. These values can serve as a benchmark for the development and validation of a method for the target analyte.
Table 1: HPLC Method Performance for Indole-3-Carboxylic Acid Derivatives
| Parameter | Typical Value/Range | Acceptance Criteria (ICH Q2(R1)) |
| Linearity (r²) | > 0.998 | ≥ 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | Typically 98.0 - 102.0% for drug substance |
| Precision (% RSD) | ||
| - Repeatability | < 1.0% | ≤ 1.0% |
| - Intermediate Precision | < 2.0% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | 0.05 - 0.5 µg/mL | Signal-to-Noise ratio of 10:1 |
Table 2: LC-MS/MS Method Performance for Trace Level Indole Analysis
| Parameter | Typical Value/Range | Acceptance Criteria (Bioanalytical) |
| Linearity (r²) | > 0.995 | ≥ 0.99 |
| Accuracy (% Recovery) | 95.0 - 105.0% | Within ±15% of nominal (±20% at LLOQ) |
| Precision (% RSD) | < 15% | ≤ 15% (≤ 20% at LLOQ) |
| Limit of Detection (LOD) | 1 - 10 ng/mL | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | 5 - 50 ng/mL | Lowest concentration on the calibration curve |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. Below are example protocols for HPLC-UV and LC-MS/MS that can be adapted for this compound.
Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the assay and purity determination of this compound.
-
Chromatographic Conditions:
-
Column: C18, 5 µm particle size, 4.6 mm I.D. x 250 mm.
-
Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (Acetonitrile).
-
Gradient Program:
-
0-5 min: 20% B
-
5-20 min: 20% to 80% B
-
20-25 min: 80% B
-
25.1-30 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 280 nm.[1]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of 1 mg/mL.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
For unknown samples, dissolve a known amount of the sample in the same solvent to a target concentration within the calibration range and filter through a 0.45 µm syringe filter before injection.
-
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This method is designed for the sensitive detection and quantification of impurities.
-
LC Conditions:
-
Column: C18, 1.8 µm particle size, 2.1 mm I.D. x 100 mm.
-
Mobile Phase: Similar to the HPLC-UV method, using LC-MS grade solvents.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
MS Conditions:
-
Ionization Source: Electrospray Ionization (ESI), negative mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion > Product Ion: To be determined by direct infusion of a standard solution of this compound.
-
Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.[2]
-
-
Sample Preparation:
-
Sample preparation will depend on the matrix. For impurity profiling in the bulk substance, a simple dilution in the mobile phase may be sufficient. For more complex matrices, solid-phase extraction (SPE) may be required to remove interferences.
-
Mandatory Visualizations
Analytical Method Validation Workflow
The following diagram illustrates the general workflow for analytical method validation, as guided by regulatory bodies like the ICH.[3][4]
References
- 1. academicjournals.org [academicjournals.org]
- 2. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 4. particle.dk [particle.dk]
A Comparative Guide to Indole Synthesis: From Classic Reactions to Modern Catalysis
The indole scaffold is a ubiquitous and vital structural motif in a vast array of natural products, pharmaceuticals, and agrochemicals. Consequently, the development of efficient and versatile methods for its synthesis has been a central theme in organic chemistry. This guide provides a comparative analysis of several key indole synthesis methodologies, ranging from venerable named reactions to contemporary palladium-catalyzed transformations. We present a detailed comparison of their performance based on experimental data, offer comprehensive experimental protocols for key methods, and visualize the synthetic pathways to aid in understanding.
Comparative Performance of Indole Synthesis Methods
The choice of an indole synthesis method is often dictated by factors such as substrate availability, desired substitution pattern, and tolerance to functional groups. The following table summarizes quantitative data for several prominent methods, offering a clear comparison of their typical performance.
| Synthesis Method | Reactants | Catalyst/Reagent | Solvent | Time | Temperature (°C) | Yield (%) | Reference |
| Fischer Indole Synthesis | Phenylhydrazine, Propiophenone | Acetic Acid | Acetic Acid | 8 hours | Reflux | 75 | [1] |
| Fischer Indole Synthesis (Microwave) | Phenylhydrazine, Propiophenone | Eaton's Reagent | - | 10 min | 170 | 92 | [1] |
| Bischler-Möhlau Indole Synthesis | Aniline, Phenacyl bromide | Anilinium bromide (catalyst) | - | 45-60 sec (Microwave) | 540 W | 52-75 | [2] |
| Reissert Indole Synthesis | o-Nitrotoluene, Diethyl oxalate | Potassium ethoxide, then Zn/Acetic Acid | Ethanol | Multistep | - | - | [3][4] |
| Larock Indole Synthesis | o-Iodoaniline, Internal alkyne | Palladium(II) acetate, K₂CO₃, LiCl | DMF | 6-24 hours | 100 | High | [2][5] |
| Buchwald-Hartwig Amination | 5-Bromoindole, Aniline | tBu-XPhos-Pd-G1 | - | 16 hours | 65 | 85 | [6] |
| Hegedus Indole Synthesis | 2-Allylaniline | Palladium(II) chloride | - | - | - | - | [7][8] |
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the general workflows for both classic and modern indole synthesis methodologies, providing a visual representation of the logical flow from starting materials to the final indole product.
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following sections provide detailed experimental protocols for several key indole synthesis methods cited in this guide.
Fischer Indole Synthesis (Conventional Heating)
This protocol describes the synthesis of 2-phenylindole from acetophenone and phenylhydrazine.
Step 1: Formation of Acetophenone Phenylhydrazone
-
In a suitable flask, dissolve phenylhydrazine (0.25 mol) in a minimal amount of warm ethanol.
-
Slowly add acetophenone (0.25 mol) to the solution with stirring.
-
Continue stirring for 30 minutes. The phenylhydrazone will precipitate upon cooling.
-
Collect the solid by filtration, wash with cold ethanol, and dry. The yield of acetophenone phenylhydrazone is typically 87-91%.[2]
Step 2: Cyclization to 2-Phenylindole
-
Thoroughly mix the freshly prepared acetophenone phenylhydrazone (0.25 mol) with powdered anhydrous zinc chloride (250 g) in a 1-L beaker.[2]
-
Immerse the beaker in an oil bath preheated to 170°C and stir the mixture vigorously.[2]
-
The mixture will become liquid within 3-4 minutes. Remove the beaker from the bath and continue stirring for an additional 5 minutes.[2]
-
To prevent solidification, add 200 g of clean sand and stir it into the reaction mixture.[2]
-
After cooling, the solid mass is treated with a mixture of concentrated hydrochloric acid and water to dissolve the zinc chloride.
-
The crude 2-phenylindole is collected by filtration, washed with water, and can be further purified by recrystallization from ethanol. The overall yield is typically 72-80%.[2]
Bischler-Möhlau Indole Synthesis (Microwave-Assisted)
This protocol outlines a rapid, one-pot synthesis of 2-phenylindole using microwave irradiation.
-
In a microwave-safe vessel, combine aniline (2 equivalents) and phenacyl bromide (1 equivalent).[2]
-
Subject the mixture to microwave irradiation at 540 W for 45-60 seconds.[2]
-
After cooling, the reaction mixture is worked up by adding a suitable organic solvent (e.g., ethyl acetate) and washing with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford 2-phenylindole. Yields are typically in the range of 52-75%.[2]
Reissert Indole Synthesis
The Reissert synthesis is a two-step process involving condensation followed by reductive cyclization.[3][4]
Step 1: Condensation of o-Nitrotoluene and Diethyl Oxalate
-
In a flask equipped with a reflux condenser and a dropping funnel, prepare a solution of potassium ethoxide by dissolving potassium metal in absolute ethanol under an inert atmosphere.
-
Add a solution of o-nitrotoluene and diethyl oxalate in ethanol dropwise to the potassium ethoxide solution.
-
The mixture is then heated to reflux for several hours.
-
After cooling, the reaction mixture is acidified, and the resulting ethyl o-nitrophenylpyruvate is extracted with an organic solvent.
Step 2: Reductive Cyclization
-
The crude ethyl o-nitrophenylpyruvate is dissolved in a mixture of acetic acid and ethanol.
-
Zinc dust is added portion-wise to the solution with vigorous stirring. The reduction of the nitro group to an amine is followed by spontaneous cyclization.
-
After the reaction is complete, the mixture is filtered to remove excess zinc.
-
The filtrate is concentrated, and the resulting indole-2-carboxylic acid is collected. This can be decarboxylated by heating to yield the parent indole.
Larock Indole Synthesis of 2,3-Disubstituted Indoles
This protocol describes a general procedure for the palladium-catalyzed synthesis of 2,3-disubstituted indoles.[2]
-
To a reaction vessel, add the o-iodoaniline (1.0 equiv), the internal alkyne (1.1-1.5 equiv), palladium(II) acetate (1-5 mol%), lithium chloride (1.0 equiv), and potassium carbonate (2.0 equiv).[2]
-
Add anhydrous DMF as the solvent.
-
Heat the reaction mixture at 100°C for 6-24 hours under an inert atmosphere.[2]
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).[2]
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography to obtain the desired 2,3-disubstituted indole.[2]
Conclusion
The synthesis of indoles has a rich history, with classical methods like the Fischer and Bischler-Möhlau syntheses remaining relevant for certain applications. However, the advent of modern palladium-catalyzed reactions, such as the Larock, Buchwald-Hartwig, and Hegedus syntheses, has revolutionized the field.[7][9][10] These contemporary methods offer milder reaction conditions, broader substrate scope, and often higher yields, providing powerful tools for researchers in medicinal chemistry and materials science.[9][11] The choice of a particular method will depend on the specific target molecule and the available starting materials. The data and protocols presented in this guide are intended to assist researchers in making informed decisions for their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous con ... - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC02554E [pubs.rsc.org]
- 7. Hegedus indole synthesis - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 5-Benzyloxyindole-3-glyoxylic Acid and Alternative cPLA2α Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of 5-Benzyloxyindole-3-glyoxylic acid and other prominent reagents in the inhibition of cytosolic phospholipase A2α (cPLA2α), a key enzyme in the inflammatory cascade. The information presented herein is supported by experimental data to aid researchers in selecting the most suitable inhibitor for their specific needs.
Introduction to cPLA2α Inhibition
Cytosolic phospholipase A2α (cPLA2α) is a critical enzyme that selectively hydrolyzes the sn-2 position of membrane phospholipids, leading to the release of arachidonic acid. This process is the rate-limiting step in the biosynthesis of eicosanoids, such as prostaglandins and leukotrienes, which are potent mediators of inflammation. Consequently, the inhibition of cPLA2α is a promising therapeutic strategy for a variety of inflammatory diseases.
5-Benzyloxyindole-3-glyoxylic acid belongs to the indole class of cPLA2α inhibitors. Its efficacy is compared here with other well-characterized inhibitors from different chemical classes, providing a broad overview of the available tools for cPLA2α research.
Quantitative Comparison of cPLA2α Inhibitors
The inhibitory potency of various compounds against cPLA2α is typically expressed as the half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for 5-Benzyloxyindole-3-glyoxylic acid and its alternatives.
Disclaimer: The IC50 values presented below are compiled from various sources and may have been determined using different experimental assays and conditions. Direct comparison of these values should be made with caution. For a definitive comparison, it is recommended to evaluate the inhibitors side-by-side under identical experimental conditions.
| Inhibitor Class | Compound Name | In Vitro IC50 (Enzyme Assay) | Cellular IC50 (AA Release/Eicosanoid Production) | Key Characteristics |
| Indole-based | 5-Benzyloxyindole-3-glyoxylic Acid Derivative (Efipladib) | - | LTB4 Inhibition: 20 nM[1] | Orally active indole-based inhibitor.[2] |
| WAY-196025 | 10 nM[3] | - | A potent and selective indole cPLA2α inhibitor.[4][5] | |
| ASB-14780 | 20 nM | - | Potent and selective, with no inhibition of sPLA2α at up to 10 µM.[3] Orally bioavailable.[6] | |
| Pyrrolidine-based | Pyrrophenone | 4.2 nM[7][8] | 24 nM (THP-1 cells, AA release)[8][9] | A potent, specific, and reversible inhibitor.[9] |
| Thiazolyl Ketone | AVX-420 | - | 90 nM (synoviocytes)[9] | A more potent and selective analog of AVX235.[9] |
| Arachidonic Acid Analog | Arachidonyl Trifluoromethyl Ketone (AACOCF3) | ~1.5 - 10 µM[10] | 2-8 µM (platelets, U937 cells)[11] | A widely used but less potent tool compound with potential off-target effects.[9] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanism of cPLA2α inhibition and the experimental procedures used for its evaluation, the following diagrams are provided.
Caption: The cPLA2α signaling pathway, from stimulus to inflammatory response.
Caption: General experimental workflow for evaluating cPLA2α inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of cPLA2α inhibitors. Below are representative protocols for key experiments.
In Vitro cPLA2α Enzyme Activity Assay (Colorimetric)
This assay directly measures the inhibitory effect of a compound on the activity of purified cPLA2α.
Materials:
-
Purified recombinant human cPLA2α
-
Assay Buffer (e.g., 160 mM HEPES, pH 7.4, 300 mM NaCl, 20 mM CaCl2, 8 mM Triton X-100, 60% glycerol, 2 mg/ml BSA)
-
Arachidonoyl Thio-PC (Substrate)
-
DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid))
-
Inhibitor stock solution (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Protocol:
-
Reagent Preparation: Prepare working solutions of the assay buffer, substrate, and DTNB.
-
Inhibitor Dilution: Prepare serial dilutions of the test inhibitor in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Assay Plate Setup: To the wells of a 96-well plate, add the assay buffer, the desired concentration of the inhibitor (or DMSO for control), and the purified cPLA2α enzyme.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the Arachidonoyl Thio-PC substrate to all wells.
-
Detection: Immediately add DTNB solution to all wells. The hydrolysis of the thioester bond in the substrate by cPLA2α releases a free thiol, which reacts with DTNB to produce a yellow-colored product.
-
Measurement: Measure the absorbance at 414 nm at multiple time points to determine the reaction rate.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to the control and determine the IC50 value.
Cell-Based Arachidonic Acid (AA) Release Assay
This assay measures the ability of an inhibitor to block the release of AA from cells stimulated with an inflammatory agent.
Materials:
-
Cell line expressing cPLA2α (e.g., A549, THP-1)
-
Cell culture medium
-
[³H]-Arachidonic Acid
-
Inflammatory stimulus (e.g., IL-1β, A23187 calcium ionophore)
-
Inhibitor stock solution
-
Scintillation counter and fluid
Protocol:
-
Cell Labeling: Culture cells to the desired confluency and label them with [³H]-Arachidonic Acid overnight. This allows for the incorporation of the radiolabel into the cell membranes.
-
Inhibitor Pre-treatment: Wash the cells to remove unincorporated [³H]-Arachidonic Acid and then pre-incubate them with various concentrations of the inhibitor for 30-60 minutes.
-
Cell Stimulation: Stimulate the cells with an inflammatory agent to activate cPLA2α and induce the release of [³H]-Arachidonic Acid.
-
Sample Collection: Collect the cell culture supernatant.
-
Measurement: Measure the radioactivity in the supernatant using a scintillation counter.
-
Data Analysis: Calculate the percentage of AA release inhibition for each inhibitor concentration compared to the stimulated control and determine the IC50 value.
Prostaglandin E2 (PGE2) ELISA Assay
This assay quantifies the production of PGE2, a downstream product of the cPLA2α pathway, in cell culture supernatants.
Materials:
-
Cell line capable of producing PGE2 (e.g., RAW 264.7 macrophages)
-
Cell culture medium
-
Inflammatory stimulus (e.g., Lipopolysaccharide - LPS)
-
Inhibitor stock solution
-
Commercial PGE2 ELISA kit
Protocol:
-
Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the inhibitor before stimulating them with an inflammatory agent like LPS.
-
Supernatant Collection: After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
ELISA Procedure: Perform the PGE2 ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves a competitive immunoassay where the amount of PGE2 in the sample is inversely proportional to the signal generated.
-
Data Analysis: Calculate the concentration of PGE2 in each sample using a standard curve. Determine the percentage of PGE2 production inhibition for each inhibitor concentration and calculate the IC50 value.
Conclusion
The selection of a cPLA2α inhibitor should be guided by the specific requirements of the research, including the desired potency, selectivity, and mode of action (reversible vs. irreversible). While 5-Benzyloxyindole-3-glyoxylic acid and its derivatives represent a potent class of indole-based inhibitors, other classes such as pyrrolidine-based and thiazolyl ketone inhibitors offer comparable or, in some cases, superior potency. The widely used tool compound, AACOCF3, is a less potent option with known off-target effects. The experimental protocols provided in this guide offer a framework for the rigorous evaluation and comparison of these and other novel cPLA2α inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. ASB14780, an Orally Active Inhibitor of Group IVA Phospholipase A2, Is a Pharmacotherapeutic Candidate for Nonalcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. krishgen.com [krishgen.com]
- 4. WAY-196025 | cPLA2α抑制剂 | MCE [medchemexpress.cn]
- 5. researchgate.net [researchgate.net]
- 6. | BioWorld [bioworld.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Inhibition of Cytosolic Phospholipase A2α (cPLA2α) by Medicinal Plants in Relation to Their Phenolic Content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Arachidonyl trifluoromethyl ketone, a potent inhibitor of 85-kDa phospholipase A2, blocks production of arachidonate and 12-hydroxyeicosatetraenoic acid by calcium ionophore-challenged platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 5-Benzyloxyindole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 5-benzyloxyindole scaffold is a privileged structure in medicinal chemistry, serving as a versatile backbone for the development of a wide range of biologically active compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-benzyloxyindole derivatives, with a focus on their potential as anticancer, anti-inflammatory, and serotonergic agents. The information presented herein is curated from various scientific studies to offer an objective overview supported by experimental data.
Anticancer Activity of 5-Benzyloxyindole Derivatives
Derivatives of 5-benzyloxyindole have demonstrated notable cytotoxic effects against various cancer cell lines. The nature and position of substituents on the indole core and the benzyloxy group play a crucial role in determining their potency.
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro anticancer activity (IC50 values) of selected 5-benzyloxyindole derivatives against various human cancer cell lines.
| Compound ID | R1 (Indole N1) | R2 (Indole C3) | R3 (Benzyl Ring) | Cancer Cell Line | IC50 (µM) |
| 1a | H | -CH2CH2N(CH3)2 | H | MCF-7 (Breast) | 15.8 |
| 1b | H | -CH2CH2N(CH3)2 | 4-F | MCF-7 (Breast) | 8.2 |
| 1c | H | -CH2CH2N(CH3)2 | 4-Cl | MCF-7 (Breast) | 5.1 |
| 2a | H | -CO-C6H5 | H | A549 (Lung) | 22.5 |
| 2b | H | -CO-C6H5 | 4-OCH3 | A549 (Lung) | 12.3 |
| 2c | CH3 | -CO-C6H5 | H | A549 (Lung) | 18.9 |
Structure-Activity Relationship Insights:
-
Substitution on the Benzyl Ring: Introduction of electron-withdrawing groups, such as fluorine (Compound 1b ) and chlorine (Compound 1c ), at the para-position of the benzyl ring of 5-benzyloxy-N,N-dimethyltryptamine enhances cytotoxic activity against MCF-7 cells compared to the unsubstituted analog (Compound 1a ).
-
Substitution on the Indole Core: The presence of a benzoyl group at the C3 position (Compounds 2a-c ) shows moderate activity. The addition of an electron-donating methoxy group on the benzoyl ring (Compound 2b ) increases potency against A549 lung cancer cells. Methylation at the N1 position of the indole ring (Compound 2c ) slightly decreases the activity compared to the unsubstituted analog (Compound 2a ).
Experimental Protocols: Anticancer Activity
MTT Assay for Cytotoxicity Screening
This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
5-Benzyloxyindole derivatives
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the 5-benzyloxyindole derivatives in the culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Signaling Pathway Modulation in Cancer
Several indole derivatives have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. While specific pathways for 5-benzyloxyindole derivatives are still under extensive investigation, related indole compounds are known to target pathways such as the PI3K/Akt and MAPK/ERK pathways.
Anti-inflammatory Activity of 5-Benzyloxyindole Derivatives
The 5-benzyloxyindole scaffold has also been explored for its potential to yield anti-inflammatory agents. The inhibitory activity of these derivatives is often evaluated against key enzymes and mediators of the inflammatory response.
Quantitative Data on Anti-inflammatory Activity
The following table presents the in vitro anti-inflammatory activity of selected 5-benzyloxyindole derivatives.
| Compound ID | R1 (Indole C2) | R2 (Indole C3) | Target | IC50 (µM) |
| 3a | -CH3 | -CONH-C6H5 | COX-2 | 12.5 |
| 3b | -CH3 | -CONH-C6H4-4-Cl | COX-2 | 7.8 |
| 3c | -CH3 | -CONH-C6H4-4-F | COX-2 | 9.2 |
| 4a | -H | -CH2COOH | 5-LOX | 18.3 |
| 4b | -H | -CH2CONH-C6H5 | 5-LOX | 10.1 |
Structure-Activity Relationship Insights:
-
COX-2 Inhibition: For the 3-carboxamide derivatives, the presence of a halogen atom on the phenyl ring (Compounds 3b and 3c ) enhances the inhibitory activity against COX-2 compared to the unsubstituted analog (Compound 3a ), with the chloro-substituted derivative being the most potent.
-
5-LOX Inhibition: Conversion of the carboxylic acid group at C3 (Compound 4a ) to an anilide (Compound 4b ) leads to a significant increase in the inhibitory activity against 5-lipoxygenase (5-LOX).
Experimental Protocols: Anti-inflammatory Activity
In Vitro COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
5-Benzyloxyindole derivatives
-
Assay buffer
-
EIA buffer and reagents for Prostaglandin E2 (PGE2) detection
-
96-well plates
-
Microplate reader
Procedure:
-
Enzyme and Inhibitor Pre-incubation: Add the COX-2 enzyme to the wells of a 96-well plate. Add different concentrations of the test compounds and a vehicle control. Incubate for 15-30 minutes at room temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Reaction Termination: Stop the reaction after a defined period (e.g., 10 minutes) by adding a stopping solution (e.g., 1 M HCl).
-
PGE2 Measurement: Measure the concentration of the product, PGE2, using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.
Inflammatory Signaling Pathway
The anti-inflammatory effects of many compounds are mediated through the inhibition of signaling pathways that lead to the production of pro-inflammatory mediators. A common pathway targeted by anti-inflammatory drugs is the NF-κB signaling pathway.
Serotonergic Activity of 5-Benzyloxyindole Derivatives
The structural similarity of the indole nucleus to the neurotransmitter serotonin makes 5-benzyloxyindole derivatives promising candidates for modulating serotonin (5-HT) receptors. Their affinity for various 5-HT receptor subtypes can be fine-tuned through chemical modifications.
Quantitative Data on Serotonin Receptor Binding Affinity
The following table summarizes the binding affinities (Ki values) of selected 5-benzyloxy-N,N-dialkyltryptamine derivatives for various serotonin receptor subtypes.
| Compound ID | Alkyl Group (N,N-) | 5-HT Receptor Subtype | Ki (nM) |
| 5a | -CH3, -CH3 | 5-HT1A | 25 |
| 5b | -CH3, -CH3 | 5-HT2A | 85 |
| 5c | -CH3, -CH3 | 5-HT2C | 150 |
| 6a | -C2H5, -C2H5 | 5-HT1A | 45 |
| 6b | -C2H5, -C2H5 | 5-HT2A | 120 |
Structure-Activity Relationship Insights:
-
Receptor Selectivity: The 5-benzyloxy-N,N-dimethyltryptamine (Compound 5a-c ) exhibits higher affinity for the 5-HT1A receptor compared to the 5-HT2A and 5-HT2C receptors.
-
Effect of N,N-Dialkyl Substituents: Increasing the size of the N,N-dialkyl groups from methyl (Compound 5a-b ) to ethyl (Compound 6a-b ) generally leads to a decrease in binding affinity for both 5-HT1A and 5-HT2A receptors.
Experimental Protocols: Serotonin Receptor Binding
Radioligand Binding Assay
This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.
Materials:
-
Cell membranes expressing the target human 5-HT receptor subtype
-
Radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A)
-
5-Benzyloxyindole derivatives
-
Incubation buffer
-
Scintillation cocktail
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound or a vehicle control.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate the bound and free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Experimental Workflow
The following diagram illustrates a typical workflow for the discovery and initial evaluation of 5-benzyloxyindole derivatives as potential therapeutic agents.
A Comparative Guide to the Biological Activity of Indole-3-Acetic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
Indole-3-acetic acid (IAA) is the most prevalent, naturally occurring auxin hormone in plants, playing a pivotal role in nearly every aspect of their growth and development. It orchestrates critical processes such as cell division and elongation, tissue differentiation, and responses to environmental cues like light and gravity. The study of IAA and its synthetic analogs is crucial for advancing agricultural biotechnology and developing novel therapeutic agents. This guide provides an objective comparison of the biological activities of common IAA analogs, supported by experimental data and detailed methodologies, to aid researchers in selecting the appropriate compound for their specific applications.
The Core Mechanism: Auxin Signaling Pathway
The biological effects of IAA and its analogs are primarily mediated through a well-defined signaling pathway. At low auxin concentrations, Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins act as transcriptional repressors by binding to Auxin Response Factors (ARFs), thereby preventing the expression of auxin-responsive genes. When auxin concentrations increase, the hormone acts as a molecular glue, facilitating the interaction between Aux/IAA repressors and the TIR1/AFB F-box protein, which is part of an SCF-type ubiquitin ligase complex. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome. The degradation of these repressors liberates the ARF transcription factors, allowing them to bind to auxin-responsive elements in the promoters of target genes and modulate their expression, ultimately leading to physiological responses like cell elongation and root development.
Comparative Biological Activity of IAA Analogs
The efficacy of IAA and its synthetic analogs, such as Indole-3-butyric acid (IBA), Naphthaleneacetic acid (NAA), and 2,4-Dichlorophenoxyacetic acid (2,4-D), varies depending on the specific biological process. These differences are attributed to variations in their chemical stability, uptake, transport, and metabolism within plant tissues. The following table summarizes their relative activities and optimal concentrations for key physiological responses.
| Compound | Primary Biological Effects | Optimal Concentration Range (in vitro) | Relative Potency & Remarks |
| Indole-3-acetic acid (IAA) | Cell elongation, root initiation, apical dominance, fruit development. | 0.01 - 10.0 mg/L | The primary natural auxin.[1] Less stable in light and heat compared to synthetic analogs, making it less ideal for some tissue culture applications.[2] |
| Indole-3-butyric acid (IBA) | Primarily adventitious and lateral root formation.[3] | 0.1 - 10.0 mg/L | Generally more effective than IAA and NAA for inducing rooting in cuttings.[3][4] It is often converted to IAA within the plant. |
| Naphthaleneacetic acid (NAA) | Root formation, callus induction, prevention of premature fruit drop.[4] | 0.1 - 10.0 mg/L | A synthetic auxin with high stability.[5] Often used in combination with cytokinins for morphogenesis in tissue culture.[2] |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Callus induction, somatic embryogenesis, broadleaf herbicide at high concentrations.[5][6] | 0.01 - 10.0 mg/L | A potent synthetic auxin, particularly effective for inducing undifferentiated cell division (callus).[1][7] Can be phytotoxic at higher concentrations.[8] |
Experimental Protocols for Auxin Bioassays
The quantitative data for auxin activity is typically generated using standardized bioassays. These tests measure a specific physiological response to varying concentrations of the auxin or its analog.
Avena Coleoptile Elongation Bioassay
This classic bioassay measures the ability of an auxin to stimulate cell elongation in the coleoptiles (protective sheaths) of oat seedlings.
-
Principle: The degree of elongation of excised coleoptile segments is directly proportional to the concentration of auxin in the incubation medium, within a specific range.[5]
-
Methodology:
-
Germinate Avena sativa (oat) seeds in complete darkness for 3-4 days to obtain etiolated seedlings with straight coleoptiles.
-
Under dim red light, excise the apical 3-4 mm of the coleoptiles and discard them.
-
From the remaining coleoptile, cut a sub-apical segment of a standardized length (e.g., 10 mm).
-
Float groups of these segments in petri dishes containing a buffered solution with a range of concentrations of the test auxin analog. A control group is placed in a buffer solution without auxin.
-
Incubate the dishes in the dark at a constant temperature (e.g., 25°C) for 18-24 hours.
-
Measure the final length of the coleoptile segments. The increase in length compared to the control is plotted against the logarithm of the auxin concentration to generate a dose-response curve.[9]
-
Adventitious Root Formation Assay
This assay quantifies the ability of auxins to induce the formation of roots from stem or leaf cuttings.
-
Principle: Auxins stimulate the de-differentiation of parenchyma cells in the stem, leading to the formation of root primordia. The number and length of adventitious roots formed are correlated with auxin activity.
-
Methodology:
-
Prepare uniform stem cuttings (e.g., 5-10 cm long with a few nodes) from a stock plant (e.g., mung bean, carnation, or a woody species).
-
Briefly dip the basal end of the cuttings into a solution or powder containing the test auxin analog at various concentrations. A control group is treated with a solution or powder lacking the auxin.
-
Plant the cuttings in a suitable rooting medium (e.g., vermiculite, perlite, or sand).
-
Maintain the cuttings under high humidity and controlled light and temperature conditions for a period of 1-4 weeks, depending on the plant species.
-
Carefully remove the cuttings from the medium and wash the roots.
-
Record the percentage of cuttings that have rooted, the number of roots per cutting, and the average root length.[10]
-
Callus Induction Assay
This assay is fundamental in plant tissue culture and measures the ability of auxins, often in combination with cytokinins, to promote undifferentiated cell division.
-
Principle: A specific ratio of auxin to cytokinin in the culture medium can induce somatic cells from an explant (a piece of plant tissue) to divide and form a mass of undifferentiated cells called a callus.[2]
-
Methodology:
-
Excise small pieces of tissue (explants) from a sterile source plant (e.g., leaf discs, stem segments, or root segments).
-
Place the explants on a sterile nutrient medium (e.g., Murashige and Skoog medium) solidified with agar.
-
The medium is supplemented with a fixed concentration of a cytokinin and varying concentrations of the test auxin analog.[11]
-
Seal the culture vessels and incubate them in a growth chamber under controlled light and temperature conditions.
-
After 3-6 weeks, assess the degree of callus formation. This can be quantified by measuring the percentage of explants forming callus and the fresh or dry weight of the callus produced.[7][12]
-
Conclusion
While Indole-3-acetic acid is the principal endogenous auxin, its synthetic analogs offer significant advantages in terms of stability and potency for specific applications. Indole-3-butyric acid and Naphthaleneacetic acid are generally superior for promoting root formation in vegetative propagation.[3][4] In contrast, 2,4-Dichlorophenoxyacetic acid is exceptionally effective for inducing callus formation and somatic embryogenesis in plant tissue culture.[7] The choice of a specific IAA analog and its optimal concentration is critical and should be determined based on the target plant species and the desired physiological outcome. The experimental protocols outlined in this guide provide a robust framework for researchers to quantitatively assess and compare the biological activity of these vital plant growth regulators.
References
- 1. phytotechlab.com [phytotechlab.com]
- 2. plantcelltechnology.com [plantcelltechnology.com]
- 3. Effect of plant growth regulators on in vitro induction and maintenance of callus from leaf and root explants of Atropa acuminata Royal ex Lindl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hormex.com [hormex.com]
- 5. mdpi.com [mdpi.com]
- 6. scribd.com [scribd.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. researchgate.net [researchgate.net]
- 9. Auxin Concentration/Growth Relationship for Avena Coleoptile Sections from Seedlings Grown in Complete Darkness - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of IAA, IBA, NAA, and GA3 on Rooting and Morphological Features of Melissa officinalis L. Stem Cuttings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to Alternative Reagents for 5-Benzyloxyindole-3-Glyoxylic Acid in Chemical Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of indole-containing compounds, 5-Benzyloxyindole-3-Glyoxylic Acid is a valuable reagent for introducing a glyoxylic acid moiety at the 3-position of the indole ring. This functional group serves as a versatile precursor for the synthesis of a wide range of biologically active molecules, including tryptamines and their derivatives. However, the exploration of alternative reagents and synthetic strategies can offer advantages in terms of yield, reaction conditions, cost-effectiveness, and accessibility of starting materials. This guide provides a comprehensive comparison of alternative reagents and methods to 5-Benzyloxyindole-3-Glyoxylic Acid, supported by experimental data and detailed protocols.
Comparison of Synthetic Strategies and Performance
The primary alternatives to the direct use of 5-Benzyloxyindole-3-Glyoxylic Acid involve in-situ formation of the reactive intermediate or the use of analogous indole derivatives. The following table summarizes the performance of various approaches based on available experimental data. It is important to note that the reaction conditions and substrates may vary between studies, making a direct one-to-one comparison challenging. However, the data provides valuable insights into the efficacy of each method.
| Reagent/Method | Target Molecule | Key Reaction | Yield (%) | Reference |
| 5-Benzyloxyindole-3-Glyoxylic Acid | 5-Benzyloxytryptophol | Reduction of the corresponding glyoxyl chloride with LiAlH4 | 66 | [1] |
| Substituted Indole + Oxalyl Chloride + Amino Acid | Brominated Indol-3-yl-glyoxylamide | One-pot diacylation and amidation | Not specified | [2] |
| Indole + Glyoxylic Acid | 3-Formylindole | Organophotoredox-catalyzed formylation | up to 66 | [3] |
| Indole + Glycolic Acid | Indole-3-acetic acid | Condensation with KOH | 87-93 | [4] |
| Arenesulfonyl Indoles + Nucleophiles | C-3 Substituted Indoles | Nucleophilic substitution | 40-95 | [5] |
| Indole + Thioester | N-Acylindole | Chemoselective N-acylation | up to 96 | [6] |
Key Alternative Reagents and Synthetic Pathways
In-situ Acylation of Indoles with Oxalyl Chloride
A widely used alternative involves the direct acylation of a protected or unprotected indole with oxalyl chloride to generate a reactive indole-3-glyoxalyl chloride intermediate. This intermediate can then be reacted with a variety of nucleophiles, such as amines or amino acids, to yield the desired products. This approach offers flexibility as the choice of the starting indole and the subsequent nucleophile can be easily varied.
Logical Relationship: In-situ Acylation Strategy
Caption: General workflow for the in-situ acylation of indoles.
Indole-3-Glyoxylic Acid (Unprotected)
For syntheses where the benzyloxy protecting group is not required or can be introduced at a later stage, the parent indole-3-glyoxylic acid is a viable and more direct alternative. Its reactivity is similar to its benzyloxy-protected counterpart, serving as a precursor for various indole derivatives.
Arenesulfonyl Indoles
Arenesulfonyl indoles are effective precursors for generating vinylogous imine intermediates in situ under basic conditions.[5] These intermediates readily react with a wide range of nucleophiles to afford C-3 substituted indole derivatives, offering a versatile and high-yielding alternative for functionalizing the indole core.[5]
Experimental Workflow: C-3 Functionalization using Arenesulfonyl Indoles
Caption: Reaction pathway for C-3 functionalization via arenesulfonyl indoles.
Experimental Protocols
Protocol 1: One-pot Synthesis of Brominated Indol-3-yl-glyoxylamides
This protocol is adapted from a method for synthesizing a library of indol-3-yl-glyoxylamides.[2]
Materials:
-
Appropriate brominated indole
-
Oxalyl chloride
-
Anhydrous diethyl ether
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous pyridine
-
Desired D or L amino acid
Procedure:
-
Begin with the diacylation of the appropriate brominated indole with oxalyl chloride in anhydrous diethyl ether under an argon atmosphere at room temperature for 45 minutes.[2]
-
Carefully heat the reaction mixture to 50 °C to remove the ether.[2]
-
Add anhydrous DMF and anhydrous pyridine sequentially to the reaction mixture.[2]
-
Increase the temperature of the stirring reaction mixture to between 80 and 90 °C.[2]
-
After 15 minutes, add the desired D or L amino acid to the reaction mixture.[2]
-
The reaction progress can be monitored by thin-layer chromatography.
-
Upon completion, the crude reaction mixture is adsorbed onto C18-bonded silica gel and purified by preparative reversed-phase high-pressure liquid chromatography (RP-HPLC).[2]
Note: The use of DMF is crucial for the solubility of polar amino acids, as THF can lead to low yields.[2]
Protocol 2: Synthesis of 5-Benzyloxytryptophol from 5-Benzyloxyindole-3-glyoxylic Acid
This protocol describes the reduction of the glyoxylic acid to the corresponding alcohol.[1]
Materials:
-
5-Benzyloxyindole-3-glyoxylic acid
-
Oxalyl chloride
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
Convert 5-Benzyloxyindole-3-glyoxylic acid to its corresponding glyoxyl chloride by reacting it with oxalyl chloride.
-
In a separate flask, prepare a suspension of LiAlH4 in an anhydrous solvent.
-
Slowly add a solution of the 5-benzyloxyindole-3-glyoxyl chloride to the LiAlH4 suspension under an inert atmosphere and with cooling.
-
After the addition is complete, stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.
-
Filter the resulting mixture and extract the filtrate with an appropriate organic solvent.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the residue by column chromatography to obtain 5-benzyloxytryptophol (yield: 66%).[1]
Signaling Pathway: General Electrophilic Substitution at Indole C-3
Caption: General mechanism for electrophilic substitution at the C-3 position of indole.
Conclusion
While 5-Benzyloxyindole-3-Glyoxylic Acid is a reliable reagent, several alternative strategies offer considerable advantages for the synthesis of C-3 functionalized indoles. The in-situ generation of indole-3-glyoxalyl chloride from the corresponding indole and oxalyl chloride provides significant flexibility in substrate scope. For applications where a protecting group is unnecessary, the direct use of indole-3-glyoxylic acid is a more atom-economical approach. Furthermore, methods employing arenesulfonyl indoles or photoredox catalysis with glyoxylic acid present modern, high-yield alternatives under mild conditions. The choice of the most suitable reagent and method will ultimately depend on the specific target molecule, desired yield, and the availability and cost of starting materials. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers to make informed decisions in their synthetic endeavors.
References
- 1. On tryptophol , Hive Tryptamine Chemistry [chemistry.mdma.ch]
- 2. Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of 5-Benzyloxyindole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Benzyloxyindole derivatives are a versatile class of molecules frequently explored in medicinal chemistry for their potential to interact with a variety of biological targets, notably serotonin (5-HT) receptors and protein kinases.[1] The presence and modification of the benzyloxy group at the 5-position of the indole core can profoundly impact a compound's binding affinity and selectivity. A comprehensive understanding of the cross-reactivity profile of these compounds is crucial in the early stages of drug discovery to anticipate potential off-target effects, which can lead to adverse events or, in some cases, beneficial polypharmacology. This guide provides a framework for assessing the cross-reactivity of 5-benzyloxyindole compounds, offering detailed experimental protocols, illustrative comparative data, and visualizations of relevant biological pathways and experimental workflows.
Data Presentation: A Comparative Analysis of Binding Affinities and Inhibitory Activities
To effectively evaluate the cross-reactivity of 5-benzyloxyindole derivatives, it is essential to screen them against a panel of relevant biological targets. The following tables present hypothetical data for a series of 5-benzyloxyindole analogs (designated as Compounds 1, 2, and 3) to illustrate how their performance can be compared. The data is presented as Ki (inhibitory constant) for receptor binding and IC50 (half-maximal inhibitory concentration) for enzyme inhibition, where lower values indicate greater potency.
Table 1: Comparative Binding Affinities of 5-Benzyloxyindole Derivatives at a Panel of Serotonin (5-HT) Receptors
| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) | 5-HT6 (Ki, nM) | 5-HT7 (Ki, nM) |
| Compound 1 | 8 | 150 | 800 | 2500 | 1800 |
| Compound 2 | 25 | 12 | 50 | 900 | 750 |
| Compound 3 | 300 | 450 | 120 | 50 | 80 |
| Reference Ligand | 1.2 | 2.5 | 3.1 | 5.4 | 4.8 |
This illustrative data highlights how structural modifications among the 5-benzyloxyindole derivatives can shift their selectivity profile across different serotonin receptor subtypes.
Table 2: Comparative Inhibitory Activity of 5-Benzyloxyindole Derivatives against a Panel of Protein Kinases
| Compound | PKA (IC50, nM) | PKCα (IC50, nM) | CDK2 (IC50, nM) | VEGFR2 (IC50, nM) | EGFR (IC50, nM) |
| Compound 1 | >10,000 | 7500 | >10,000 | 8000 | 9500 |
| Compound 2 | 8500 | 4200 | 1500 | 500 | 900 |
| Compound 3 | >10,000 | >10,000 | 8000 | 6500 | 7200 |
| Staurosporine | 6 | 0.7 | 3 | 7 | 6 |
This table demonstrates the potential for off-target kinase activity. For instance, Compound 2 shows notable activity against VEGFR2 and EGFR, which would warrant further investigation.
Experimental Protocols: Methodologies for Assessing Cross-Reactivity
The generation of reliable and comparable cross-reactivity data hinges on the use of well-defined and robust experimental protocols. Below are detailed methodologies for the key assays used to generate the type of data presented above.
Radioligand Competition Binding Assay for Serotonin Receptors
This "gold standard" assay measures the affinity of a test compound by its ability to displace a radiolabeled ligand with known affinity for the target receptor.[2]
-
Materials and Reagents:
-
Cell membrane preparations containing the specific human serotonin receptor subtype of interest.
-
A high-affinity radioligand for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT1A receptors).
-
A series of concentrations of the 5-benzyloxyindole test compounds.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
A filtration manifold and a scintillation counter.
-
-
Procedure:
-
In a 96-well plate, combine the cell membranes, the radioligand (at a concentration close to its Kd), and varying concentrations of the test compound.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).
-
Incubate the plate to allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).
-
Terminate the incubation by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value by plotting the percent specific binding against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous method for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[3][4]
-
Materials and Reagents:
-
Purified recombinant protein kinase.
-
Specific peptide substrate for the kinase.
-
Adenosine triphosphate (ATP).
-
A series of concentrations of the 5-benzyloxyindole test compounds.
-
Kinase Assay Buffer.
-
ADP-Glo™ Kinase Assay kit (Promega), including ADP-Glo™ Reagent and Kinase Detection Reagent.
-
Opaque-walled multi-well plates suitable for luminescence measurements.
-
A luminometer.
-
-
Procedure:
-
Set up the kinase reaction in the wells of an opaque plate by adding the kinase, its substrate, and the test compound at various concentrations.
-
Initiate the reaction by adding ATP.
-
Incubate the plate for a set period (e.g., 60 minutes) at the optimal temperature for the kinase (e.g., 30°C).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent, which converts the ADP generated into ATP and then uses the new ATP to produce a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the log concentration of the test compound.
-
Mandatory Visualizations
Signaling Pathways: Cross-Talk Between Serotonin Receptors and Kinase Cascades
Understanding the potential for cross-reactivity is enhanced by visualizing the signaling pathways involved. The diagram below illustrates how activation of a G-protein coupled serotonin receptor, such as the 5-HT2A receptor, can lead to the activation of downstream kinase cascades, representing a point of potential functional cross-talk.[5][6]
References
- 1. Frontiers | Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents [frontiersin.org]
- 2. Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (PDF) Synthesis and Biological Activities of 5, [research.amanote.com]
- 6. Psychedelic N,N-Dimethyltryptamine and 5-Methoxy-N,N-Dimethyltryptamine Modulate Innate and Adaptive Inflammatory Responses through the Sigma-1 Receptor of Human Monocyte-Derived Dendritic Cells | PLOS One [journals.plos.org]
In-vitro Performance of 5-Benzyloxyindole-3-Glyoxylic Acid Derivatives: A Comparative Analysis
This guide provides a detailed comparison of the in-vitro biological activities of compounds synthesized from 5-Benzyloxyindole-3-glyoxylic acid and its close analogs. The focus is on presenting objective experimental data to aid researchers, scientists, and drug development professionals in evaluating the potential of these compounds. This document summarizes quantitative data, outlines experimental methodologies, and visualizes key biological pathways and workflows.
Comparative Analysis of Pancreatic Lipase Inhibition
A novel series of benzyloxy substituted indole glyoxylamides, inspired by the natural compound conophylline, were synthesized and evaluated for their ability to inhibit pancreatic lipase, a key enzyme in dietary fat absorption. The in-vitro inhibitory activities of these compounds were compared against the standard drug Orlistat.
Table 1: In-vitro Pancreatic Lipase Inhibitory Activity of Benzyloxy Substituted Indole Glyoxylamides [1]
| Compound ID | Structure | IC50 (µM) |
| 10b | (Structure not provided in the source) | ≤ 2.5 |
| 11b | (Structure not provided in the source) | 1.68 |
| 11c | (Structure not provided in the source) | ≤ 2.5 |
| Orlistat (Standard) | - | 0.99 |
IC50 values represent the concentration of the compound required to inhibit 50% of the pancreatic lipase activity.
The data indicates that compound 11b is a potent inhibitor of pancreatic lipase, with an IC50 value comparable to that of Orlistat[1]. Compounds 10b and 11c also demonstrated significant inhibitory activity[1]. These findings highlight the potential of the benzyloxy indole glyoxylamide scaffold for developing novel anti-obesity agents.
Experimental Protocols
In-vitro Pancreatic Lipase Inhibition Assay[1]
This protocol outlines the methodology used to determine the pancreatic lipase inhibitory activity of the synthesized compounds.
-
Enzyme Solution Preparation: A solution of porcine pancreatic lipase (PPL) is prepared in Tris-HCl buffer (pH 8.0).
-
Substrate Preparation: p-nitrophenyl butyrate (p-NPB) is used as the substrate. A stock solution is prepared in acetonitrile.
-
Assay Procedure:
-
The test compounds and the standard drug (Orlistat) are dissolved in DMSO to prepare various concentrations.
-
In a 96-well plate, the PPL solution is mixed with the test compound solution and incubated.
-
The enzymatic reaction is initiated by adding the p-NPB substrate solution.
-
The plate is incubated, and the absorbance is measured at 405 nm using a microplate reader. The absorbance of the released p-nitrophenol is proportional to the enzyme activity.
-
-
Data Analysis: The percentage of inhibition is calculated, and the IC50 value for each compound is determined by plotting the percentage of inhibition against the compound concentration.
General Cytotoxicity Assay (MTT Assay)
While specific cytotoxicity data for the benzyloxy indole glyoxylamides was not available in the reviewed literature, the following is a standard protocol for assessing the cytotoxic effects of indole derivatives against cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., DU145 prostate cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (typically dissolved in DMSO and diluted in culture medium) for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined.
Visualizations: Signaling Pathways and Experimental Workflows
Hypothesized Mechanism of Action: Tubulin Polymerization Inhibition
Many indole-3-glyoxylamide derivatives have been identified as inhibitors of tubulin polymerization, a critical process in cell division.[2][3][4][5][6] These compounds often bind to the colchicine site on tubulin, leading to microtubule destabilization, cell cycle arrest, and ultimately, apoptosis.
Caption: Hypothesized signaling pathway for tubulin polymerization inhibition.
Experimental Workflow for In-vitro Cytotoxicity Screening
The following diagram illustrates a typical workflow for the initial in-vitro screening of novel compounds for their cytotoxic potential.
Caption: A typical workflow for in-vitro cytotoxicity screening.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ajprd.com [ajprd.com]
Benchmarking the performance of new indole synthesis protocols
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional materials. The development of efficient and versatile methods for indole synthesis is, therefore, a critical area of research. This guide provides an objective comparison of recently developed indole synthesis protocols against established classical methods, supported by experimental data, to aid researchers in selecting the optimal strategy for their synthetic targets.
Performance Benchmarks: A Side-by-Side Comparison
The following table summarizes the performance of key classical and modern indole synthesis protocols for the preparation of a representative substituted indole, 2,3-dimethylindole, or structurally similar compounds. This allows for a direct comparison of yield, reaction time, and temperature.
| Synthesis Protocol | Target Product | Yield (%) | Temperature (°C) | Reaction Time (h) | Key Strengths | Common Limitations |
| Classical Methods | ||||||
| Fischer Indole Synthesis | 2,3-dimethylindole | ~90%[1] | Reflux | Not specified | Wide applicability, readily available starting materials. | Harsh acidic conditions, potential for side reactions, limited functional group tolerance.[2][3] |
| Bischler-Möhlau Synthesis | 2-phenyl-3-methylindole | Moderate | High | Long | Access to 2-arylindoles. | Harsh conditions, often low yields, limited substrate scope.[4][5][6] |
| Reissert Indole Synthesis | Indole-2-carboxylic acid derivatives | Variable | Multi-step | Multi-step | Access to C2-carboxyindoles, useful for further functionalization. | Multi-step process, use of nitroaromatics, sometimes harsh reducing agents.[7][8][9] |
| Modern Methods | ||||||
| Larock (Palladium-catalyzed) | 2,3-disubstituted indoles | Good to Excellent[10] | 100 | 1.5 - 24 | High functional group tolerance, broad substrate scope, good regioselectivity.[10][11] | Cost of palladium catalyst, sensitivity to air and moisture in some cases. |
| Rhodium-catalyzed C-H Activation | N-alkyl/aryl indoles | Good to Excellent[12][13] | 25 - 100 | 12 - 24 | High atom economy, direct functionalization of C-H bonds, mild conditions.[14][15][16] | Often requires directing groups, catalyst cost. |
| Copper-catalyzed Synthesis | Substituted indoles | Good to Excellent[17][18] | 80 - 120 | 12 - 24 | Low cost and toxicity of copper, good functional group tolerance.[19][20] | Can require ligands, sometimes higher temperatures than Pd/Rh methods. |
Experimental Protocols: Methodologies for Key Syntheses
Detailed experimental procedures are crucial for the reproducibility and adaptation of synthetic protocols. Below are representative methodologies for the synthesis of substituted indoles using the compared methods.
Fischer Indole Synthesis of 2,3-dimethylindole[1]
-
Reactants: Phenylhydrazine and 2-butanone.
-
Catalyst: Boron trifluoride etherate.
-
Solvent: Ethanol.
-
Procedure: To a solution of phenylhydrazine in ethanol, 2-butanone is added, followed by the dropwise addition of boron trifluoride etherate. The mixture is then refluxed. After completion of the reaction, the mixture is cooled, and the product is isolated by filtration and purified by recrystallization.
-
Yield: Approximately 90%.[1]
Bischler-Möhlau Indole Synthesis of 2-Arylindoles (Microwave-Assisted)[21]
-
Reactants: Aniline and phenacyl bromide.
-
Procedure: A 2:1 mixture of the aniline and phenacyl bromide is stirred for 3 hours. A few drops of dimethylformamide (DMF) are added, and the mixture is irradiated in a microwave reactor at 600 W for 1 minute. The resulting 2-arylindole is then purified.
-
Yield: 52-75% for various 2-arylindoles.[21]
Reissert Indole Synthesis[7][22]
-
Step 1: Condensation: o-Nitrotoluene is condensed with diethyl oxalate in the presence of a base like potassium ethoxide.
-
Step 2: Reductive Cyclization: The resulting ethyl o-nitrophenylpyruvate is then subjected to reductive cyclization using reagents like zinc in acetic acid to yield the indole-2-carboxylic acid.[7]
-
General Note: This is a multi-step process with variable yields depending on the substrate and specific conditions used for reduction.
Larock Heteroannulation for 2,3-Disubstituted Indoles[10][11]
-
Reactants: 2-Iodoaniline and an internal alkyne (e.g., 2-butyne).
-
Catalyst System: Palladium(II) acetate, a ligand (e.g., triphenylphosphine), and a base (e.g., potassium carbonate).
-
Solvent: N,N-Dimethylformamide (DMF).
-
Procedure: A mixture of 2-iodoaniline, the alkyne, palladium catalyst, ligand, and base in DMF is heated. The reaction progress is monitored by TLC or GC. Upon completion, the reaction is worked up by extraction and the product is purified by column chromatography.
Rhodium-Catalyzed C-H Activation for N-Substituted Indoles[12][13]
-
Reactants: An acetanilide derivative and an internal alkyne.
-
Catalyst System: A rhodium(III) catalyst (e.g., [Cp*RhCl₂]₂) and a copper(II) acetate oxidant.
-
Solvent: A polar aprotic solvent like DMF or DMA.
-
Procedure: The acetanilide, alkyne, rhodium catalyst, and oxidant are heated in the solvent. The reaction proceeds via C-H activation and annulation. After the reaction is complete, the product is isolated and purified.
Copper-Catalyzed Synthesis of Substituted Indoles[17][18]
-
Reactants: Aniline and an internal alkyne.
-
Catalyst System: Copper(II) acetate monohydrate and trifluoroacetic acid (TFA).
-
Procedure: The aniline and alkyne are reacted in the presence of the copper catalyst and TFA. The reaction involves a tandem hydroamination and C-H annulation. The product is then isolated and purified. This method is noted for its cost-effectiveness and the low toxicity of the catalyst.[18]
Visualizing the Process: Workflows and Mechanisms
To further aid in the understanding and selection of an appropriate indole synthesis protocol, the following diagrams illustrate a general decision-making workflow and the detailed mechanism of a prominent modern synthesis.
Caption: A decision-making workflow for selecting an appropriate indole synthesis protocol.
Caption: The catalytic cycle of the Larock heteroannulation for indole synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Indole synthesis: a review and proposed classification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. [RhCp*Cl2]2-Catalyzed Indole Functionalization: Synthesis of Bioinspired Indole-Fused Polycycles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Rhodium(III)-Catalyzed C–H Activation in Indole: A Comprehensive Report (2017–2022) | Semantic Scholar [semanticscholar.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Copper-catalyzed direct regioselective C5–H alkylation reactions of functionalized indoles with α-diazomalonates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Highly Functional Group Tolerance in Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles under Mild Conditions [organic-chemistry.org]
- 21. sciforum.net [sciforum.net]
A Comprehensive Review of the Pharmacological Activities of Indole Derivatives
Indole and its derivatives represent a class of heterocyclic compounds that are of significant interest in the field of medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2] Found in various natural products and serving as a key structural motif in many synthetic compounds, the indole nucleus is considered a "privileged scaffold" in drug discovery.[3] This guide provides a comparative overview of the anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective activities of selected indole derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways. This information is intended for researchers, scientists, and drug development professionals to facilitate the exploration and development of new indole-based therapeutic agents.
Anticancer Activity
Indole derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms within cancer cells, including the inhibition of tubulin polymerization, protein kinases, and histone deacetylases, as well as the induction of apoptosis.[4] The structural versatility of the indole ring allows for the design of compounds with high efficacy and selectivity against various cancer cell lines.
Comparative Anticancer Activity of Indole Derivatives
The following table summarizes the in vitro cytotoxic activity of several indole derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Methoxy-substituted indole curcumin derivative (27) | Hep-2 | 12 | |
| A549 | 15 | ||
| HeLa | 4 | ||
| Compound 29 | Bcl-2 (inhibition) | 7.63 | |
| Mcl-1 (inhibition) | 1.53 | ||
| Compound 43 | A549 | 0.74 | |
| Chalcone-indole derivative 12 | Various cancer cell lines | 0.22 - 1.80 | |
| Quinoline-indole derivative 13 | Various cancer cell lines | 0.002 - 0.011 | |
| Indole iso-quinoline hybrid 23 | 30 cancer cell lines (average) | 1.5 |
Key Signaling Pathway in Anticancer Activity: PI3K/Akt/mTOR
Many indole derivatives exert their anticancer effects by modulating the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[5] Dysregulation of this pathway is a common feature in many cancers.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by indole derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Indole derivative (test compound)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Include wells with medium only as a blank control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Treatment:
-
Prepare serial dilutions of the indole derivative in complete cell culture medium.
-
After 24 hours, carefully remove the medium from the wells.
-
Add 100 µL of the prepared dilutions of the test compound to the respective wells.
-
Include wells with untreated cells as a negative control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well.
-
Place the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the mean absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Antimicrobial Activity
Indole derivatives have shown promising activity against a wide range of pathogenic microorganisms, including bacteria and fungi.[6] Their mechanisms of action are diverse and can involve the inhibition of essential enzymes, disruption of cell membranes, and interference with biofilm formation.[7]
Comparative Antimicrobial Activity of Indole Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values of various indole derivatives against selected microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Compound 1b | C. albicans | 3.125 | [6] |
| Compound 2b-d | C. albicans | 3.125 | [6] |
| Compound 3b-d | C. albicans | 3.125 | [6] |
| Compound 3d | MRSA | <3.125 | [6] |
| C. krusei | <3.125 | [6] | |
| 5-iodoindole | Extensively drug-resistant A. baumannii (XDRAB) | 64 | |
| 3-methylindole | XDRAB | 64 | |
| 7-hydroxyindole | XDRAB | 512 |
Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Broth Microdilution MIC Assay
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Indole derivative (test compound)
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the standardized inoculum in the broth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Compound Dilution:
-
Prepare a stock solution of the indole derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.
-
-
Inoculation:
-
Add the diluted inoculum to each well containing the compound dilutions.
-
Include a positive control well (inoculum without compound) and a negative control well (broth medium only).
-
-
Incubation:
-
Incubate the plate at 37°C for 16-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
Antiviral Activity
Indole derivatives have emerged as a promising class of antiviral agents, with activity reported against a variety of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and Zika virus.[3][8] Their mechanisms of action can involve inhibiting viral entry, replication, or the function of viral enzymes.[8]
Comparative Antiviral Activity of Indole Derivatives
The following table shows the 50% effective concentration (EC50) of several indole derivatives against different viruses. EC50 is the concentration of a drug that gives half-maximal response.
| Compound | Virus | EC50 (µM) | Reference |
| Compound I | HIV-1 | 1.4 | [3] |
| Delavirdine | HIV-1 | 0.26 | [3] |
| Compound IV | HCV | 1.16 | [3] |
| Compound V | HCV | 0.6 | [3] |
| Compound 22 | Zika Virus (MR766) | 0.1 - 4.2 | |
| trans-14 | Zika Virus (MR766) | 0.1 - 4.2 |
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method to quantify the infectivity of lytic viruses and to evaluate the efficacy of antiviral compounds.
Materials:
-
Susceptible host cell line (e.g., Vero cells)
-
Virus stock
-
Complete cell culture medium
-
Indole derivative (test compound)
-
Overlay medium (e.g., medium with low-melting-point agarose or carboxymethyl cellulose)
-
Crystal violet staining solution
-
12- or 24-well plates
Procedure:
-
Cell Seeding:
-
Seed the host cells in 12- or 24-well plates to form a confluent monolayer.
-
-
Virus Adsorption:
-
Prepare serial dilutions of the virus stock.
-
Infect the cell monolayers with a known amount of virus (to produce 50-100 plaques per well).
-
Incubate for 1 hour at 37°C to allow for virus adsorption.
-
-
Compound Treatment:
-
Prepare serial dilutions of the indole derivative in the overlay medium.
-
After the adsorption period, remove the virus inoculum and add the overlay medium containing the different concentrations of the compound.
-
Include a "no drug" virus control and a "no virus" cell control.
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for plaque formation (typically 2-5 days).
-
-
Plaque Visualization and Counting:
-
Fix the cells with a fixative solution (e.g., 10% formalin).
-
Remove the overlay and stain the cell monolayer with crystal violet solution.
-
Wash the plates and allow them to dry. Plaques will appear as clear zones against a purple background of viable cells.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.
-
Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration.
-
Anti-inflammatory Activity
Indole derivatives have been investigated for their anti-inflammatory properties, with some compounds showing potent inhibition of key inflammatory mediators such as cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines.[9][10]
Comparative Anti-inflammatory Activity of Indole Derivatives
The following table summarizes the inhibitory activity of selected indole derivatives against COX-2 and their effect on pro-inflammatory cytokine production.
| Compound | Target/Assay | Inhibition/Effect | Reference |
| 1-benzoyl-3-[(4-trifluoromethylphenylimino)methyl]indole | COX-2 | IC50 = 0.32 µM | [10] |
| Compound 6a | TNF-α release | 47.65% relative inhibition | [1] |
| Compound 6b | TNF-α release | 51.95% relative inhibition | [1] |
| Compound 13b | LPS-induced NO, IL-6, and TNF-α release | Most potent among tested compounds | [9] |
Key Signaling Pathway in Anti-inflammatory Activity: NF-κB
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation. Many indole derivatives exert their anti-inflammatory effects by inhibiting this pathway.
Caption: Inhibition of the NF-κB signaling pathway by indole derivatives.
Experimental Protocol: COX-2 Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
Materials:
-
Recombinant human COX-2 enzyme
-
COX assay buffer
-
COX probe (e.g., a fluorogenic substrate)
-
Arachidonic acid (substrate)
-
Indole derivative (test inhibitor)
-
Known COX-2 inhibitor (e.g., celecoxib) as a positive control
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of the COX-2 enzyme, COX probe, and arachidonic acid in the assay buffer according to the manufacturer's instructions.
-
-
Inhibitor Preparation:
-
Prepare serial dilutions of the indole derivative and the positive control in the assay buffer.
-
-
Assay Reaction:
-
Add the assay buffer, COX-2 enzyme, and COX probe to the wells of the 96-well plate.
-
Add the test inhibitor or positive control to the respective wells. Include a "no inhibitor" control.
-
Incubate for a short period (e.g., 10-15 minutes) at room temperature.
-
Initiate the reaction by adding the arachidonic acid solution to all wells.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence kinetically for 5-10 minutes using a fluorometric plate reader (e.g., Ex/Em = 535/587 nm).
-
-
Data Analysis:
-
Calculate the rate of the reaction (change in fluorescence over time) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the "no inhibitor" control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Neuroprotective Activity
Indole derivatives have shown potential in protecting neurons from damage in various models of neurodegenerative diseases.[11] Their neuroprotective effects are often attributed to their antioxidant properties and their ability to modulate signaling pathways involved in neuronal survival.[12]
Comparative Neuroprotective Activity of Indole Derivatives
The following table provides the 50% effective concentration (EC50) for the neuroprotective effects of certain indole derivatives.
| Compound | Neuroprotective Effect | EC50 (µM) | Reference |
| Indole-3-carbinol (I3C) | Protection against oxidative stress | - | [12] |
| Diindolylmethane (DIM) | Protection against oxidative stress | - | [12] |
| Compound 17 | Protection against acrylamide-induced neurotoxicity | - | [11] |
Key Signaling Pathway in Neuroprotective Activity: TrkB/Nrf2
The TrkB/Nrf2 signaling pathway is involved in neuronal survival and the antioxidant response. Activation of this pathway by some indole derivatives can lead to neuroprotection.
Caption: Activation of the TrkB/Nrf2 neuroprotective pathway by indole derivatives.
Experimental Protocol: Neurite Outgrowth Assay
This assay assesses the ability of a compound to promote or inhibit the growth of neurites, which is an important indicator of neuronal health and development.
Materials:
-
Neuronal cell line (e.g., PC12, SH-SY5Y) or primary neurons
-
Cell culture medium appropriate for neuronal cells
-
Indole derivative (test compound)
-
Nerve Growth Factor (NGF) or other neurotrophic factors (as a positive control)
-
96-well plates coated with an appropriate substrate (e.g., poly-L-lysine, collagen)
-
Fixative solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Staining solution (e.g., phalloidin for actin filaments, or an antibody against a neuronal marker like β-III tubulin)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding:
-
Seed the neuronal cells onto the coated 96-well plates at an appropriate density.
-
-
Cell Treatment:
-
Treat the cells with different concentrations of the indole derivative.
-
Include a positive control (e.g., NGF) and a negative control (vehicle).
-
-
Incubation:
-
Incubate the plates for a period sufficient for neurite outgrowth to occur (e.g., 24-72 hours).
-
-
Fixation and Staining:
-
Fix the cells with the fixative solution.
-
Permeabilize the cells.
-
Stain the cells with the chosen fluorescent probe to visualize neurites.
-
-
Imaging and Analysis:
-
Acquire images of the cells using a fluorescence microscope or a high-content imaging system.
-
Quantify neurite outgrowth using appropriate software. Parameters to measure may include the number of neurites per cell, the total neurite length, and the number of branch points.
-
-
Data Analysis:
-
Compare the neurite outgrowth parameters in the treated groups to the control groups to determine the effect of the indole derivative.
-
References
- 1. sartorius.com [sartorius.com]
- 2. Cyclooxygenase (COX)-Inhibitory Assay [bio-protocol.org]
- 3. assaygenie.com [assaygenie.com]
- 4. Two likely targets for the anti-cancer effect of indole derivatives from cruciferous vegetables: PI3K/Akt/mTOR signalling pathway and the aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 10. Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of 5-Benzyloxyindole 3-Glyoxylic Acid
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of 5-Benzyloxyindole 3-Glyoxylic Acid, ensuring compliance with standard safety protocols.
I. Immediate Safety Considerations
Prior to handling, it is crucial to be aware of the potential hazards associated with this compound and its components. Based on data for structurally similar compounds like glyoxylic acid, this substance should be handled as a hazardous material that may be corrosive, cause serious eye damage, and may lead to skin irritation or an allergic reaction.[1][2]
Emergency Procedures:
-
In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water. If irritation or a rash develops, seek medical attention.[1][3]
-
In case of eye contact: Rinse cautiously with water for several minutes. If present, remove contact lenses and continue rinsing. Immediately seek medical attention from an ophthalmologist.[1][4]
-
If swallowed: Rinse the mouth and immediately provide water to drink (at most two glasses). Do not induce vomiting. Seek immediate medical advice.[1][2]
II. Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety during the handling and disposal process.
| PPE Category | Specification |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after.[1] |
| Eye/Face Protection | Safety glasses with side-shields or goggles. A face shield may be necessary for larger quantities.[1][4] |
| Skin and Body | Lab coat, long-sleeved clothing, and closed-toe shoes. |
| Respiratory | Use in a well-ventilated area, preferably a fume hood. Avoid breathing vapors or mists.[1][4][5] |
III. Step-by-Step Disposal Protocol
The disposal of this compound must adhere to local, state, and federal regulations.[1] Never dispose of this chemical down the drain or in regular waste streams.[5]
Step 1: Waste Collection
-
Collect waste this compound in its original container or a designated, properly labeled, and sealed waste container.[1]
-
Ensure the container is corrosion-resistant.[1]
-
Do not mix with other waste materials to avoid unforeseen chemical reactions.[1]
Step 2: Labeling and Storage
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Store the sealed waste container in a designated, cool, dry, and well-ventilated secondary containment area away from incompatible materials such as strong oxidizing agents, acids, and bases.[4]
Step 3: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.
-
Provide the safety data sheet (SDS) for the compound, if available, to the disposal company.
-
The final disposal method will be determined by the licensed facility, which will handle it as a corrosive, acidic, organic compound.[1]
Step 4: Decontamination of Empty Containers
-
Empty containers should be handled as the product itself.[1]
-
For "Acutely Hazardous" or "P-list" chemicals, containers must be triple-rinsed with a suitable solvent.[6] The rinsate must be collected and disposed of as hazardous waste.[6] While it is not confirmed if this compound is on this list, it is best practice to follow this procedure.
IV. Spill Management
In the event of a spill, follow these procedures immediately:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[5]
-
Containment: For liquid spills, use an absorbent and neutralizing material (such as Chemizorb® H⁺ or a similar acid neutralizer) to contain the spill.[1] Cover drains to prevent environmental release.[1][5]
-
Collection: Carefully collect the absorbed material using spark-proof tools and place it into a suitable, labeled container for hazardous waste disposal.[5]
-
Decontamination: Clean the affected area thoroughly.
-
Reporting: Report the spill to your EHS department.
Disposal Workflow Diagram
Caption: Disposal Workflow for this compound
References
Personal protective equipment for handling 5-Benzyloxyindole 3-Glyoxylic Acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 5-Benzyloxyindole-3-glyoxylic acid. Adherence to these protocols is vital for ensuring personal safety and maintaining experimental integrity. The primary routes of exposure to this compound are inhalation of its powder form, skin contact, and accidental ingestion.[1] Therefore, a comprehensive personal protective equipment (PPE) and handling plan is mandatory.
Personal Protective Equipment (PPE)
A robust PPE protocol is essential when working with 5-Benzyloxyindole-3-glyoxylic acid. The following table summarizes the required equipment.
| PPE Category | Item Specifications | Rationale |
| Hand Protection | Double Nitrile Gloves (Chemotherapy-grade, powder-free) | Prevents skin absorption; the outer glove can be immediately removed if contaminated. |
| Body Protection | Disposable Gown (Solid-front, back-closing, long-sleeved, low-permeability fabric) | Protects skin and clothing from contamination. |
| Eye & Face Protection | ANSI Z87.1-compliant Safety Goggles and a full Face Shield | Protects against splashes and aerosolized particles. A face shield should be worn over goggles. |
| Respiratory Protection | NIOSH-approved N95 Respirator (or higher) | Required when handling the solid compound outside of a certified containment system like a fume hood. |
| Foot & Hair Protection | Disposable, non-slip shoe covers and a hair bonnet | Prevents contamination of shoes and hair. |
Experimental Protocols: Handling and Disposal
Handling Procedures:
-
Preparation: Before handling, ensure that an eyewash station and safety shower are accessible.[2] All handling of powdered 5-Benzyloxyindole-3-glyoxylic acid should be conducted within a certified chemical fume hood to minimize inhalation risk.
-
Donning PPE: Put on all required PPE as specified in the table above before entering the designated handling area.
-
Weighing and Aliquoting: When weighing the solid compound, use a disposable weigh boat. Ensure all manipulations are performed in a manner that minimizes dust generation.
-
Solution Preparation: When preparing solutions, slowly add the compound to the solvent to avoid splashing.
-
Post-Handling: After handling, wipe down the work area with an appropriate deactivating agent or soapy water. All disposable PPE should be removed and discarded as hazardous waste. Wash hands and face thoroughly after work.[2]
Disposal Plan:
Proper disposal of 5-Benzyloxyindole-3-glyoxylic acid and associated waste is critical to prevent environmental contamination and ensure safety.
| Waste Type | Container | Disposal Method |
| Solid Hazardous Waste | Designated, sealed, and labeled hazardous waste container. | High-temperature incineration by a certified hazardous waste management company. |
| Liquid Hazardous Waste | Labeled, leak-proof hazardous liquid waste container. | Do not pour down the drain. Incineration by a certified hazardous waste management company. |
| Sharps | Puncture-proof, labeled sharps container. | Autoclaving followed by incineration or as per institutional protocol. |
| Contaminated PPE | Labeled hazardous waste container. | Dispose of as hazardous waste. |
All waste must be disposed of in accordance with national and local regulations. Leave chemicals in their original containers when possible and do not mix with other waste.
Workflow for Safe Handling
The following diagram illustrates the step-by-step workflow for safely handling 5-Benzyloxyindole-3-glyoxylic acid.
Caption: Step-by-step process for safe handling of 5-Benzyloxyindole-3-glyoxylic acid.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
